molecular formula C17H29GdN4O7 B1662839 Gadoteridol CAS No. 120066-54-8

Gadoteridol

Numéro de catalogue: B1662839
Numéro CAS: 120066-54-8
Poids moléculaire: 558.7 g/mol
Clé InChI: DPNNNPAKRZOSMO-UHFFFAOYSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gadoteridol, known by the brand name ProHance, is a gadolinium-based, non-ionic, macrocyclic contrast agent used in magnetic resonance imaging (MRI) . It is approved for clinical use to visualize lesions with disrupted blood-brain barrier and/or abnormal vascularity in the brain, spine, and associated tissues . For research purposes, it serves as a pivotal tool for enhancing image contrast by shortening the T1 relaxation time of surrounding water protons, thereby increasing signal intensity on T1-weighted images . Its mechanism of action relies on its distribution in the extracellular space and accumulation in areas with compromised vascular integrity, making it invaluable for studying pathologies such as neoplasms, abscesses, and subacute infarcts in animal models . As a macrocyclic chelate, this compound is characterized by high kinetic stability and a low dissociation rate of the gadolinium ion, which is a significant factor in its safety profile . The commercial formulation is a 0.5M sterile aqueous solution, and the recommended clinical dose is 0.1 mmol/kg body weight . Researchers utilize this agent not only for central nervous system studies but also for contrast-enhanced MRI of the head, neck, liver, breast, and musculoskeletal system . Global consumption of the this compound active pharmaceutical ingredient (API) has been steadily increasing, reflecting its widespread application and utility in the scientific and medical communities . This product is provided For Research Use Only (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or animal use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

Gadoteridol is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by the paramagnetic agent results in a relatively large local magnetic field, which can enhance the relaxation rates of water protons in the vicinity of the paramagnetic agent. In MRI, visualization of normal and pathologic brain tissue depends, in part, on variations in the radiofrequency signal intensity that occur with: 1) differences in proton density; 2) differences of the spinlattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoteridol decreases T1 relaxation times in the target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences.

Numéro CAS

120066-54-8

Formule moléculaire

C17H29GdN4O7

Poids moléculaire

558.7 g/mol

Nom IUPAC

2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3

Clé InChI

DPNNNPAKRZOSMO-UHFFFAOYSA-K

SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3]

SMILES canonique

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3]

Color/Form

White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone

Densité

Osmolality (37 °C): 630 mOsM/kg water;  viscosity (cP): 2.0 (20 °C), 1.3 (37 °C);  density at 25 °C 1.140. /Gadoteridol injection/

melting_point

>225 °C

Autres numéros CAS

120066-54-8

Solubilité

In water, 737 mg/mL
Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3

Synonymes

gadolinium 1,4,7-tris(carboxymethyl)-10-(2'-hydroxypropyl)-1,4,7,10-tetraazacyclododecane
gadolinium 1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane
gadolinium HP-DO3A
gadoteridol
Gd(DO3A)
Gd-HP-D03A
Gd-HP-DO3A
Gd-HPDO3A
Gd-hydroxypropyl-D03A
GdHPDO3A
Prohance
SQ 32,692
SQ 32692
SQ-32692

Origine du produit

United States

Foundational & Exploratory

Gadoteridol mechanism of action as a T1 contrast agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Gadoteridol as a T1 Contrast Agent

Introduction

This compound, marketed under the trade name ProHance®, is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1][2] It is designed for intravenous administration to enhance the quality of MRI images, particularly for visualizing lesions and abnormalities in the central nervous system (CNS) and other tissues.[2][3] The core of its function lies in the paramagnetic properties of the gadolinium ion (Gd³⁺), which, when appropriately chelated, significantly alters the magnetic relaxation times of adjacent water protons, thereby providing enhanced contrast in T1-weighted images.[3][4] This guide provides a detailed technical overview of the mechanism of action, physicochemical properties, and experimental evaluation of this compound for an audience of researchers and drug development professionals.

Core Mechanism of Action: T1 Relaxation Enhancement

The primary function of this compound is to shorten the T1 relaxation time of water protons in tissues.[4][5] T1 relaxation, or spin-lattice relaxation, is the process by which the longitudinal magnetization of protons realigns with the main magnetic field after being disturbed by a radiofrequency pulse.[4] this compound accelerates this process through the potent paramagnetic effect of its central gadolinium (Gd³⁺) ion.

The Gd³⁺ ion possesses seven unpaired electrons, which gives it a large magnetic moment.[4][5] When this compound is introduced into the body, it circulates within the extracellular fluid space.[4] The strong magnetic field of the Gd³⁺ ion creates fluctuating local magnetic fields that influence nearby water protons.[6][7] This interaction provides an efficient pathway for the protons to release their energy to the surrounding molecular lattice, thus speeding up their realignment with the main magnetic field. This shortening of the T1 relaxation time results in a significantly brighter signal on T1-weighted MRI scans in tissues where the agent has accumulated.[4][8]

While this compound also shortens the T2 relaxation time (spin-spin relaxation), the T1-shortening effect is predominant at the clinically approved doses, making it an effective T1 contrast agent.[4][5][8]

The Critical Role of the Macrocyclic Chelate

Free, unchelated Gd³⁺ is highly toxic. Therefore, for in vivo use, it must be bound to a chelating ligand. This compound is formed by the complexation of Gd³⁺ with the macrocyclic ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A).[9] This macrocyclic structure forms a highly stable, cage-like complex around the Gd³⁺ ion.[10][11] This high stability is crucial as it minimizes the in vivo dissociation of the complex and the release of toxic free Gd³⁺ ions, a process known as transmetallation.[10][12] The macrocyclic nature of this compound provides greater kinetic and thermodynamic stability compared to linear chelates, contributing to its favorable safety profile.[4][11]

G cluster_this compound This compound Complex cluster_Water Surrounding Environment cluster_MRI MRI Signal Gd Gd³⁺ Ion (Paramagnetic Core) H2O_1 Water Proton (¹H) Gd->H2O_1 Dipole-Dipole Interaction H2O_2 Water Proton (¹H) Gd->H2O_2 Dipole-Dipole Interaction H2O_3 Water Proton (¹H) Gd->H2O_3 Dipole-Dipole Interaction Chelate Macrocyclic Chelate (HP-DO3A) Chelate->Gd Stabilizes T1 Accelerated T1 Relaxation (T1 Shortening) H2O_1->T1 H2O_2->T1 H2O_3->T1 Signal Enhanced Signal (Bright Appearance) T1->Signal Results in

Caption: Mechanism of T1 contrast enhancement by this compound.

Physicochemical and Pharmacokinetic Properties

The efficacy and safety of this compound are underpinned by its specific physicochemical and pharmacokinetic characteristics. As a non-ionic agent, it has a lower osmolality compared to ionic agents, which can contribute to better patient tolerance.[5][9]

Physicochemical Data
PropertyValueReference(s)
Chemical Formula C₁₇H₂₉GdN₄O₇[2]
Molecular Weight 558.69 g/mol [2]
Appearance White solid[9][13]
Osmolality (0.5 M solution at 37°C) 630 mOsm/kg water[5][9]
Viscosity (0.5 M solution at 37°C) 1.3 cP[5][9]
Log P (octanol/water partition coefficient) -3.68[5][9]
Water Solubility 737 mg/mL[9][13]
Pharmacokinetic Data

This compound is rapidly distributed into the extracellular fluid following intravenous injection and is eliminated from the body primarily through renal excretion.[4][12]

ParameterValueReference(s)
Distribution Extracellular fluid; does not cross intact blood-brain barrier[4][5]
Distribution Half-life (t₁/₂α) ~0.20 hours (~12 minutes)[5]
Elimination Half-life (t₁/₂β) ~1.57 hours (in patients with normal renal function)[5]
Route of Excretion Primarily renal via glomerular filtration[4][12]
Urinary Excretion >94% of dose excreted within 24 hours[5]

Relaxivity of this compound

Relaxivity (r) is the quantitative measure of a contrast agent's ability to increase the relaxation rates (1/T) of water protons per unit concentration, typically measured in L·mmol⁻¹·s⁻¹.[8][14] There are two relaxivities: r1 for longitudinal relaxation and r2 for transverse relaxation. For T1 agents like this compound, a higher r1 value is desirable for greater T1 shortening and signal enhancement.[15] Relaxivity is dependent on factors such as magnetic field strength, temperature, and the medium in which it is measured.[14]

Magnetic FieldMediumr1 Relaxivity (L·mmol⁻¹·s⁻¹)r2 Relaxivity (L·mmol⁻¹·s⁻¹)Reference(s)
1.0 T Not Specified3.74.8[16]
1.5 T Human Plasma4.78 ± 0.12Not Reported[17]
3.0 T Human Plasma4.97 ± 0.59Not Reported[17]
3.0 T Human Blood3.47 ± 0.16Not Reported[17]
3.0 T PlasmaNot Reported3.4[18]
7.0 T Human Plasma3.83 ± 0.24Not Reported[17]

Experimental Protocols

The characterization and validation of this compound involve a range of standardized experimental procedures, from in vitro phantom studies to in vivo clinical trials.

Protocol for In Vitro Relaxivity Measurement

The determination of r1 and r2 relaxivities is a fundamental in vitro experiment performed using MRI phantoms.[11]

Objective: To measure the r1 and r2 relaxivity of this compound in a specific medium (e.g., human plasma) at a given temperature and magnetic field strength.

Materials:

  • This compound stock solution of known concentration.

  • The desired medium (e.g., human plasma, saline).

  • Volumetric flasks and pipettes for serial dilutions.

  • MRI-compatible phantoms (e.g., tubes or vials).

  • MRI scanner (e.g., 1.5T, 3T).

  • Temperature control system to maintain physiological temperature (37°C).

Methodology:

  • Phantom Preparation: Prepare a series of phantom samples by making serial dilutions of the this compound stock solution in the chosen medium. Typically, at least five concentrations plus a control sample (medium only) are prepared.

  • Temperature Equilibration: Place the phantoms in a water bath or the MRI scanner's temperature-controlled environment to equilibrate at 37°C.

  • MRI Data Acquisition:

    • Position the phantoms within the MRI scanner's head coil.

    • To measure T1, acquire data using a spin-echo or inversion recovery pulse sequence with multiple repetition times (TR) or inversion times (TI), respectively.

    • To measure T2, acquire data using a multi-echo spin-echo sequence with multiple echo times (TE).

  • Data Analysis:

    • For each phantom, calculate the T1 and T2 relaxation times by fitting the signal intensity data to the appropriate exponential recovery or decay curves.

    • Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).

    • Plot the relaxation rates (R1 and R2) on the y-axis against the corresponding this compound concentration (in mmol/L) on the x-axis.

    • Perform a linear regression on the plotted data. The slope of the R1 vs. concentration plot is the r1 relaxivity, and the slope of the R2 vs. concentration plot is the r2 relaxivity.[14]

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis P1 Prepare this compound Stock Solution P2 Create Serial Dilutions in Plasma (Phantoms) P1->P2 Step 1 A1 Equilibrate Phantoms to 37°C in MRI P2->A1 Step 2 A2 Acquire T1/T2 Data (Multiple TR/TE) A1->A2 Step 3 D1 Calculate T1 and T2 for each concentration A2->D1 Step 4 D2 Convert T to R (R = 1/T) D1->D2 Step 5 D3 Plot R vs. Concentration D2->D3 Step 6 D4 Calculate Slope (Slope = Relaxivity) D3->D4 Step 7

Caption: Experimental workflow for determining the relaxivity of this compound.
Protocol for In Vivo Comparative Efficacy Study

Intra-individual crossover studies are a robust method for comparing the diagnostic efficacy of different contrast agents.[11][19]

Objective: To compare the diagnostic performance and signal enhancement of this compound with another GBCA in patients with known or suspected CNS lesions.

Methodology:

  • Patient Recruitment: Enroll patients with suspected or known CNS pathology who are scheduled for a contrast-enhanced MRI.

  • Randomization: Randomly assign the order in which each patient will receive the two contrast agents (e.g., this compound first, comparator second, or vice-versa).

  • First MRI Examination:

    • Perform a standard pre-contrast MRI of the brain.

    • Administer the first assigned contrast agent at a standard dose (e.g., 0.1 mmol/kg).[3]

    • Acquire post-contrast T1-weighted images.

  • Washout Period: Allow for a sufficient time interval between scans (e.g., 2 to 14 days) to ensure complete clearance of the first agent.[19]

  • Second MRI Examination:

    • The patient undergoes a second MRI with an identical protocol, but receives the second assigned contrast agent.

  • Image Evaluation:

    • Anonymize and randomize the collected image sets.

    • Have multiple, independent, blinded radiologists review the images.

    • Evaluators assess qualitative (e.g., lesion border delineation, contrast enhancement quality) and quantitative (e.g., lesion-to-background signal-to-noise ratio, number of lesions detected) metrics.[19]

  • Statistical Analysis: Analyze the collected data to determine if there are statistically significant differences in diagnostic performance between the two agents.

Overview of this compound Synthesis

The synthesis of this compound involves the preparation of the HP-DO3A ligand followed by its complexation with a gadolinium salt. A common approach involves the alkylation of a protected cyclen (1,4,7,10-tetraazacyclododecane) derivative to introduce the three acetate arms, followed by the addition of the hydroxypropyl group.[5][20] The final step is the reaction of the purified HP-DO3A ligand with a gadolinium source, such as gadolinium oxide, followed by purification.[20][21]

G Cyclen Cyclen Derivative (Starting Material) Triacetate Tri-substituted Cyclen Cyclen->Triacetate Alkylation with Bromoacetate HP_DO3A HP-DO3A Ligand Triacetate->HP_DO3A Reaction with Propylene Oxide This compound This compound (Final Product) HP_DO3A->this compound Gd_Oxide Gadolinium Oxide (Gd₂O₃) Gd_Oxide->this compound Complexation Reaction

Caption: Simplified synthesis pathway for this compound.

Stability and Safety Logic

The clinical safety of this compound is directly linked to the high in vivo stability of its molecular structure. The macrocyclic design physically entraps the gadolinium ion, providing a high barrier against its release and subsequent interaction with endogenous ions or biological molecules. This structural stability is a key determinant in minimizing the risk of adverse events like nephrogenic systemic fibrosis (NSF) and gadolinium deposition in tissues.[6][12][22]

G Structure Macrocyclic Structure (HP-DO3A Chelate) Stability High In Vivo Stability (Thermodynamic & Kinetic) Structure->Stability Leads to Resistance Resistance to Transmetallation Stability->Resistance Low_Release Low Release of Free Gd³⁺ Stability->Low_Release Safety Enhanced Safety Profile Resistance->Safety Low_Release->Safety Contributes to

Caption: Relationship between structure, stability, and safety of this compound.

Conclusion

This compound functions as an effective T1 contrast agent through the paramagnetic properties of its chelated gadolinium ion, which accelerates the T1 relaxation of water protons. Its mechanism is critically dependent on the macrocyclic HP-DO3A ligand, which ensures high stability and a favorable safety profile by minimizing the release of toxic free gadolinium. Supported by extensive physicochemical characterization, relaxivity measurements, and in vivo studies, this compound remains a valuable tool in diagnostic magnetic resonance imaging.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Biodistribution of Gadoteridol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of Gadoteridol, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2][3] this compound enhances the visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues by altering the relaxation times of water protons.[1][4] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual workflows to facilitate a comprehensive understanding of this compound's behavior in biological systems.

Pharmacokinetics

The pharmacokinetics of intravenously administered this compound in individuals with normal renal function adhere to a two-compartment open model.[5] Following administration, it is rapidly distributed from the vascular compartment to the extracellular fluid space.[6] It is important to note that it is unknown if this compound undergoes protein binding in vivo.[1][5] The agent is not metabolized and is cleared from the body by glomerular filtration.[5][6]

The pharmacokinetic parameters of this compound have been well-characterized in human studies. The data presented below is derived from studies in healthy adult subjects with normal renal function.

ParameterValue (Mean ± SD)UnitReference
Distribution Half-Life (t½α)0.20 ± 0.04hours[5][6][7]
Elimination Half-Life (t½β)1.57 ± 0.08hours[5][6][7][8]
Volume of Distribution (Vd)204 ± 58mL/kg[5][8][9]
Plasma Clearance1.50 ± 0.35mL/min/kg[5][8]
Renal Clearance1.41 ± 0.33mL/min/kg[5][8]
Urinary Excretion (24h)94.4 ± 4.8% of dose[5][6][8]

The elimination of this compound is significantly prolonged in patients with impaired renal function. This is a critical consideration due to the increased risk of adverse events such as nephrogenic systemic fibrosis (NSF) in this patient population.[8][10]

Renal Function StatusCreatinine Clearance (mL/min)Elimination Half-Life (Mean ± SD)Serum Clearance (Mean ± SD)Reference
Normal> 601.57 ± 0.08 hours116.14 ± 26.77 mL/min[8]
Mild to Moderately Impaired30 to 6010.65 ± 0.06 hours37.2 ± 16.4 mL/min[8]
Severely Impaired (not on dialysis)10 to 309.10 ± 0.26 hours16.0 ± 3.0 mL/min[8]

Biodistribution

This compound is distributed throughout the extracellular space and does not cross the intact blood-brain barrier.[1][6] Its macrocyclic structure contributes to high stability in vivo, which is associated with lower levels of gadolinium retention in tissues compared to linear GBCAs.[4][11][12]

Biodistribution studies in animal models provide insight into the tissue-specific distribution and clearance of this compound. The following table summarizes data from studies in rats, highlighting the rapid clearance and low long-term retention.

Time Post-InjectionTissue% Injected Dose/g Tissue (Mean)Reference
4 hoursBlood< 0.1[4]
4 hoursKidney~1.5[4]
4 hoursLiver< 0.1[4]
4 hoursSpleen< 0.1[4]
4 hoursBone< 0.1[4]
24 hoursKidney~0.1[6]
7 daysLiverExtremely low levels[4]
7 daysBoneExtremely low levels[4]
14 daysLiverExtremely low levels[4]
14 daysBoneExtremely low levels[4]

Studies comparing different GBCAs have shown that macrocyclic agents like this compound result in significantly lower gadolinium concentrations in the cerebellum, cerebrum, and skin of rats compared to other macrocyclic agents like gadoterate and gadobutrol at 5 weeks post-administration.[13] In human bone tissue, this compound has demonstrated relatively low gadolinium retention.[6]

Experimental Protocols

The following sections detail the methodologies employed in key studies that have characterized the pharmacokinetics and biodistribution of this compound.

A Phase I clinical trial was conducted to assess the safety and pharmacokinetics of this compound in healthy human volunteers.[7]

  • Study Design: An ascending dose study.[7]

  • Subjects: 18 healthy male volunteers.[6][7]

  • Dosing: Subjects were assigned to one of six dosing groups, receiving a single intravenous injection of this compound at doses of 0.05, 0.1, 0.15, 0.2, 0.25, or 0.3 mmol/kg.[7]

  • Sample Collection: Blood and urine samples were collected at selected time points before and after the administration of this compound.[7]

  • Analysis: Serum and urine samples were analyzed to determine the concentration of this compound over time. Pharmacokinetic parameters were then calculated based on these concentration-time profiles.[7]

  • Safety Monitoring: Included physical examinations, vital signs, electrocardiograms, and clinical laboratory tests.[7]

G cluster_prep Preparation Phase cluster_admin Administration & Sampling Phase cluster_analysis Analysis Phase SubjectScreening Subject Screening & Enrollment Baseline Baseline Measurements (Physical, Vitals, ECG, Labs) SubjectScreening->Baseline DoseAssignment Assignment to Dosing Groups (0.05-0.3 mmol/kg) Baseline->DoseAssignment SafetyAnalysis Safety Data Analysis Baseline->SafetyAnalysis Administration Intravenous Administration of this compound DoseAssignment->Administration BloodSampling Serial Blood Sampling Administration->BloodSampling UrineCollection 24-hour Urine Collection Administration->UrineCollection ConcentrationAnalysis This compound Concentration Analysis (Serum & Urine) BloodSampling->ConcentrationAnalysis UrineCollection->ConcentrationAnalysis PK_Modeling Pharmacokinetic Modeling (Two-Compartment Model) ConcentrationAnalysis->PK_Modeling

Human Pharmacokinetic Study Workflow

Biodistribution studies in animals are crucial for understanding the distribution and retention of this compound in various tissues.

  • Animal Models: Rats (Sprague-Dawley) and dogs.[4]

  • Radiolabeling: this compound was labeled with Gadolinium-153 (¹⁵³Gd) to facilitate sensitive and quantitative measurement in tissues.[4][12]

  • Administration: A single intravenous injection of ¹⁵³Gd-labeled this compound was administered to the animals. Doses ranged from 0.1 to 0.48 mmol/kg.[4][12]

  • Tissue Collection: At various time points post-injection (e.g., 4 hours, 24 hours, 7 days, 14 days), animals were euthanized, and selected organs and tissues (e.g., liver, kidneys, bone, brain, muscle, blood) were collected.[4][12]

  • Analysis: The amount of ¹⁵³Gd in each tissue sample was measured using a gamma counter. The results were typically expressed as a percentage of the injected dose per gram of tissue.[12] In some studies, inductively coupled plasma optical emission spectrometry was used to determine gadolinium concentrations.[14]

G cluster_protocol Experimental Protocol cluster_timepoint Time-Course Analysis cluster_analysis Data Acquisition & Analysis AnimalModel Select Animal Model (e.g., Rats) Radiolabeling Prepare ¹⁵³Gd-labeled This compound AnimalModel->Radiolabeling Dosing Administer Single IV Dose (e.g., 0.1 mmol/kg) Radiolabeling->Dosing T1 Time Point 1 (e.g., 4 hours) Dosing->T1 T2 Time Point 2 (e.g., 24 hours) Euthanasia Euthanasia & Tissue Collection (Kidney, Liver, Bone, etc.) T1->Euthanasia T3 Time Point 3 (e.g., 7 days) T2->Euthanasia Tn Time Point n (e.g., 14 days) T3->Euthanasia Tn->Euthanasia Measurement Measure ¹⁵³Gd Activity (Gamma Counting) Euthanasia->Measurement Calculation Calculate % Injected Dose per Gram of Tissue Measurement->Calculation

Animal Biodistribution Study Workflow

Mechanism of Action and Elimination Pathway

This compound is a paramagnetic agent.[5][8] When placed in a magnetic field, it develops a magnetic moment that enhances the relaxation rates of adjacent water protons.[5][8] This shortening of the T1 relaxation time results in an increased signal intensity on T1-weighted MRI images, improving the visualization of tissues with abnormal vascularity or a disrupted blood-brain barrier.[1] The drug is not metabolized and is excreted unchanged, almost exclusively via the kidneys through glomerular filtration.[5][6][15]

G cluster_body In Vivo Pathway IV_Admin Intravenous Administration Vascular Vascular Compartment (Bloodstream) IV_Admin->Vascular Extracellular Extracellular Fluid Space Vascular->Extracellular Distribution (t½ ≈ 0.20h) Kidneys Kidneys (Glomerular Filtration) Vascular->Kidneys Extracellular->Vascular Target Target Tissue (Lesion with abnormal vascularity) Extracellular->Target BBB Intact Blood-Brain Barrier (Not Crossed) Extracellular->BBB Urine Urinary Excretion (>94% in 24h) Kidneys->Urine Elimination (t½ ≈ 1.57h)

This compound Distribution and Elimination Pathway

References

A Technical Guide to Gadoteridol Relaxivity Across Varying Magnetic Field Strengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of gadoteridol relaxivity and its behavior under different magnetic field strengths. This compound, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), is widely utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and pathologies.[1] Understanding its relaxivity (r1 and r2), the measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, is crucial for optimizing imaging protocols and for the development of new contrast agents. This guide provides a comprehensive overview of this compound's relaxivity at clinically relevant magnetic field strengths, details the experimental methodologies for its measurement, and visually represents key concepts and workflows.

Quantitative Relaxivity Data

The longitudinal (r1) and transverse (r2) relaxivity of this compound are key parameters that influence its contrast enhancement properties. These values are dependent on the magnetic field strength, temperature, and the surrounding microenvironment. The following tables summarize the reported r1 and r2 relaxivity values for this compound at 1.5 Tesla (T), 3T, and 7T in various media.

Table 1: Longitudinal Relaxivity (r1) of this compound at 37°C

Magnetic Field StrengthMediumr1 Relaxivity (mM⁻¹s⁻¹)Reference
1.5 THuman Plasma3.80 ± 0.10[2][3][4][5]
1.5 THuman Whole Blood3.9 (±0.1)[6]
3 THuman Plasma3.28 ± 0.09[2][3][4][5]
3 THuman Blood2.61 ± 0.16[2][3][4][5]
7 THuman Plasma3.21 ± 0.07[2][3][4][5]

Table 2: Transverse Relaxivity (r2 and r2) of this compound*

Magnetic Field StrengthMediumRelaxivity Typer2/r2* Relaxivity (mM⁻¹s⁻¹)Reference
1.5 TNormal Saliner24.9[2]
3.0 TNormal Saliner24.6[2]

Note: r2 values are reported as a proxy for r2, as specific r2 measurements at various field strengths are less commonly published. Generally, r2 relaxivity is expected to increase with magnetic field strength.*

Experimental Protocols for Relaxivity Measurement

The determination of this compound's relaxivity involves a series of precise steps, from phantom preparation to data acquisition and analysis. The following is a detailed methodology based on common experimental practices.

Phantom Preparation
  • Materials: this compound solution of known concentration, a biological medium (e.g., human plasma, human whole blood, or saline), and containers for the phantom (e.g., glass NMR tubes or plastic vials).

  • Procedure:

    • Prepare a stock solution of this compound in the chosen medium.

    • Perform serial dilutions of the stock solution to create a series of samples with varying concentrations of this compound. A typical concentration range is from 0 to 4 mM.[6]

    • Transfer each concentration sample into a separate container.

    • Seal the containers to prevent evaporation and contamination.[6]

    • Arrange the sample containers in a phantom holder for simultaneous imaging.

    • Place the phantom in the MRI scanner and allow it to equilibrate to the desired temperature (typically 37°C for clinically relevant measurements) for at least 20 minutes before scanning.[7]

MRI Data Acquisition
  • For r1 Relaxivity (T1 Measurement):

    • Pulse Sequence: An inversion recovery sequence is the most common and robust method for T1 measurement.[3] Variations such as the inversion recovery turbo spin echo (IR-TSE) sequence are often used.[2][3][4][5]

    • Acquisition Parameters:

      • Inversion Times (TI): A series of images are acquired with varying inversion times (e.g., 0, 23, 50, 100, 250, 375, 500, 750, and 1500 ms) to sample the T1 recovery curve.[5] The range of TI values should encompass approximately 0.01 to 3 times the expected T1 value.[3]

      • Repetition Time (TR): The TR should be set to be at least five times the longest expected T1 value to ensure full longitudinal relaxation between inversion pulses.[3]

      • Echo Time (TE): A short TE is used to minimize T2 weighting.

  • For r2 Relaxivity (T2 Measurement):

    • Pulse Sequence: A multi-echo spin-echo (MESE) or a Carr-Purcell-Meiboom-Gill (CPMG) sequence is typically used to acquire a series of echoes with different echo times in a single acquisition.[7][8]

    • Acquisition Parameters:

      • Echo Times (TE): A series of images are acquired at multiple echo times to sample the T2 decay curve.

      • Repetition Time (TR): A long TR is used to minimize T1 weighting.

Data Analysis
  • Region of Interest (ROI) Placement: Place ROIs within each sample container on the acquired images to measure the mean signal intensity at each concentration and each TI (for T1) or TE (for T2).

  • Relaxation Time Calculation:

    • T1: For each concentration, fit the signal intensity versus TI data to the inversion recovery signal equation: SI(TI) = SI₀ * |1 - 2 * exp(-TI / T1)| to determine the T1 value.

    • T2: For each concentration, fit the signal intensity versus TE data to the exponential decay equation: SI(TE) = SI₀ * exp(-TE / T2) to determine the T2 value.

  • Relaxivity Calculation:

    • Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

    • Plot the relaxation rate (R1 or R2) as a function of the this compound concentration.

    • The relaxivity (r1 or r2) is determined by the slope of the linear regression of this plot.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the fundamental relationships governing this compound relaxivity.

ExperimentalWorkflow cluster_prep Phantom Preparation cluster_acq MRI Data Acquisition cluster_analysis Data Analysis prep1 Prepare Stock Solution of this compound prep2 Perform Serial Dilutions prep1->prep2 prep3 Fill and Seal Sample Containers prep2->prep3 prep4 Arrange in Phantom Holder prep3->prep4 acq1 Place Phantom in MRI and Equilibrate Temperature prep4->acq1 acq2 Select Pulse Sequence (e.g., Inversion Recovery for r1) acq1->acq2 acq3 Acquire Images at Varying TI / TE acq2->acq3 analysis1 Place ROIs on Images acq3->analysis1 analysis2 Measure Signal Intensities analysis1->analysis2 analysis3 Fit Data to Calculate T1 / T2 per Concentration analysis2->analysis3 analysis4 Calculate Relaxation Rates (R1=1/T1, R2=1/T2) analysis3->analysis4 analysis5 Plot Relaxation Rate vs. Concentration analysis4->analysis5 analysis6 Determine Relaxivity (Slope of the Line) analysis5->analysis6

Experimental workflow for determining this compound relaxivity.

RelaxivityVsFieldStrength B0_low Low Field (e.g., 1.5T) B0_high High Field (e.g., 7T) r1 r1 (Longitudinal) B0_low->r1 Generally Higher r2 r2 (Transverse) B0_low->r2 Lower B0_high->r1 Slight Decrease B0_high->r2 Increases

Relationship between magnetic field strength and relaxivity.

Conclusion

The relaxivity of this compound, a critical factor in its efficacy as an MRI contrast agent, exhibits a clear dependence on the magnetic field strength. While r1 relaxivity shows a slight decrease as the field strength increases from 1.5T to 7T, the r2 relaxivity is expected to increase. The precise quantification of these parameters through standardized experimental protocols is essential for both clinical applications and the ongoing development of advanced contrast agents. This guide provides a foundational understanding of this compound's relaxivity characteristics and the methodologies used to measure them, serving as a valuable resource for professionals in the field.

References

The Journey of a Contrast Agent: An In-depth Technical Guide to the Discovery and Development of Gadoteridol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadoteridol, a gadolinium-based contrast agent (GBCA), has become an indispensable tool in magnetic resonance imaging (MRI), particularly for enhancing the visualization of lesions in the central nervous system.[1][2] Marketed under the trade name ProHance®, its development represents a significant advancement in diagnostic imaging, offering a non-ionic, macrocyclic structure with a favorable safety profile.[3] This technical guide provides a comprehensive overview of the discovery and development of this compound, from its chemical synthesis and preclinical evaluation to its extensive clinical trial program and regulatory approval. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important diagnostic agent.

Chemical Synthesis and Characterization

The synthesis of this compound, chemically known as (10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato)gadolinium, is a multi-step process centered around the synthesis of the macrocyclic chelating ligand, 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A).[4] The macrocyclic structure is crucial for tightly binding the gadolinium ion, which minimizes the risk of toxicity associated with free gadolinium.[3]

Experimental Protocol: Synthesis of this compound

The following protocol is a synthesized representation of methodologies described in the scientific literature and patents.[4][5][6][7]

Step 1: Synthesis of tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (DO3A-tBu)

  • To a solution of 1,4,7,10-tetraazacyclododecane (cyclen) in a suitable organic solvent such as acetonitrile, add a base (e.g., potassium carbonate).

  • Slowly add tert-butyl bromoacetate to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure DO3A-tBu.

Step 2: Synthesis of tri-tert-butyl 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (HP-DO3A-tBu)

  • Dissolve DO3A-tBu in a suitable solvent like acetonitrile.

  • Add propylene oxide to the solution.

  • Heat the reaction mixture to 55-60°C and stir for 12-15 hours.[5]

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude HP-DO3A-tBu.

Step 3: Hydrolysis of the tert-butyl esters to form HP-DO3A

  • Treat the crude HP-DO3A-tBu with a strong acid, such as trifluoroacetic acid or hydrochloric acid, in a suitable solvent like dichloromethane.[5]

  • Stir the mixture at room temperature for several hours until the deprotection is complete, as monitored by HPLC.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting crude HP-DO3A can be purified by crystallization or ion-exchange chromatography.

Step 4: Complexation with Gadolinium

  • Dissolve the purified HP-DO3A in purified water.

  • Adjust the pH of the solution to approximately 7 with a suitable base (e.g., sodium hydroxide).

  • Add a stoichiometric amount of gadolinium(III) oxide (Gd₂O₃) or gadolinium(III) chloride (GdCl₃) to the solution.

  • Heat the reaction mixture with stirring until the gadolinium salt completely dissolves.

  • Monitor the formation of the complex and the absence of free gadolinium ions.

  • Filter the solution to remove any unreacted starting material.

  • The final this compound solution can be purified by filtration and then lyophilized or crystallized to obtain the solid product.[6]

G cluster_0 Ligand Synthesis cluster_1 Complexation Cyclen Cyclen (1,4,7,10-tetraazacyclododecane) DO3A_tBu DO3A-tBu (tri-tert-butyl 2,2',2''-(1,4,7,10- tetraazacyclododecane-1,4,7-triyl)triacetate) HP_DO3A_tBu HP-DO3A-tBu (tri-tert-butyl 2,2',2''-(10-(2-hydroxypropyl)- 1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate) HP_DO3A HP-DO3A (10-(2-hydroxypropyl)-1,4,7,10- tetraazacyclododecane-1,4,7-triacetic acid) This compound This compound HP_DO3A->this compound Gadolinium Gadolinium(III) salt (e.g., Gd₂O₃, GdCl₃) Gadolinium->this compound

Mechanism of Action

This compound is a paramagnetic contrast agent.[8] When placed in a magnetic field, the gadolinium ion in the this compound complex develops a large magnetic moment. This creates a local magnetic field that enhances the relaxation rates of nearby water protons. Specifically, it shortens the spin-lattice (T1) relaxation time of water protons in tissues where it accumulates.[8] This T1 shortening leads to an increased signal intensity on T1-weighted MRI scans, resulting in a brighter appearance of the enhancing tissues. The macrocyclic chelate ensures that the gadolinium ion remains stably bound, minimizing toxicity while allowing its paramagnetic properties to be exploited for imaging.

G cluster_0 Systemic Administration and Distribution cluster_1 Magnetic Resonance Imaging Admin Intravenous Administration of this compound Distribution Distribution in Extracellular Fluid BBB Blood-Brain Barrier MRI Patient in MRI Scanner (Strong Magnetic Field) BBB->MRI No accumulation in normal brain tissue Lesion Area of Disrupted BBB (e.g., Tumor, Inflammation) T1_shortening Shortened T1 Relaxation Time Lesion->T1_shortening Accumulation of this compound Protons Water Protons in Tissue Signal Increased Signal Intensity on T1-weighted Images Image Enhanced Image Contrast

Preclinical Development

A comprehensive battery of preclinical studies was conducted to establish the safety and pharmacokinetic profile of this compound prior to human trials. These studies were performed in various animal models, including mice, rats, and dogs.[9][10]

Pharmacokinetics in Animals

Pharmacokinetic studies in rats and dogs demonstrated that this compound is rapidly cleared from the blood and excreted primarily through the urine.[9] Over 90% of the injected dose was recovered in the urine of rats within 4 hours of administration.[9] The distribution is mainly confined to the extracellular fluid, with very low levels of residual gadolinium observed in tissues like the liver and bone at 7 and 14 days post-injection.[9]

ParameterRatDog
Route of Administration IntravenousIntravenous
Dose (mmol/kg) 0.1 and 0.350.1
Primary Route of Excretion UrinaryUrinary
% Excreted in 4h (urine) >90%Not Reported

Table 1: Summary of Preclinical Pharmacokinetic Data for this compound.[9]

Toxicology

Acute and chronic toxicity studies established a substantial margin of safety for this compound. The intravenous LD50 in mice was found to be between 11 and 14 mmol/kg.[10] In rats, the minimal lethal dose was greater than 10 mmol/kg.[10] Reproduction studies in rats and rabbits showed no teratogenic effects at doses up to 10 mmol/kg and 6 mmol/kg, respectively.[10]

Animal ModelLD50 (mmol/kg)No Observed Adverse Effect Level (NOAEL)
Mouse 11 - 143 mmol/kg (2-week study)
Rat >10 (MLD)1.5 mmol/kg (reproduction study)
Dog Not Reported1.5 mmol/kg (2-week study)

Table 2: Summary of Preclinical Toxicology Data for this compound.[10]

Clinical Development

The clinical development of this compound followed a standard phased approach to evaluate its safety, pharmacokinetics, and efficacy in humans.

G PhaseI Phase I (Safety and Pharmacokinetics) - Healthy Volunteers PhaseII Phase II (Dose-Ranging and Efficacy) - Patients with Intracranial Tumors PhaseI->PhaseII Demonstrated Safety PhaseIII Phase III (Confirmatory Efficacy and Safety) - Larger Patient Population (Adults and Children) PhaseII->PhaseIII Established Efficacy and Optimal Dose NDA New Drug Application (NDA) Submission to FDA PhaseIII->NDA Positive Results Approval FDA Approval NDA->Approval

Phase I Clinical Trials

A Phase I clinical trial involving 18 healthy male volunteers assessed the safety and pharmacokinetics of this compound at doses ranging from 0.05 to 0.3 mmol/kg.[1] The study found no significant changes in vital signs, clinical laboratory values, or electrocardiograms.[1] A single instance of a transient hive was the only adverse event considered related to the administration.[1] The pharmacokinetic analysis revealed that the distribution and elimination half-lives were independent of the dose.[1]

ParameterValue (mean ± SD)
Number of Subjects 18
Dose Range (mmol/kg) 0.05 - 0.3
Distribution Half-life (hours) 0.20 ± 0.04
Elimination Half-life (hours) 1.57 ± 0.08
Urinary Excretion in 24h (%) >94

Table 3: Summary of Phase I Pharmacokinetic Data in Healthy Volunteers.[1]

Phase II Clinical Trials

A Phase II, open-label, multicenter study evaluated the safety and efficacy of this compound in 86 patients with intracranial tumors at doses from 0.05 to 0.30 mmol/kg.[11] The results showed a low incidence of mild, transient adverse events (2.3%).[11] Efficacy evaluation in 80 patients demonstrated marked enhancement in 84% of lesions, providing significantly more diagnostic information than pre-contrast images.[11]

ParameterValue
Number of Patients 86
Indication Intracranial Tumors
Dose Range (mmol/kg) 0.05 - 0.30
Adverse Event Rate 2.3% (2/86)
Lesions with Marked Enhancement 84%

Table 4: Key Findings from the Phase II Clinical Trial of this compound.[11]

Phase III Clinical Trials

Multiple Phase III trials confirmed the safety and efficacy of this compound in larger patient populations, including both adults and children, and across different geographical regions.

A European multicenter study involving 151 patients and controls evaluated this compound at a dose of 0.10 mmol/kg for neurologic pathology.[2] The rate of adverse events possibly or probably related to the agent was 4.0%.[2] Contrast enhancement was observed in 75% of cases with brain pathology and 64% with spinal lesions.[2]

A U.S. multicenter trial in 103 children with suspected neurologic disease demonstrated excellent safety and efficacy.[12] Three minor adverse events were reported in two children.[12] Enhancement was noted in 70% of intracranial and 38% of spinal examinations, providing additional diagnostic information in the majority of cases.[12]

A high-dose study in 67 patients with suspected brain metastases showed that a cumulative dose of 0.3 mmol/kg was safe and provided improved lesion detectability compared to the standard 0.1 mmol/kg dose.[13]

TrialPatient PopulationNumber of PatientsKey Efficacy FindingKey Safety Finding
European Phase III [2]Adults with neurologic pathology15175% enhancement in brain pathology4.0% related adverse event rate
U.S. Pediatric Phase III [12]Children with neurologic disease10370% enhancement in intracranial exams3 adverse events in 2 children
High-Dose Phase III [13]Adults with suspected brain metastases67Improved lesion detection at 0.3 mmol/kg3 related adverse effects in 2 patients

Table 5: Summary of Key Phase III Clinical Trials of this compound.

Regulatory Approval and Post-Marketing

This compound was first approved by the U.S. Food and Drug Administration (FDA) in 1992 for use in adults. Its indication was later expanded to include pediatric patients, further solidifying its role in clinical practice. The continued evaluation of this compound in post-marketing studies has consistently supported its favorable safety and efficacy profile.

The discovery and development of this compound represent a meticulous and successful journey from chemical synthesis to widespread clinical application. Its macrocyclic, non-ionic structure provides a high level of stability, contributing to its excellent safety record. Extensive preclinical and clinical studies have rigorously demonstrated its efficacy in enhancing MRI visualization of pathologies, particularly within the central nervous system. This in-depth technical guide has provided a comprehensive overview of the key data and methodologies that have underpinned the successful development of this compound as a valuable diagnostic tool in modern medicine.

References

Gadoteridol: A Comprehensive Technical Guide for Molecular Imaging Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of gadoteridol, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), for its application in molecular imaging research. This document details its physicochemical characteristics, magnetic resonance properties, in-vivo stability, and safety profile. Furthermore, it outlines detailed experimental protocols and visual workflows to facilitate its use in preclinical research settings.

Core Properties of this compound

This compound, commercially known as ProHance®, is a gadolinium (Gd³⁺) complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A). Its macrocyclic structure provides high kinetic and thermodynamic stability, minimizing the release of toxic free Gd³⁺ ions in vivo.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its behavior in biological systems and for the formulation of this compound-based imaging probes.

PropertyValueReference
Molecular Formula C₁₇H₂₉GdN₄O₇[1]
Molecular Weight 558.7 g/mol [1]
Appearance White solid-
Solubility in Water 737 mg/mL-
Osmolality (0.5 M solution at 37 °C) 630 mOsm/kg water[1]
Viscosity (0.5 M solution at 37 °C) 1.3 cP[1]
log P (octanol/water) -3.68[1]
Magnetic Resonance Properties: Relaxivity

The efficacy of this compound as a T1-weighted MRI contrast agent is determined by its relaxivity (r₁ and r₂), which is the measure of its ability to increase the relaxation rates of water protons. Relaxivity is dependent on the magnetic field strength and the surrounding environment.

Magnetic Field StrengthMediumr₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)Reference
1.5 THuman Plasma3.9 - 4.3-[3]
3 THuman Plasma---
1.5 T-3.80 ± 0.10--
3 THuman Plasma3.28 ± 0.09--
7 THuman Plasma3.21 ± 0.07--
3 THuman Blood2.61 ± 0.16--

In-Vivo Characteristics

Pharmacokinetics and In-Vivo Stability

This compound exhibits a high in-vivo stability due to its macrocyclic structure, which kinetically hinders the dissociation of the Gd³⁺ ion.[1] Following intravenous administration, it rapidly distributes into the extracellular fluid.

ParameterValueReference
Distribution Half-life 0.20 ± 0.04 hours[1]
Elimination Half-life 1.57 ± 0.08 hours[1]
Excretion >94% renally excreted within 24 hours[1]
Protein Binding Not known to occur-
Toxicology and Safety Profile

This compound is considered one of the safest GBCAs due to its high stability, which minimizes the risk of gadolinium deposition in tissues and the development of Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition associated with less stable, linear GBCAs.

MetricValueReference
Acute Intravenous LD₅₀ (mice) 11-14 mmol/kg-
Acute Intravenous Minimal Lethal Dose (rats) >10 mmol/kg-

Applications in Molecular Imaging

Beyond its clinical use for contrast-enhanced MRI, this compound serves as a platform for the development of targeted molecular imaging probes. Its chelator, HP-DO3A, can be chemically modified to conjugate targeting moieties such as peptides, antibodies, or small molecules. These targeted probes can then be used to visualize and quantify specific molecular processes or biomarkers in vivo.

Mechanism of Action as a Contrast Agent

The paramagnetic gadolinium ion in this compound has seven unpaired electrons, which creates a strong magnetic moment. When placed in the magnetic field of an MRI scanner, this compound significantly shortens the T1 relaxation time of nearby water protons, leading to a brighter signal on T1-weighted images.[2]

cluster_mri MRI Scanner cluster_body Biological System External Magnetic Field (B0) External Magnetic Field (B0) Water Protons (H+) Water Protons (H+) External Magnetic Field (B0)->Water Protons (H+) aligns This compound (Gd3+) This compound (Gd3+) This compound (Gd3+)->Water Protons (H+) interacts with T1 Relaxation T1 Relaxation This compound (Gd3+)->T1 Relaxation shortens Water Protons (H+)->T1 Relaxation undergo Enhanced MRI Signal Enhanced MRI Signal T1 Relaxation->Enhanced MRI Signal generates

Mechanism of T1 contrast enhancement by this compound.

Experimental Protocols

Preparation of MRI Phantom for Relaxivity Measurement

This protocol describes the preparation of a phantom for determining the T1 and T2 relaxivity of this compound.

Materials:

  • This compound solution (e.g., ProHance®, 0.5 M)

  • Deionized water or phosphate-buffered saline (PBS)

  • Agarose

  • MRI-compatible tubes or vials (e.g., 5 mL or 15 mL centrifuge tubes)

  • Phantom holder

  • Heating plate with magnetic stirrer

  • Weighing scale

  • Pipettes

Procedure:

  • Prepare Agarose Gel:

    • In a beaker, mix agarose powder with deionized water or PBS to the desired concentration (e.g., 1-2% w/v).

    • Heat the mixture on a heating plate with continuous stirring until the agarose is completely dissolved and the solution is clear.

    • Allow the agarose solution to cool to approximately 50-60°C before adding the contrast agent to prevent degradation.

  • Prepare this compound Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in separate tubes to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM).

    • Include a tube with only the agarose gel (0 mM this compound) as a control.

  • Create Phantom Tubes:

    • To each tube containing a specific this compound concentration, add the warm agarose solution to a final volume.

    • Mix gently but thoroughly to ensure a homogeneous distribution of the contrast agent within the gel. Avoid introducing air bubbles.

    • Seal the tubes and allow them to cool at room temperature until the gel solidifies completely.

  • Assemble and Image the Phantom:

    • Arrange the tubes in the phantom holder.

    • Place the phantom in the MRI scanner and acquire T1 and T2 maps using appropriate pulse sequences (e.g., Inversion Recovery for T1, and Spin Echo for T2).

  • Data Analysis:

    • Measure the T1 and T2 relaxation times for each concentration.

    • Plot the relaxation rates (1/T1 and 1/T2) against the this compound concentration.

    • The slope of the linear fit of these plots represents the r1 and r2 relaxivities, respectively.

In-Vivo Animal Imaging Protocol

This protocol provides a general workflow for conducting a this compound-enhanced MRI study in a small animal model.

Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia Catheterization Catheterization Anesthesia->Catheterization Pre-contrast MRI Pre-contrast MRI Catheterization->Pre-contrast MRI This compound Injection This compound Injection Pre-contrast MRI->this compound Injection Post-contrast MRI Post-contrast MRI This compound Injection->Post-contrast MRI Data Analysis Data Analysis Post-contrast MRI->Data Analysis Biodistribution Biodistribution Post-contrast MRI->Biodistribution DOTA-NHS ester DOTA-NHS ester Conjugation Conjugation DOTA-NHS ester->Conjugation Targeting Ligand Targeting Ligand Targeting Ligand->Conjugation Purification Purification Conjugation->Purification Chelation with Gd3+ Chelation with Gd3+ Purification->Chelation with Gd3+ Final Purification Final Purification Chelation with Gd3+->Final Purification Targeted Probe Targeted Probe Final Purification->Targeted Probe

References

In Vitro Characterization of Gadoteridol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro characterization methods and physicochemical properties of Gadoteridol (Gd-HP-DO3A), a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). Understanding these characteristics is crucial for assessing the efficacy, stability, and safety profile of the agent.

Physicochemical Properties

This compound's structure, featuring a gadolinium ion (Gd³⁺) caged within a macrocyclic HP-DO3A ligand, dictates its physicochemical behavior. This non-ionic structure contributes to a lower osmolality and viscosity compared to ionic GBCAs, which is advantageous for clinical applications.[1][2]

Table 1: Physicochemical Properties of this compound (ProHance® 0.5 M Formulation)

PropertyValueConditions
Molecular Weight 558.7 g/mol N/A
Osmolality 630 mOsm/kg H₂O37 °C
Viscosity 1.3 cP37 °C
2.0 cP20 °C
Density / Specific Gravity 1.140 g/cm³25 °C
Octanol:H₂O Partition Coefficient (log P) -3.68 ± 0.02pH 7.0
pH of Formulation 6.5 - 8.0N/A

Sources:[1][3]

Relaxivity

Relaxivity (r₁, r₂) is a measure of a contrast agent's efficiency in enhancing the relaxation rates (R₁=1/T₁, R₂=1/T₂) of water protons.[4] It is a critical parameter for determining diagnostic efficacy. Relaxivity is dependent on the magnetic field strength, temperature, and the surrounding medium.[4][5] this compound exhibits r₁ relaxivity values typical for its class, which decrease as the magnetic field strength increases.[3]

Table 2: Longitudinal (r₁) and Transverse (r₂) Relaxivity of this compound

Field StrengthMediumTemperature (°C)r₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)
20 MHz (≈ 0.47 T) WaterNot Specified3.7 ± 0.1Not Reported
1.5 T (64 MHz) Human Plasma374.15.6
3.0 T (128 MHz) Human Plasma373.75.2
7.0 T (300 MHz) Human Plasma373.24.8

Sources:[1][6][7]

Experimental Protocol: Relaxivity Measurement

This protocol outlines the determination of r₁ and r₂ relaxivities using an MRI scanner.

Objective: To determine the r₁ and r₂ relaxivity of this compound in a specific medium (e.g., water, plasma) and at a defined temperature and magnetic field strength.

Materials:

  • This compound stock solution of known concentration.

  • The desired solvent/medium (e.g., deionized water, human plasma).

  • MRI-compatible phantoms or NMR tubes.

  • MRI scanner (e.g., 1.5T, 3T).

  • Temperature control system.

Procedure:

  • Sample Preparation: Prepare a series of at least five dilutions of this compound in the chosen medium, with concentrations spanning the clinically relevant range (e.g., 0.1 to 1.0 mM). Include a sample of the medium alone as a control (0 mM).

  • Phantom Loading: Transfer the prepared samples into MRI-compatible phantoms or tubes.

  • Temperature Equilibration: Place the phantoms in the MRI scanner and allow them to equilibrate to the target temperature (e.g., 37°C).

  • T₁ Measurement:

    • Use a suitable pulse sequence for T₁ measurement, such as an Inversion Recovery Spin Echo (IR-SE) sequence.[8]

    • Acquire images with multiple inversion times (TI) to accurately map the signal recovery curve (e.g., TI = 25, 250, 500, 800, 1200, 1700, 2300, 3000 ms).[8]

  • T₂ Measurement:

    • Use a multi-echo spin-echo (MESE) sequence to measure T₂.[8][9]

    • Acquire a series of echoes at different echo times (TE) to map the signal decay (e.g., 32 echoes with 15 ms spacing).[8]

  • Data Analysis:

    • For each sample, calculate the T₁ and T₂ relaxation times by fitting the signal intensity data to the appropriate exponential recovery or decay functions.[8][10]

    • Convert relaxation times (T₁, T₂) to relaxation rates (R₁ = 1/T₁, R₂ = 1/T₂).

    • Plot the relaxation rates (R₁ and R₂) as a function of this compound concentration ([Gd]).

    • Perform a linear regression on the data. The slope of the R₁ vs. [Gd] plot is the r₁ relaxivity, and the slope of the R₂ vs. [Gd] plot is the r₂ relaxivity.[4][8][9]

G Experimental Workflow for Relaxivity Measurement cluster_prep Sample Preparation cluster_acq Data Acquisition (MRI) cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Create Serial Dilutions (e.g., 0.1 - 1.0 mM) prep1->prep2 prep3 Include Solvent Blank (0 mM) prep2->prep3 acq1 Load Samples into Phantom prep3->acq1 acq2 Equilibrate Temperature (e.g., 37°C) acq1->acq2 acq3 Acquire T1 Data (Inversion Recovery Seq.) acq2->acq3 acq4 Acquire T2 Data (Multi-Echo Seq.) acq2->acq4 an1 Calculate T1/T2 Times (Exponential Fit) acq3->an1 acq4->an1 an2 Convert to Rates (R = 1/T) an1->an2 an3 Plot R1 and R2 vs. [Gd] an2->an3 an4 Calculate Slope (Linear Regression) an3->an4 an5 Result: r1 and r2 Relaxivity an4->an5

Workflow for determining r1 and r2 relaxivity.

Stability

The stability of a GBCA is paramount to its safety, as the release of toxic free Gd³⁺ ions in vivo must be minimized.[2] Stability is assessed in two forms: thermodynamic and kinetic.

  • Thermodynamic Stability: This refers to the equilibrium condition of the complex, defined by the thermodynamic stability constant (log K). A higher log K value indicates a stronger bond between Gd³⁺ and the ligand at equilibrium.[11][12]

  • Kinetic Stability (or Inertness): This describes the rate at which the complex dissociates. For GBCAs, which are rapidly cleared from the body, kinetic stability is often considered more clinically relevant than thermodynamic stability.[11][13] Macrocyclic agents like this compound are significantly more kinetically inert than linear agents.[1][13][14]

Table 3: Stability Parameters for this compound

Stability ParameterValueDescription
Structure MacrocyclicThe pre-organized cavity of the macrocycle enhances stability.[2]
Conditional Stability Constant (log K') 17.1Measured at physiological pH 7.4.[1]
Kinetic Inertness Very HighHighly resistant to dissociation and transmetallation with endogenous ions like Zn²⁺.[1][14][15]
Experimental Protocol: Kinetic Stability via Zinc Transmetallation Assay

This protocol describes a common in vitro method to assess the kinetic inertness of a GBCA by challenging it with a competing endogenous ion, such as zinc (Zn²⁺).[14][16][17] The dissociation of Gd³⁺ is monitored indirectly by measuring the decrease in relaxivity over time.[17]

Objective: To evaluate the kinetic inertness of this compound by measuring its rate of transmetallation with zinc ions.

Materials:

  • This compound solution (e.g., 1 mM).

  • Zinc chloride (ZnCl₂) solution (e.g., 10 mM, providing a 10-fold excess).

  • Biologically relevant buffer (e.g., phosphate buffer, pH 7.4).

  • Relaxometer or MRI scanner.

  • Temperature-controlled water bath or incubator set to 37°C.

Procedure:

  • Reaction Setup: In a suitable container, mix the this compound solution with the zinc chloride solution in the buffer. The final concentration of this compound should be known (e.g., 1 mM) and Zn²⁺ should be in excess.

  • Initial Measurement (t=0): Immediately after mixing, take an aliquot of the solution and measure its longitudinal relaxation time (T₁) to determine the initial relaxation rate (R₁). This serves as the baseline.

  • Incubation: Place the reaction mixture in a temperature-controlled environment at 37°C.

  • Time-Course Monitoring: At regular intervals (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw aliquots from the reaction mixture. For each aliquot, measure the T₁ and calculate the corresponding R₁.[17]

  • Data Analysis:

    • Plot the relaxation rate (R₁) as a function of time.

    • A stable R₁ over time indicates high kinetic inertness, as the Gd³⁺ remains chelated and continues to contribute to relaxivity.

    • A decrease in R₁ over time signifies that Gd³⁺ is being displaced from the ligand by Zn²⁺ (transmetallation), leading to a loss of paramagnetic effect.

    • The rate of dissociation or the half-life of the complex under these challenge conditions can be calculated from the decay curve. For highly stable complexes like this compound, no significant change is expected.[14][15]

G Workflow for Zinc Transmetallation Assay start Start: Prepare Reagents mix Mix this compound (1 mM) with excess ZnCl2 (10 mM) in buffer (pH 7.4) start->mix measure0 Measure Initial R1 (t=0) mix->measure0 incubate Incubate Mixture at 37°C measure0->incubate loop Monitor R1 at Regular Time Intervals (t = 1, 4, 8, 24... hrs) incubate->loop plot Plot R1 vs. Time loop->plot analyze Analyze Curve for Decay plot->analyze result Result: Assess Kinetic Inertness (Stable R1 = High Inertness) analyze->result

Workflow for assessing kinetic stability.

Conclusion

The in vitro characterization of this compound confirms its favorable physicochemical profile for a clinical MRI contrast agent. Its non-ionic, macrocyclic structure results in low osmolality and viscosity.[1] The agent demonstrates sufficient relaxivity for diagnostic enhancement across clinical field strengths.[7] Most importantly, this compound exhibits very high thermodynamic and kinetic stability, minimizing the potential for gadolinium release and transmetallation, which is a cornerstone of its safety profile.[1][14][15] The experimental protocols detailed herein provide a robust framework for the consistent and accurate evaluation of these critical parameters.

References

Gadoteridol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Paramagnetic Contrast Agent: From Physicochemical Properties to Clinical Applications

Abstract

Gadoteridol, a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA), is a vital tool in magnetic resonance imaging (MRI), enhancing the visualization of lesions and abnormal vascularity. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. The document delves into its core physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it outlines detailed experimental protocols for key analytical methods, presents quantitative data in structured tables for comparative analysis, and visualizes complex processes through diagrams. This guide serves as an in-depth resource for understanding and utilizing this compound in both research and clinical development settings.

Introduction

This compound, commercially known as ProHance®, was one of the earliest macrocyclic GBCAs approved for clinical use.[1] Its molecular structure features a gadolinium ion (Gd³⁺) encapsulated within a macrocyclic chelating ligand, 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A).[2] This macrocyclic design imparts high thermodynamic and kinetic stability, minimizing the in vivo release of toxic free Gd³⁺ ions.[2] this compound is an extracellular fluid agent, primarily used to enhance contrast in MRI of the central nervous system (CNS), including the brain and spine, as well as the head and neck.[3][4]

Physicochemical Properties

This compound is a white, hydrophilic solid.[5] The key physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its behavior in biological systems.

PropertyValueReference
Molecular Formula C₁₇H₂₉GdN₄O₇[6]
Molecular Weight 558.7 g/mol [7]
Appearance White solid[5]
LogP (octanol/water) -3.68[5]
Osmolality (0.5 M solution at 37°C) 630 mOsm/kg water[5]
Viscosity (0.5 M solution at 37°C) 1.3 cP[5]
pH of 0.5 M solution 6.5 - 8.0[7]

Mechanism of Action

This compound's function as a contrast agent is rooted in its paramagnetic properties. The gadolinium ion possesses seven unpaired electrons, which creates a large magnetic moment.[8] When placed in the strong magnetic field of an MRI scanner, this compound alters the relaxation times of adjacent water protons.

Specifically, it shortens the spin-lattice (T1) and spin-spin (T2) relaxation times of water protons.[8] This effect is most pronounced on T1 relaxation, leading to a significant increase in signal intensity on T1-weighted images in areas where this compound has accumulated.[9] This signal enhancement improves the contrast between normal and pathological tissues.[9]

cluster_mri MRI Scanner Environment cluster_body Biological Environment Strong Magnetic Field Strong Magnetic Field This compound This compound Strong Magnetic Field->this compound Induces Magnetic Moment Water Protons Water Protons Tissue Tissue Water Protons->Tissue Located in This compound->Strong Magnetic Field Placed in This compound->Water Protons Interacts with Shortened T1 and T2 Relaxation Shortened T1 and T2 Relaxation This compound->Shortened T1 and T2 Relaxation Causes Increased Signal Intensity (T1-weighted) Increased Signal Intensity (T1-weighted) Shortened T1 and T2 Relaxation->Increased Signal Intensity (T1-weighted) Leads to Enhanced Image Contrast Enhanced Image Contrast Increased Signal Intensity (T1-weighted)->Enhanced Image Contrast Results in

Mechanism of action of this compound in MRI.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

The pharmacokinetic profile of this compound follows a two-compartment open model.[10] After intravenous administration, it rapidly distributes into the extracellular space.[10] this compound does not undergo metabolism and is primarily excreted unchanged by the kidneys via glomerular filtration.[11]

ParameterHumanRatDogReference
Distribution Half-life (t₁/₂α) 0.20 ± 0.04 hours--[12]
Elimination Half-life (t₁/₂β) 1.57 ± 0.08 hours--[12]
Plasma Clearance 1.42 ± 0.14 mL/min/kg--[5]
Volume of Distribution (Vd) 0.246 ± 0.029 L/kg--[5]
Urinary Excretion (24h) > 94%> 90% (in 4h)-[10][12]
Pharmacodynamics

The pharmacodynamic effect of this compound is directly related to its relaxivity, which is a measure of its efficiency in enhancing the relaxation rates of water protons. Relaxivity is dependent on the magnetic field strength and the medium in which it is measured.

Magnetic Field StrengthMediumr1 Relaxivity (L·mmol⁻¹·s⁻¹)r2 Relaxivity (L·mmol⁻¹·s⁻¹)Reference
1.5 T Human Plasma3.80 ± 0.10-[11]
3 T Human Plasma3.28 ± 0.09-[11]
3 T Human Whole Blood2.61 ± 0.16-[11]
7 T Human Plasma3.21 ± 0.07-[11]

Experimental Protocols

Determination of Relaxivity

The longitudinal (r1) and transverse (r2) relaxivities of a contrast agent are crucial for its characterization.[9]

Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound in the desired medium (e.g., human plasma, saline) at various concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM).[13] A sample of the medium without the contrast agent serves as a control.

  • MRI Acquisition: Place the samples in a phantom and perform MRI using a clinical or experimental scanner at the desired magnetic field strength (e.g., 1.5 T, 3 T).[3]

    • For T1 measurement , use an inversion-recovery spin-echo sequence with a range of inversion times (TI).[3]

    • For T2 measurement , use a multi-echo spin-echo sequence with a range of echo times (TE).[3]

  • Data Analysis:

    • Calculate the relaxation times (T1 and T2) for each concentration by fitting the signal intensity data to the appropriate exponential recovery or decay functions.[14]

    • Convert the relaxation times to relaxation rates (R1 = 1/T1 and R2 = 1/T2).[14]

    • Plot the relaxation rates (R1 and R2) as a function of the this compound concentration.[14]

    • The slope of the linear regression of this plot represents the relaxivity (r1 or r2) in units of L·mmol⁻¹·s⁻¹.[14]

Start Start Sample Preparation Prepare this compound dilutions (0.1 - 2.0 mM) Start->Sample Preparation MRI Phantom Place samples in phantom Sample Preparation->MRI Phantom MRI Acquisition Acquire T1 and T2 weighted images (varying TI and TE) MRI Phantom->MRI Acquisition Data Extraction Extract signal intensity data MRI Acquisition->Data Extraction Curve Fitting Fit data to exponential functions to calculate T1 and T2 Data Extraction->Curve Fitting Rate Calculation Calculate relaxation rates (R1 = 1/T1, R2 = 1/T2) Curve Fitting->Rate Calculation Linear Regression Plot R1 and R2 vs. concentration and perform linear regression Rate Calculation->Linear Regression Relaxivity Determine relaxivity (slope) Linear Regression->Relaxivity

Workflow for determining the relaxivity of this compound.

In Vivo Biodistribution Study

Biodistribution studies are essential to understand the in vivo fate of a contrast agent.[1]

Protocol:

  • Radiolabeling: Synthesize ¹⁵³Gd-labeled this compound to enable radioactive tracing.

  • Animal Model: Utilize appropriate animal models, such as rats or mice.[10]

  • Administration: Administer a defined dose of ¹⁵³Gd-Gadoteridol intravenously to the animals.[10]

  • Sample Collection: At various time points post-administration (e.g., 1, 4, 24 hours, and several days), euthanize the animals and collect tissues of interest (e.g., blood, liver, kidneys, bone, brain).[10]

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis: Express the amount of radioactivity in each organ as a percentage of the injected dose per gram of tissue (%ID/g). This allows for the quantification of the distribution and clearance of this compound over time.

Synthesis and Stability

Synthesis

The synthesis of this compound involves the preparation of the macrocyclic ligand HP-DO3A, followed by chelation with a gadolinium salt.[15] A common synthetic route involves the protection of the cyclen backbone, followed by alkylation to introduce the acetate arms and the hydroxypropyl group, and subsequent deprotection and complexation with gadolinium oxide.[7]

Cyclen Cyclen Protected Cyclen Protected Cyclen Cyclen->Protected Cyclen Protection Alkylated Cyclen Alkylated Cyclen Protected Cyclen->Alkylated Cyclen Alkylation with - bromoacetate - propylene oxide HP-DO3A Ligand HP-DO3A Ligand Alkylated Cyclen->HP-DO3A Ligand Deprotection This compound This compound HP-DO3A Ligand->this compound Gadolinium Oxide Gadolinium Oxide Gadolinium Oxide->this compound Chelation

Simplified synthetic pathway for this compound.

Stability

The stability of this compound is a critical factor for its safety and efficacy. In vitro stability can be assessed under various conditions.

Protocol for Stability Testing:

  • Sample Preparation: Prepare solutions of this compound at a clinically relevant concentration (e.g., 0.5 M) and diluted in a relevant medium (e.g., saline).[16]

  • Stress Conditions: Expose the samples to specific stress conditions, such as elevated temperature, varying pH, or exposure to high-intensity focused ultrasound (HIFU).[16]

  • Analytical Method: Use a validated high-performance liquid chromatography (HPLC) method to analyze the samples before and after exposure to the stress conditions.[16]

  • Quantification: Quantify the concentration of the intact this compound complex, as well as any potential degradation products, such as free gadolinium or the free ligand.[16]

  • Analysis: Compare the results from the stressed samples to a control sample to determine the extent of degradation, if any.[16]

Clinical Applications and Safety Profile

Clinical Applications

This compound is indicated for MRI to visualize lesions with a disrupted blood-brain barrier and/or abnormal vascularity in the brain, spine, and associated tissues in both adult and pediatric patients.[9] It is also used for imaging lesions in the head and neck in adults.[9] Its applications extend to various MRI procedures, including hepatic, pelvic, cardiac, and musculoskeletal imaging.[7]

Safety Profile

This compound is generally well-tolerated.[17] Common adverse reactions are typically mild and transient, including headache, nausea, and dizziness.[15]

A significant safety concern for all GBCAs is the risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment.[18] NSF is a rare but serious condition characterized by fibrosis of the skin and internal organs.[18] Due to its high stability, the risk of NSF with macrocyclic agents like this compound is considered lower than with linear agents.

Another area of ongoing research is the long-term retention of gadolinium in the body, including the brain.[19] Studies have shown that linear GBCAs result in greater gadolinium retention than macrocyclic agents.[19]

Conclusion

This compound remains a cornerstone paramagnetic contrast agent in clinical MRI due to its high stability, favorable safety profile, and diagnostic efficacy. This technical guide has provided a detailed overview of its fundamental properties, mechanism of action, and key experimental methodologies. The structured presentation of quantitative data and visual diagrams aims to facilitate a deeper understanding for researchers and professionals involved in the development and application of contrast agents. Continued research into the long-term safety and potential for targeted applications will further define the role of this compound and other macrocyclic GBCAs in the future of medical imaging.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal MRI using Gadoteridol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoteridol (marketed under the trade name ProHance®) is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). Its paramagnetic properties shorten the T1 relaxation time of water protons in its vicinity, leading to an enhanced signal in T1-weighted images. This enhancement is particularly useful for visualizing lesions with a disrupted blood-brain barrier or abnormal vascularity in various tissues. In preclinical research, this compound is a valuable tool for in vivo imaging of animal models, aiding in the assessment of disease progression, therapeutic efficacy, and physiological processes.

These application notes provide detailed protocols for the use of this compound in in vivo animal MRI studies, with a focus on neuroimaging and tumor models. The information is intended to guide researchers in designing and executing robust and reproducible imaging experiments.

Data Presentation

This compound Dosage for In Vivo Animal MRI

The appropriate dosage of this compound is critical for obtaining optimal contrast enhancement and ensuring animal welfare. Dosages can vary depending on the animal model, the specific application, and the magnetic field strength of the MRI scanner. The following table summarizes recommended dosages from various studies.

Animal ModelApplicationRecommended Dosage (mmol/kg)Administration RouteReference(s)
RatGeneral Neuroimaging0.1 - 0.2Intravenous (tail vein)[1]
RatBrain Tumor Model0.1 - 0.3Intravenous (tail vein)
RabbitBrain Metastases Model0.1 - 0.3Intravenous[2]
RabbitLiver Abscess Model0.1, 0.25, 0.5Intravenous
DogGeneral Imaging0.1 - 0.3Intravenous[3]
CatGeneral Imaging0.2Intravenous[4]
Pharmacokinetic Properties of this compound in Animals

Understanding the pharmacokinetic profile of this compound is essential for designing dynamic contrast-enhanced (DCE-MRI) studies and for interpreting the resulting data. This compound is rapidly distributed in the extracellular space and is primarily excreted unchanged by the kidneys.

Animal ModelKey Pharmacokinetic ParameterValueReference(s)
RatUrinary Excretion (within 4 hours)>90%
DogUrinary Excretion (within 24-48 hours)~88%[2]

Experimental Protocols

This section provides a detailed methodology for a typical in vivo MRI study using this compound for the assessment of a brain tumor model in a rodent.

Animal Preparation
  • Animal Model: Select an appropriate rodent model with an established brain tumor (e.g., glioma xenograft).

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane at 1-2% in oxygen). The choice of anesthetic is crucial as it can affect physiological parameters.

  • Catheterization: For intravenous administration of this compound, place a catheter in a suitable blood vessel, such as the tail vein. Ensure the catheter is patent by flushing with a small volume of sterile saline.

  • Physiological Monitoring: Throughout the imaging procedure, it is critical to monitor and maintain the animal's vital signs, including heart rate, respiratory rate, and body temperature. A stable physiological state is essential for acquiring high-quality, artifact-free images. Use a heating pad or circulating warm water to maintain body temperature.

This compound Administration
  • Dosage Calculation: Calculate the required volume of this compound solution (typically 0.5 M) based on the animal's body weight and the desired dose (e.g., 0.1 mmol/kg).

  • Administration: Administer the calculated dose of this compound as a bolus injection or a rapid infusion through the previously placed intravenous catheter.

  • Saline Flush: Immediately following the this compound injection, flush the catheter with a small volume of sterile saline (e.g., 0.1-0.2 mL) to ensure the complete delivery of the contrast agent.

MRI Acquisition

The following are generalized parameters for T1-weighted imaging. These should be adapted based on the specific MRI system and the research question.

  • Pre-contrast Imaging: Acquire T1-weighted images before the administration of this compound to serve as a baseline.

  • Post-contrast Imaging: Begin acquiring a series of T1-weighted images immediately after the administration of this compound. For dynamic contrast-enhanced (DCE-MRI) studies, rapid and continuous acquisition is necessary to capture the influx and washout of the contrast agent. For static enhanced imaging, images are typically acquired within 30 minutes post-injection.[3]

  • Typical T1-Weighted Spin-Echo Parameters:

    • Repetition Time (TR): < 800 ms[5]

    • Echo Time (TE): < 30 ms[5]

    • Flip Angle: 90°[5]

  • Typical T1-Weighted Gradient-Echo Parameters for Rabbits: [6]

    • Repetition Time (TR): 4.74 ms

    • Echo Time (TE): 2.38 ms

    • Flip Angle: 10°

Data Analysis
  • Image Registration: If necessary, register the pre- and post-contrast images to correct for any motion artifacts.

  • Signal Enhancement Calculation: Quantify the change in signal intensity in the region of interest (e.g., tumor) between the pre- and post-contrast images. This can be expressed as a percentage enhancement or as a signal-to-noise ratio (SNR) or contrast-to-noise ratio (CNR).

  • Pharmacokinetic Modeling (for DCE-MRI): For dynamic studies, apply appropriate pharmacokinetic models (e.g., Tofts model) to the time-series data to extract quantitative parameters such as Ktrans (volume transfer coefficient) and ve (extracellular extravascular space volume fraction), which provide insights into vascular permeability and tissue perfusion.

Mandatory Visualizations

G A Animal Preparation (Anesthesia, Catheterization, Monitoring) B Pre-Contrast MRI Acquisition (Baseline T1-weighted images) A->B Positioning in MRI C This compound Administration (Intravenous Injection) B->C Establish Baseline D Post-Contrast MRI Acquisition (Dynamic or Static T1-weighted images) C->D Immediate Imaging E Data Analysis (Image Registration, Signal Enhancement Calculation, Pharmacokinetic Modeling) D->E Image Processing F Results and Interpretation E->F Quantitative Outputs

Caption: Experimental workflow for in vivo animal MRI with this compound.

G cluster_invivo In Vivo Environment cluster_excretion Excretion Pathway This compound This compound (Extracellular) WaterProtons Water Protons (in Tissue) This compound->WaterProtons interacts with Kidneys Renal Filtration (Kidneys) This compound->Kidneys Rapid Clearance from Blood T1Relaxation Shortened T1 Relaxation Time WaterProtons->T1Relaxation leads to MRISignal Enhanced MRI Signal (T1-weighted Image) T1Relaxation->MRISignal results in Urine Excretion in Urine Kidneys->Urine

Caption: Logical relationship of this compound's mechanism and clearance.

References

Application Notes and Protocols for Blood-Brain Barrier Permeability Studies Using Gadoteridol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a hallmark of many neurological diseases, including brain tumors, stroke, multiple sclerosis, and neurodegenerative disorders.[1] Consequently, the ability to accurately assess and quantify BBB permeability is crucial for understanding disease pathogenesis, developing novel CNS therapeutics, and monitoring treatment responses.

Gadoteridol (Gd-HP-DO3A) is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[2] Its favorable safety profile and macrocyclic structure, which reduces the risk of gadolinium release, make it a suitable agent for these studies.[1] When the BBB is compromised, this compound can extravasate from the blood into the brain parenchyma, leading to a measurable change in the MRI signal. Dynamic Contrast-Enhanced MRI (DCE-MRI) is a powerful technique that captures the kinetics of this compound leakage across the BBB, allowing for the quantification of permeability.[3] This document provides detailed application notes and protocols for utilizing this compound in both preclinical and clinical BBB permeability studies.

Principle of the Method

DCE-MRI involves the rapid acquisition of T1-weighted MR images before, during, and after the intravenous administration of this compound. The paramagnetic properties of gadolinium shorten the T1 relaxation time of surrounding water protons, resulting in an enhanced signal on T1-weighted images in areas of accumulation.[3] By analyzing the signal intensity changes over time, pharmacokinetic models can be applied to calculate key parameters that reflect BBB permeability, most notably the volume transfer constant, Ktrans.[4][5]

Data Presentation: Quantitative Assessment of BBB Permeability

The following tables summarize representative Ktrans values obtained from DCE-MRI studies in various contexts. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 1: Representative Ktrans Values in Human Brain

Brain RegionConditionMean Ktrans (min⁻¹)Reference
Whole BrainHealthy Aging6.6 x 10⁻⁴[6]
HippocampusHealthy Aging7.6 x 10⁻⁴[6]
Grey MatterHealthy Aging6.8 x 10⁻⁴[7]
White MatterHealthy Aging6.1 x 10⁻⁴[7]
CaudateHealthy Aging5.7 x 10⁻⁴[7]
Frontoparietal CortexHealthy Controls0.004 ± 0.002[8]
Frontoparietal CortexCirrhosis with Covert Hepatic Encephalopathy0.01 ± 0.02[8]
Contrast-Enhancing LesionsMultiple Sclerosis0.398 (0.201–0.804)[4]
Non-Enhancing LesionsMultiple Sclerosis0.119 (0.025–0.397)[4]
Normal Appearing White MatterMultiple Sclerosis0.099 (0.019–0.343)[4]

Table 2: Ktrans Values from a Preclinical Rat Model of Stroke

GroupReperfusion TimeMean Ktrans (min⁻¹)Reference
Control3 hours0.15 ± 0.03[9]
Cold Saline Infusion3 hours0.09 ± 0.01[9]
Control24 hours0.12 ± 0.02[9]
Cold Saline Infusion24 hours0.05 ± 0.02[9]

Experimental Protocols

Preclinical Protocol: BBB Permeability Assessment in a Rodent Model

This protocol is adapted for a rat model of neurological disease and can be modified for other small animal models.

1. Animal Preparation:

  • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

  • Place the animal in an MRI-compatible stereotaxic frame to ensure stable head positioning.

  • Insert a tail vein catheter for the administration of this compound.

  • Monitor vital signs (respiration, heart rate, and body temperature) throughout the experiment.

2. MRI Acquisition:

  • Scanner: 3T MRI scanner or higher field strength is recommended.

  • Pre-contrast T1 Mapping: Acquire a pre-contrast 3D T1-weighted map using a fast low-angle shot (FLASH) or similar sequence with multiple flip angles (e.g., 5°, 10°, 15°, 20°, 30°). This is essential for converting signal intensity to gadolinium concentration.[10]

  • DCE-MRI Sequence:

    • Use a T1-weighted fast spoiled gradient echo sequence.[3]

    • Acquire a baseline of 5-10 images before contrast injection.

    • This compound Administration: Inject a bolus of this compound (e.g., 0.1-0.2 mmol/kg) through the tail vein catheter.[9]

    • Continue acquiring dynamic scans for at least 15-20 minutes to capture the contrast agent kinetics.[11]

3. Data Analysis:

  • Motion Correction: Perform motion correction on the dynamic image series.

  • Signal to Concentration Conversion: Convert the T1-weighted signal intensity into gadolinium concentration using the pre-contrast T1 map.

  • Arterial Input Function (AIF) Determination: Identify a region of interest (ROI) in a major artery (e.g., the middle cerebral artery) to measure the AIF, which represents the time-course of the contrast agent concentration in the blood plasma.

  • Pharmacokinetic Modeling: Apply a pharmacokinetic model, such as the extended Tofts model or the Patlak model, to the tissue concentration curves on a voxel-by-voxel basis to generate parametric maps of Ktrans and other parameters (e.g., plasma volume, vp).[4][11]

Clinical Protocol: BBB Permeability Assessment in Human Subjects

This protocol outlines a general procedure for clinical research. All procedures must be approved by an Institutional Review Board (IRB).

1. Subject Preparation:

  • Obtain informed consent from all participants.

  • Screen subjects for any contraindications to MRI and gadolinium-based contrast agents.

  • Place an intravenous catheter in an antecubital vein for this compound administration.

2. MRI Acquisition:

  • Scanner: 3T MRI is recommended for optimal signal-to-noise ratio.

  • Pre-contrast T1 Mapping: Similar to the preclinical protocol, acquire a T1 map using a variable flip angle approach.[12]

  • DCE-MRI Sequence:

    • A 3D gradient echo sequence with whole-brain coverage is recommended.[12]

    • Acquire a baseline of images for 1-2 minutes.

    • This compound Administration: Administer a standard clinical dose of this compound (0.1 mmol/kg) via a power injector at a rate of 2-5 mL/s, followed by a saline flush.[10]

    • Continue dynamic scanning for approximately 15-20 minutes.

3. Data Analysis:

  • The data analysis workflow is similar to the preclinical protocol, involving motion correction, conversion of signal intensity to concentration, AIF determination (often from the superior sagittal sinus or internal carotid artery), and pharmacokinetic modeling to generate Ktrans maps.

Visualizations

Experimental and Analytical Workflows

G cluster_0 Experimental Protocol cluster_1 Data Analysis prep Subject Preparation (Anesthesia, Catheterization) pre_t1 Pre-contrast T1 Mapping prep->pre_t1 dce_mri Dynamic T1w MRI Acquisition pre_t1->dce_mri injection This compound Injection (0.1-0.2 mmol/kg) dce_mri->injection motion Motion Correction dce_mri->motion injection->dce_mri During acquisition concentration Signal to Gd Concentration Conversion motion->concentration aif Arterial Input Function (AIF) Determination concentration->aif modeling Pharmacokinetic Modeling (e.g., Tofts, Patlak) concentration->modeling aif->modeling ktrans Ktrans Map Generation modeling->ktrans

Caption: Workflow for DCE-MRI based BBB permeability measurement.

Conceptual Diagram of this compound Extravasation

G blood This compound in Blood Plasma intact_bbb Intact BBB (Tight Junctions) blood->intact_bbb No Passage disrupted_bbb Disrupted BBB (Leaky Junctions) blood->disrupted_bbb Ktrans brain Extracellular Space disrupted_bbb->brain

Caption: this compound crossing a disrupted vs. intact BBB.

References

Application Notes and Protocols for Cellular Labeling with Gadoteridol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Gadoteridol (a macrocyclic, non-ionic gadolinium-based contrast agent) in cellular labeling experiments for magnetic resonance imaging (MRI).

Introduction

This compound is a gadolinium-based contrast agent (GBCA) widely utilized in clinical MRI to enhance image contrast.[1][2] Its paramagnetic properties, stemming from the gadolinium ion (Gd³⁺), shorten the T1 relaxation time of water protons in surrounding tissues, resulting in a brighter signal on T1-weighted images.[1] In the context of cellular and molecular imaging, labeling cells ex vivo with this compound allows for their non-invasive tracking in vivo using MRI. This technique is valuable for monitoring the fate of transplanted cells, such as stem cells, in therapeutic applications.[3][4] this compound's high stability as a macrocyclic chelate minimizes the release of toxic free Gd³⁺ ions, making it a safer option compared to linear GBCAs for cellular applications.[1][5]

Mechanism of Cellular Uptake and Contrast Enhancement

This compound typically enters cells through processes like pinocytosis and becomes entrapped within endosomes.[6] The efficiency of uptake can be influenced by the cell type and incubation conditions. To enhance intracellular delivery and improve MRI signal, various methods have been developed, including hypo-osmotic shock and sonoporation, which transiently increase cell membrane permeability.[7][8]

Once internalized, the this compound molecules interact with intracellular water molecules. The paramagnetic Gd³⁺ ions induce a local magnetic field, which accelerates the relaxation of these water protons. This shortening of the T1 relaxation time is the fundamental principle behind the positive (bright) contrast observed in T1-weighted MRI scans of the labeled cells.[3]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Endosome Endosome This compound->Endosome Pinocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Enhanced by Hypo-osmotic Shock/ Sonoporation) WaterProtons Intracellular Water Protons Cytosol->WaterProtons Interaction MRISignal Enhanced T1 MRI Signal WaterProtons->MRISignal Shortens T1 Relaxation

Figure 1: Cellular uptake and mechanism of action of this compound.

Quantitative Data Summary

The optimal concentration of this compound for cellular labeling is a balance between achieving sufficient intracellular gadolinium for MRI detection and maintaining high cell viability. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration and Incubation Parameters
Cell TypeThis compound ConcentrationIncubation TimeLabeling MethodReference
Adipose-Derived Stem Cells (ADSCs)0.5 mM, 1 mM, 2 mM24 - 48 hoursStandard Incubation with Lipofectin[9]
Mesenchymal Stem Cells (MSCs)Not specifiedNot specifiedHypo-osmotic Shock[7]
NIH/3T3 Fibroblasts5 mM - 100 mM18 hoursStandard Incubation[6]
J774A.1 Macrophages5 mM - 100 mM5 hoursStandard Incubation[6]
Human NeuronsClinically relevant to higher concentrations7 daysStandard Incubation[10]
NIH/3T3 Fibroblasts1 µg/mL, 10 µg/mL, 25 µg/mL (Gd-SWCNTs)12, 24, 48 hoursStandard Incubation[11]
Table 2: Cellular Uptake and Viability
Cell TypeThis compound ConcentrationGd³⁺ ions per cellCell ViabilityReference
Adipose-Derived Stem Cells (ADSCs)Increasing concentrationsIncreasing Gd contentNot specified[3]
Mesenchymal Stem Cells (MSCs)Not specified (Hypo-osmotic)Significantly increased vs. iso-osmoticUnaltered biological and functional profile[7]
Human NeuronsIncreasing concentrationsNot specifiedDecreased with increasing concentration[10]
NIH/3T3 Fibroblasts10 µg/mL (Gd-SWCNTs)~10⁹No significant change up to 48h[11]
NIH/3T3 Fibroblasts50-100 µg/mL (Gd-SWCNTs)Not specifiedDose- and time-dependent decrease[11]

Experimental Protocols

Protocol 1: Standard Passive Labeling of Stem Cells

This protocol is adapted from methodologies for labeling adipose-derived stem cells (ADSCs).[9]

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Phosphate-buffered saline (PBS)

  • This compound solution (e.g., ProHance®)

  • Lipofectin® Reagent (optional, to enhance uptake)

  • Stem cells cultured to 70-80% confluency

Procedure:

  • Prepare Labeling Medium: For each mL of serum-free medium (e.g., DMEM), add the desired concentration of this compound. For enhanced uptake, Lipofectin® can be added at concentrations of 0.5-2 µL/mL.

  • Cell Preparation: Aspirate the culture medium from the adherent stem cells. Wash the cells once with pre-warmed PBS to remove residual medium and dead cells.

  • Incubation: Add the prepared labeling medium to the cell culture flask. Incubate the cells for 4 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Supplementation: After the initial 4-hour incubation, add FBS to the labeling medium to a final concentration of 10% to restore nutrients and minimize stress.

  • Continued Incubation: Continue to incubate the cells for an additional 20-44 hours (for a total of 24-48 hours).

  • Washing: After incubation, aspirate the labeling medium. Wash the cells three times with PBS to remove any unincorporated this compound.

  • Cell Harvesting: Detach the cells using trypsin or another appropriate method.

  • Quantification and Imaging: The labeled cells are now ready for downstream applications, such as gadolinium quantification via ICP-MS or preparation for MRI.

G A Prepare Labeling Medium (this compound +/- Lipofectin in serum-free medium) B Wash Cultured Stem Cells with PBS A->B C Add Labeling Medium and Incubate for 4 hours B->C D Add FBS to a Final Concentration of 10% C->D E Continue Incubation for 20-44 hours D->E F Wash Cells 3x with PBS E->F G Harvest Labeled Cells F->G H Proceed to MRI or Gd Quantification G->H

Figure 2: Workflow for standard passive labeling of stem cells.

Protocol 2: Enhanced Labeling using Hypo-osmotic Shock

This method transiently permeabilizes the cell membrane to increase the uptake of this compound.[7]

Materials:

  • Cultured cells (e.g., Mesenchymal Stem Cells)

  • This compound solution

  • Hypo-osmotic buffer (e.g., 50% PBS in sterile water)

  • Iso-osmotic buffer (e.g., 100% PBS)

  • Complete culture medium

Procedure:

  • Cell Preparation: Harvest cultured cells and wash them with iso-osmotic buffer.

  • Hypo-osmotic Treatment: Resuspend the cell pellet in a pre-chilled hypo-osmotic buffer containing the desired concentration of this compound.

  • Incubation: Incubate the cells in the hypo-osmotic solution for a short period (e.g., 1-5 minutes) on ice. The optimal time should be determined empirically to maximize uptake while minimizing cell death.

  • Restoration of Osmolarity: Add an equal volume of a hyper-osmotic buffer (e.g., 150% PBS) to restore the normal osmotic pressure.

  • Washing: Centrifuge the cells and wash them three times with iso-osmotic buffer (PBS) to remove extracellular this compound.

  • Recovery: Resuspend the cells in complete culture medium and allow them to recover in a cell culture incubator for at least 1 hour before subsequent experiments.

Considerations and Best Practices

  • Toxicity: While this compound is a stable macrocyclic agent, high concentrations and long incubation times can lead to cytotoxicity.[10] It is crucial to perform cell viability assays (e.g., Trypan Blue exclusion, MTT assay) to determine the optimal labeling conditions for your specific cell type.

  • Label Dilution: The intracellular concentration of this compound will decrease with each cell division. This "dilution effect" limits the long-term tracking of proliferating cells, with the MRI signal typically detectable for about 10 days.[4]

  • Choice of Labeling Method: Standard incubation is the simplest method, but for cells with low pinocytotic activity, enhanced methods like hypo-osmotic shock, electroporation, or sonoporation may be necessary to achieve a sufficient intracellular gadolinium concentration for MRI.[7][8]

  • Quantification: To correlate MRI signal changes with the number of cells, it is recommended to quantify the amount of gadolinium per cell using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

  • Controls: Always include unlabeled cells as a negative control in all experiments to accurately assess the effects of the labeling procedure and the contrast agent on cell health and MRI signal.

References

Application Notes and Protocols: Dynamic Contrast-Enhanced MRI (DCE-MRI) with Gadoteridol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a powerful imaging technique that provides quantitative information about tissue microvasculature and permeability. When combined with a gadolinium-based contrast agent (GBCA) such as Gadoteridol (ProHance®), DCE-MRI offers valuable insights for researchers, scientists, and drug development professionals. This compound is a non-ionic, macrocyclic GBCA known for its high stability and safety profile. This document provides detailed application notes and protocols for utilizing this compound in DCE-MRI studies.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its effective use in DCE-MRI.

PropertyValueReference
Molar Mass 558.7 g/mol
Relaxivity (r1) at 1.5T 3.7 - 5.6 L mmol⁻¹ s⁻¹ (in plasma/serum)
Relaxivity (r2) at 1.5T 4.8 - 7.9 L mmol⁻¹ s⁻¹ (in plasma/serum)
Viscosity (at 25°C) 2.0 mPa·s (for 0.5 mmol/mL solution)
Osmolality (at 37°C) 630 mOsm/kg water

Experimental Protocols

I. Animal Preparation and Handling

A standardized protocol for animal handling is critical to ensure reproducible results in preclinical studies.

  • Animal Model: Select an appropriate animal model that aligns with the research question (e.g., tumor-bearing mice for oncology studies).

  • Anesthesia: Anesthetize the animal using a suitable agent (e.g., isoflurane). Monitor vital signs such as respiration and body temperature throughout the imaging procedure.

  • Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein) for the administration of this compound. Ensure the catheter is patent and secure.

  • Positioning: Position the animal on the MRI scanner bed, ensuring the region of interest is centered within the imaging coil. Use appropriate restraints to minimize motion artifacts.

II. DCE-MRI Data Acquisition

The following is a general protocol for DCE-MRI data acquisition. Specific parameters may need to be optimized based on the scanner, animal model, and research objectives.

  • Pre-contrast Imaging:

    • Acquire T1-weighted (T1w) localizer images in three orthogonal planes.

    • Obtain a pre-contrast T1 map of the region of interest using a variable flip angle (VFA) method or an inversion recovery sequence. This is essential for accurate pharmacokinetic modeling.

  • Dynamic Scan:

    • Initiate a dynamic series of T1-weighted images using a fast gradient-echo sequence (e.g., spoiled gradient-recalled echo, SPGR).

    • After acquiring a few baseline images, administer a bolus of this compound via the pre-placed catheter. A typical dose for preclinical studies is 0.1 mmol/kg.

    • Continue acquiring dynamic images for a sufficient duration to capture the wash-in and wash-out phases of the contrast agent (typically 5-15 minutes).

  • Post-contrast Imaging:

    • Acquire a post-contrast T1 map to verify the change in T1 relaxation time.

III. Pharmacokinetic Modeling

Pharmacokinetic models are applied to the dynamic data to extract quantitative parameters that reflect tissue perfusion and permeability. The Tofts model is a commonly used model.

  • Tofts Model Equation: C_t(t) = v_p * C_p(t) + K_trans * ∫[0 to t] C_p(τ) * exp(-(K_trans/v_e) * (t-τ)) dτ

    • C_t(t): Concentration of contrast agent in tissue at time t.

    • C_p(t): Arterial input function (AIF), representing the concentration of contrast agent in the blood plasma.

    • K_trans: Volume transfer constant between blood plasma and the extravascular extracellular space (EES).

    • v_e: Volume of the EES per unit volume of tissue.

    • v_p: Volume of blood plasma per unit volume of tissue.

Quantitative Data Summary

The following table summarizes key quantitative parameters often derived from DCE-MRI studies using this compound.

ParameterDescriptionTypical Units
Ktrans Volume transfer constantmin⁻¹
ve Extravascular extracellular space volume fraction(dimensionless)
vp Plasma volume fraction(dimensionless)
kep Rate constant for transfer from EES to plasma (Ktrans/ve)min⁻¹
iAUC Initial area under the curvemmol·s/L

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_imaging DCE-MRI Acquisition cluster_analysis Data Analysis animal_model Select Animal Model anesthesia Anesthetize Animal animal_model->anesthesia catheterization Place Catheter anesthesia->catheterization positioning Position in MRI catheterization->positioning pre_contrast Acquire Pre-contrast T1 Maps positioning->pre_contrast dynamic_scan Initiate Dynamic Scan pre_contrast->dynamic_scan inject_contrast Inject this compound dynamic_scan->inject_contrast acquire_dynamic Acquire Dynamic Images inject_contrast->acquire_dynamic motion_correction Motion Correction acquire_dynamic->motion_correction pharmacokinetic_modeling Pharmacokinetic Modeling motion_correction->pharmacokinetic_modeling parameter_maps Generate Parameter Maps (Ktrans, ve) pharmacokinetic_modeling->parameter_maps

Caption: Experimental workflow for a preclinical DCE-MRI study.

tofts_model cluster_compartments Tissue Compartments cluster_parameters Model Parameters plasma Blood Plasma (vp) ees EES (ve) plasma->ees Ktrans ees->plasma kep ktrans Ktrans kep kep

Caption: Two-compartment Tofts model for pharmacokinetic analysis.

Application Notes and Protocols for Gadoteridol Administration in Rodent Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Gadoteridol (ProHance®) for contrast-enhanced Magnetic Resonance Imaging (MRI) in rodent tumor models. The following protocols and data are intended to assist in the accurate and reproducible imaging of tumor vasculature and perfusion, aiding in the assessment of tumor progression and response to therapies.

Overview and Mechanism of Action

This compound is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA).[1][2] Its paramagnetic properties shorten the T1 relaxation time of water protons in its vicinity, leading to an increase in signal intensity on T1-weighted MR images.[3] In oncology research, this compound is utilized to visualize lesions with a disrupted blood-brain barrier or abnormal vascularity, which are characteristic features of solid tumors.[4] The agent distributes within the extracellular space and is excreted unchanged by the kidneys.[5][6] Its accumulation in tumor tissue is primarily a passive process driven by leaky tumor vasculature, which allows the contrast agent to extravasate into the tumor interstitium.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in rodent models, compiled from preclinical safety and pharmacokinetic studies.

Table 1: Recommended Dosage and Safety Margins for this compound in Rodents

ParameterValueSpeciesReference
Recommended Dose0.1 mmol/kgMouse, Rat[2][3]
Supplementary Dose0.2 mmol/kg (up to 30 mins after initial dose)General[3]
Acute Intravenous LD5011-14 mmol/kgMouse[7][8]
Minimal Lethal Dose (IV)>10 mmol/kgRat[7][8]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Elimination Half-Life1.57 ± 0.08 hours[3]
Distribution Half-Life0.20 ± 0.04 hours[3]
Urinary Excretion (within 4 hours)>90%[6]
Urinary Excretion (within 24 hours)94.4 ± 4.8%[3]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for MRI in rodent tumor models. These protocols are generalized and may require optimization based on the specific tumor model, imaging equipment, and experimental goals.

Materials and Reagents
  • This compound (ProHance®), 0.5 mmol/mL solution

  • Sterile 0.9% saline

  • Anesthetic agent (e.g., Isoflurane, Ketamine/Xylazine cocktail)

  • Catheters (e.g., 24-gauge or smaller for tail vein)

  • Syringes (1 mL) and needles

  • Heating pad or circulating warm water blanket

  • Physiological monitoring equipment (respiration, heart rate, temperature)

Animal Preparation Protocol
  • Fasting: Fast the rodent for 4-6 hours prior to imaging to reduce gastrointestinal motility and potential imaging artifacts. Water can be provided ad libitum.

  • Anesthesia: Anesthetize the animal using a standardized protocol. For example, induce anesthesia with 3-4% isoflurane in oxygen and maintain at 1-2% during the procedure. Alternatively, an intraperitoneal injection of a ketamine/xylazine cocktail can be used.

  • Catheterization: Place a catheter in the lateral tail vein for intravenous administration of this compound. Secure the catheter and ensure it is patent by flushing with a small volume of sterile saline.

  • Positioning and Monitoring: Position the animal on the MRI scanner bed. Use a heating pad or circulating warm water to maintain the animal's body temperature at 37°C. Monitor vital signs throughout the experiment.

This compound Preparation and Administration Protocol
  • Dosage Calculation: Calculate the required volume of this compound based on the animal's body weight and the recommended dose of 0.1 mmol/kg. The injection volume in mL can be calculated as: Volume (mL) = (Animal Weight (kg) * 0.1 mmol/kg) / 0.5 mmol/mL

  • Dilution (Optional): The this compound solution can be diluted with sterile saline to a larger volume (e.g., 100-200 µL for a mouse) to ensure accurate and complete administration.

  • Administration: Administer the calculated dose as a bolus injection through the tail vein catheter.

  • Saline Flush: Immediately following the this compound injection, flush the catheter with a small volume of sterile saline (e.g., 50-100 µL) to ensure the full dose has been delivered.

MRI Acquisition Protocol
  • Pre-contrast Imaging: Acquire T1-weighted images before the administration of this compound to serve as a baseline.

  • Post-contrast Imaging: Immediately following the this compound injection, begin acquiring a series of T1-weighted images.

    • Dynamic Contrast-Enhanced (DCE)-MRI: For perfusion and vascular permeability studies, acquire a rapid series of T1-weighted images for the first 5-15 minutes post-injection.

    • Static Enhanced Imaging: For morphological assessment, acquire high-resolution T1-weighted images at a specific time point post-injection (e.g., 5-10 minutes) when tumor enhancement is expected to be maximal.

  • Suggested MRI Parameters (for a 7T preclinical scanner):

    • T1-Weighted Spin-Echo:

      • Repetition Time (TR): 400-600 ms

      • Echo Time (TE): 10-20 ms

      • Matrix Size: 256 x 256 or higher

      • Slice Thickness: 1 mm

    • T1-Weighted Gradient-Echo (for DCE-MRI):

      • TR: <100 ms

      • TE: 2-5 ms

      • Flip Angle: 20-30 degrees

      • Temporal Resolution: <30 seconds per image volume

Visualizations

Experimental Workflow

G cluster_prep Animal Preparation cluster_admin This compound Administration cluster_imaging MRI Acquisition Fasting Fasting (4-6h) Anesthesia Anesthesia Catheterization Tail Vein Catheterization Positioning Positioning & Monitoring Dosage_Calc Dosage Calculation (0.1 mmol/kg) Positioning->Dosage_Calc Injection Intravenous Injection Saline_Flush Saline Flush Pre_Contrast Pre-contrast T1w Scan Saline_Flush->Pre_Contrast Post_Contrast_Dynamic Dynamic T1w Scans (DCE) Post_Contrast_Static Static T1w Scans

Caption: Experimental workflow for this compound-enhanced MRI in rodent tumor models.

Mechanism of Tumor Enhancement

G cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment Gadoteridol_Blood This compound in Vasculature Leaky_Vessels Leaky Tumor Vasculature (Fenestrations, Disrupted Endothelium) Gadoteridol_Blood->Leaky_Vessels Extravasation Extravasation into Tumor Interstitium Leaky_Vessels->Extravasation Accumulation This compound Accumulation Extravasation->Accumulation T1_Shortening T1 Relaxation Shortening Accumulation->T1_Shortening Signal_Enhancement Increased MRI Signal (Tumor Visualization) T1_Shortening->Signal_Enhancement

Caption: Physiological mechanism of this compound accumulation and signal enhancement in tumors.

References

Application Notes and Protocols for Quantitative Perfusion Imaging Using Gadoteridol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantitative perfusion imaging using Gadoteridol (ProHance®), a gadolinium-based contrast agent. The protocols outlined below are intended to guide researchers in performing dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) for various applications, including oncology, cardiology, and neurology.

Introduction to Quantitative Perfusion Imaging with this compound

Quantitative perfusion imaging with DCE-MRI is a non-invasive technique that provides physiological information about tissue microvasculature.[1][2] this compound is a macrocyclic, non-ionic gadolinium-based contrast agent that shortens the T1 relaxation time of tissues, leading to signal enhancement in T1-weighted MR images.[1] By dynamically imaging the tissue before, during, and after the administration of this compound, it is possible to quantify parameters related to blood flow, blood volume, and vessel permeability.[1][2]

The quantification of these parameters relies on pharmacokinetic models, most commonly the Tofts model, which describes the exchange of the contrast agent between the blood plasma and the extravascular extracellular space (EES).[1][2][3]

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the tables below. This information is crucial for designing and interpreting quantitative perfusion studies.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 558.7 g/mol
Concentration 0.5 mmol/mL[1]
T1 Relaxivity (r1) in Human Plasma at 37°C 3.80 ± 0.10 L/(mmol·s) at 1.5T[4][5], 3.28 ± 0.09 L/(mmol·s) at 3T[4][5]
T1 Relaxivity (r1) in Human Blood at 37°C 2.61 ± 0.16 L/(mmol·s) at 3T[4][5]
Structure Macrocyclic, non-ionic[1]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Distribution Half-Life ~0.20 hours
Elimination Half-Life ~1.57 hours
Excretion Primarily renal (100%)[1]
Recommended Dosage 0.1 mmol/kg body weight[1]

General Protocol for Quantitative DCE-MRI with this compound

This section outlines a general workflow for performing a quantitative DCE-MRI study. Specific parameters for different applications are provided in the subsequent sections.

Patient Preparation
  • Obtain informed consent.

  • Screen for contraindications to gadolinium-based contrast agents.

  • Ensure adequate hydration.

  • Place an intravenous catheter (18-20 gauge) in an antecubital vein for contrast administration.

MRI Acquisition

The following is a typical sequence of MRI acquisitions for a quantitative DCE-MRI study.

  • Pre-contrast Imaging:

    • Anatomical localizers.

    • T2-weighted images for anatomical reference.

    • Pre-contrast T1 mapping: This is a critical step for accurate quantification. A common method is the variable flip angle (VFA) approach.[6]

  • Dynamic Contrast-Enhanced (DCE) Imaging:

    • Acquire a series of T1-weighted images with high temporal resolution before, during, and after the bolus injection of this compound.

    • A 3D spoiled gradient-echo (SPGR) or similar sequence is typically used.

  • Post-contrast Imaging:

    • High-resolution T1-weighted images after the dynamic acquisition for morphological assessment.

This compound Injection
  • Dose: 0.1 mmol/kg body weight.

  • Injection Rate: 2-5 mL/s, followed by a 20 mL saline flush at the same rate.

  • The injection should be initiated concurrently with the start of the dynamic T1-weighted sequence.

Data Analysis

The analysis of DCE-MRI data involves several steps to derive quantitative perfusion parameters.

  • Motion Correction: Register the dynamic images to correct for patient motion.

  • Signal-to-Concentration Conversion: Convert the measured signal intensity changes into this compound concentration-time curves using the pre-contrast T1 map and the relaxivity of this compound.

  • Arterial Input Function (AIF) Determination: Identify a region of interest (ROI) in a major artery within the imaging field of view to measure the AIF, which represents the contrast agent concentration in the arterial blood.[7][8]

  • Pharmacokinetic Modeling: Fit the tissue concentration-time curves to a pharmacokinetic model (e.g., Tofts model) to estimate the perfusion parameters.[1][2][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key processes involved in quantitative perfusion imaging with this compound.

G cluster_contrast Contrast Agent Administration cluster_mri MRI Signal Generation cluster_quantification Quantitative Analysis Gadoteridol_Injection Intravenous Injection of this compound Distribution Distribution in Extracellular Space Gadoteridol_Injection->Distribution T1_Shortening Shortening of T1 Relaxation Time Distribution->T1_Shortening Signal_Enhancement Increased Signal Intensity on T1-weighted Images T1_Shortening->Signal_Enhancement Dynamic_Imaging Dynamic T1-weighted Image Acquisition Signal_Enhancement->Dynamic_Imaging Concentration_Curves Generation of Concentration-Time Curves Dynamic_Imaging->Concentration_Curves Pharmacokinetic_Modeling Pharmacokinetic Modeling (Tofts) Concentration_Curves->Pharmacokinetic_Modeling Perfusion_Parameters Quantitative Perfusion Parameters (Ktrans, Vp, etc.) Pharmacokinetic_Modeling->Perfusion_Parameters G Start Start DCE-MRI Protocol Patient_Prep Patient Preparation Start->Patient_Prep Pre_Contrast_Scan Pre-contrast Scans (Localizers, T2w, T1 map) Patient_Prep->Pre_Contrast_Scan DCE_Scan_Start Start Dynamic T1-weighted Acquisition Pre_Contrast_Scan->DCE_Scan_Start Gadoteridol_Injection Inject this compound (0.1 mmol/kg) DCE_Scan_Start->Gadoteridol_Injection Dynamic_Acquisition Continue Dynamic Acquisition (5-10 min) Gadoteridol_Injection->Dynamic_Acquisition Post_Contrast_Scan Post-contrast High-Resolution T1w Scans Dynamic_Acquisition->Post_Contrast_Scan Data_Processing Data Post-processing (Motion Correction, etc.) Post_Contrast_Scan->Data_Processing AIF_Determination Arterial Input Function (AIF) Determination Data_Processing->AIF_Determination Pharmacokinetic_Analysis Pharmacokinetic Analysis (Tofts Model) AIF_Determination->Pharmacokinetic_Analysis Quantitative_Maps Generate Quantitative Perfusion Maps Pharmacokinetic_Analysis->Quantitative_Maps End End Protocol Quantitative_Maps->End G cluster_input Input Data cluster_model Tofts Pharmacokinetic Model cluster_output Output Parameters AIF Arterial Input Function Cp(t) Tofts_Equation Ct(t) = Vp * Cp(t) + Ktrans * ∫[0,t] Cp(τ) * exp(-kep * (t-τ)) dτ AIF->Tofts_Equation Tissue_Curve Tissue Concentration Ct(t) Tissue_Curve->Tofts_Equation Ktrans Ktrans (Volume Transfer Constant) Tofts_Equation->Ktrans Vp Vp (Plasma Volume Fraction) Tofts_Equation->Vp kep kep (Rate Constant) Tofts_Equation->kep Ve Ve = Ktrans / kep (EES Volume Fraction) Ktrans->Ve kep->Ve

References

Application Notes and Protocols: Conjugation of Gadoteridol to Antibodies for MRI Contrast Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoteridol (Gd-HP-DO3A), a macrocyclic, non-ionic gadolinium-based contrast agent, offers high stability and a favorable safety profile for magnetic resonance imaging (MRI).[1] The conjugation of this compound to monoclonal antibodies (mAbs) enables the development of targeted MRI contrast agents capable of specifically visualizing molecular markers associated with diseases such as cancer. This targeted approach can enhance diagnostic accuracy and provide valuable insights for drug development.

These application notes provide a detailed protocol for the conjugation of a bifunctional derivative of this compound to an antibody, followed by the purification and characterization of the resulting antibody-Gadoteridol conjugate. The process involves the use of a bifunctional chelator, which is a derivative of the HP-DO3A ligand found in this compound, modified to include a reactive group for antibody conjugation.[2][3]

Principle of Conjugation

Direct conjugation of this compound to an antibody is not feasible due to the absence of a reactive functional group on the this compound molecule. Therefore, a bifunctional chelator strategy is employed. This involves using a derivative of the HP-DO3A macrocycle that is functionalized with a reactive linker, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate group.[2][3][][5][6] These reactive groups can form stable covalent bonds with primary amines (e.g., on lysine residues) on the antibody surface under controlled reaction conditions.[][7]

The overall workflow for the preparation and characterization of a this compound-antibody conjugate is depicted in the following diagram:

experimental_workflow cluster_synthesis Bifunctional Chelator Synthesis cluster_conjugation Antibody Conjugation cluster_purification Purification cluster_characterization Characterization HP_DO3A HP-DO3A Functionalization Functionalization (e.g., NHS ester activation) HP_DO3A->Functionalization Bifunctional_Chelator Bifunctional HP-DO3A-NHS Functionalization->Bifunctional_Chelator Conjugation Conjugation Reaction Bifunctional_Chelator->Conjugation Antibody Antibody Antibody->Conjugation Crude_Conjugate Crude Gd-Antibody Conjugate Conjugation->Crude_Conjugate Purification Purification (e.g., SEC, TFF) Crude_Conjugate->Purification Purified_Conjugate Purified Gd-Antibody Conjugate Purification->Purified_Conjugate Characterization Characterization (e.g., HIC, MS) Purified_Conjugate->Characterization Final_Product Final Product Characterization->Final_Product

Fig. 1: Experimental workflow for this compound-antibody conjugation.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) of interest (e.g., >95% purity, in a suitable buffer free of primary amines like Tris or glycine)

  • Bifunctional HP-DO3A-NHS ester (custom synthesis or commercially available)

  • Gadolinium(III) chloride (GdCl₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

  • Tangential Flow Filtration (TFF) system (optional)

  • Spectrophotometer

  • HPLC system with a Hydrophobic Interaction Chromatography (HIC) column

  • Mass spectrometer (e.g., ESI-Q-TOF)

Protocol 1: Antibody Preparation
  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer, glycine), perform a buffer exchange into a conjugation-compatible buffer such as PBS (pH 7.4). This can be achieved using dialysis, diafiltration (TFF), or desalting columns.

  • Concentration Adjustment: Adjust the antibody concentration to a working range of 2-10 mg/mL.

  • Purity Check: Confirm the purity and integrity of the antibody using SDS-PAGE or SEC.

Protocol 2: Conjugation of Bifunctional HP-DO3A-NHS to Antibody

This protocol is based on a typical NHS ester conjugation chemistry targeting lysine residues on the antibody.[][8][9]

  • Prepare Bifunctional Chelator Solution: Immediately before use, dissolve the HP-DO3A-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Adjust Antibody pH: Add 0.1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH to 8.0-8.5. This facilitates the reaction between the NHS ester and the deprotonated primary amines on the antibody.

  • Conjugation Reaction: Add the dissolved HP-DO3A-NHS ester to the antibody solution with gentle mixing. The molar ratio of the chelator to the antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized. A starting point is a 10-20 fold molar excess of the chelator.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C, protected from light.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

Protocol 3: Gadolinium Chelation
  • Prepare Gadolinium Solution: Prepare a stock solution of GdCl₃ in water at a concentration of 10-50 mM.

  • Chelation Reaction: Add a 1.5 to 2-fold molar excess of the GdCl₃ solution relative to the amount of conjugated HP-DO3A chelator. Adjust the pH of the solution to 5.5-6.5 with a suitable buffer (e.g., acetate buffer).

  • Incubation: Incubate the mixture for 1-2 hours at 37°C.

Protocol 4: Purification of the this compound-Antibody Conjugate

Purification is crucial to remove unconjugated chelator, free gadolinium, and aggregates.[10][11][12]

  • Size-Exclusion Chromatography (SEC): This is a common method to separate the larger antibody conjugate from smaller, unconjugated molecules.

    • Equilibrate a pre-packed SEC column (e.g., Sephadex G-25) with PBS (pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Elute with PBS and collect fractions corresponding to the high molecular weight peak, which represents the antibody conjugate.

  • Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for buffer exchange and removal of small molecules.

    • Select a membrane with an appropriate molecular weight cut-off (e.g., 30-50 kDa).

    • Perform diafiltration with PBS to remove unconjugated species.

Characterization of the Conjugate

The critical quality attributes of the this compound-antibody conjugate, such as the drug-to-antibody ratio (DAR), purity, and stability, must be thoroughly characterized.[13][14]

Determination of Drug-to-Antibody Ratio (DAR)

The DAR represents the average number of this compound molecules conjugated to each antibody.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates different conjugate species based on their hydrophobicity. Since this compound is relatively hydrophilic, the separation may be less pronounced than for typical antibody-drug conjugates with hydrophobic payloads. However, it can still resolve species with different numbers of attached chelators.[15][16]

    • An HPLC system equipped with a HIC column is used.

    • A gradient elution with decreasing salt concentration is typically employed.

    • The relative peak areas of the different species can be used to calculate the average DAR.

  • Mass Spectrometry (MS): Native MS or MS of the deglycosylated conjugate can provide a direct measurement of the mass of the different conjugate species, allowing for a precise determination of the DAR distribution.[16]

Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the final conjugate solution.

  • SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to assess the integrity of the antibody after conjugation.

Quantitative Data Summary

The following tables provide representative data that could be obtained during the development of a this compound-antibody conjugate.

Table 1: Conjugation Reaction Parameters and Resulting DAR

ParameterCondition 1Condition 2Condition 3
Antibody Concentration (mg/mL) 5510
Molar Ratio (Chelator:Antibody) 10:120:120:1
Reaction pH 8.38.38.3
Reaction Temperature (°C) 25254
Reaction Time (hours) 224
Average DAR (by HIC-HPLC) 2.13.83.5
Average DAR (by MS) 2.03.73.4

Table 2: Characterization of Purified this compound-Antibody Conjugate

CharacteristicSpecificationResult
Appearance Clear, colorless solutionConforms
Concentration (mg/mL) 4.5 - 5.55.1
Average DAR 3.0 - 4.03.7
Purity (SEC-HPLC, % Monomer) > 95%97.2%
Aggregates (SEC-HPLC, %) < 5%2.5%
Endotoxin Level (EU/mg) < 1.0< 0.5
In Vitro Binding Affinity (vs. unconjugated mAb) > 80%92%

Signaling Pathway and Mechanism of Action

The conjugated antibody retains its ability to bind to its specific target antigen on the cell surface. Upon binding, the this compound-antibody conjugate can accumulate at the target site. The paramagnetic this compound moiety alters the relaxation times (T1 and T2) of surrounding water protons, leading to an enhanced signal in T1-weighted MRI scans. This enables the visualization of tissues expressing the target antigen.

mechanism_of_action Gd_Ab This compound-Antibody Conjugate Binding Binding Gd_Ab->Binding Target_Cell Target Cell with Surface Antigen Target_Cell->Binding Accumulation Accumulation at Target Site Binding->Accumulation MRI MRI Scanner Accumulation->MRI Detection Signal Enhanced MRI Signal (T1-weighted) MRI->Signal

Fig. 2: Mechanism of action for a targeted MRI contrast agent.

Conclusion

This document provides a comprehensive protocol for the conjugation of this compound to antibodies, a critical step in the development of targeted MRI contrast agents. The detailed methodologies for conjugation, purification, and characterization, along with the presented data tables and diagrams, offer a valuable resource for researchers in the field of molecular imaging and drug development. Adherence to these protocols and thorough characterization of the final product are essential for ensuring the quality, efficacy, and safety of these novel imaging agents.

References

Application Notes and Protocols: Gadoteridol for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including multiple sclerosis (MS), Alzheimer's disease, stroke, and traumatic brain injury (TBI). A key event in neuroinflammation is the disruption of the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Imaging the breakdown of the BBB provides a valuable in vivo biomarker for assessing the extent of neuroinflammation and for evaluating the efficacy of therapeutic interventions.

Gadoteridol (ProHance®) is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). Its favorable safety profile and relaxivity properties make it a valuable tool for visualizing BBB permeability. When the BBB is compromised during neuroinflammation, this compound extravasates from the bloodstream into the brain parenchyma, leading to signal enhancement on T1-weighted MR images. This document provides detailed application notes and protocols for the use of this compound in preclinical neuroinflammation imaging.

Principle of this compound-Enhanced Neuroinflammation Imaging

The underlying principle of using this compound for neuroinflammation imaging is the detection of BBB disruption. In a healthy state, the tight junctions between endothelial cells of the BBB restrict the passage of this compound. However, in the presence of neuroinflammation, activated microglia and astrocytes release a cascade of inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β) and chemokines. These molecules act on the endothelial cells, leading to the downregulation and/or redistribution of tight junction proteins such as claudin-5, occludin, and zonula occludens-1 (ZO-1).[1][2] This disruption of the BBB integrity creates openings that allow this compound to leak into the surrounding brain tissue. The accumulation of the paramagnetic this compound shortens the T1 relaxation time of nearby water protons, resulting in a hyperintense (bright) signal on T1-weighted MRI scans at the site of inflammation.

Applications in Preclinical Neuroinflammation Models

This compound-enhanced MRI is a powerful tool for longitudinally monitoring neuroinflammation in various preclinical animal models.

  • Experimental Autoimmune Encephalomyelitis (EAE): The EAE model is a widely used animal model for multiple sclerosis. This compound can be used to detect and quantify active inflammatory lesions in the brain and spinal cord, which are characterized by BBB breakdown.[3][4]

  • Stroke Models: In animal models of ischemic stroke, this compound-enhanced MRI can delineate the area of BBB disruption in the ischemic penumbra and core, providing insights into the inflammatory response and secondary injury.

  • Traumatic Brain Injury (TBI) Models: Following TBI, a neuroinflammatory cascade is initiated, leading to BBB breakdown. This compound can be used to assess the extent and temporal evolution of BBB permeability.

  • Alzheimer's Disease Models: While BBB disruption in Alzheimer's disease models may be more subtle than in acute inflammatory conditions, dynamic contrast-enhanced (DCE)-MRI with this compound can be employed to quantify changes in BBB permeability.

Quantitative Data Presentation

The following tables summarize quantitative data from representative studies using this compound and other GBCAs in neuroinflammation models.

Table 1: Comparison of this compound and Ferumoxytol Enhancement in CNS Pathologies [5][6]

ParameterThis compoundFerumoxytol (24h post)p-value
Enhancement Size
All Lesions (relative size)Reference13.83% smaller< 0.0001
Enhancement Intensity
All Lesions (relative intensity)Reference7.24% lower< 0.0001

Table 2: Quantitative DCE-MRI Parameters for Assessing BBB Permeability [7][8][9]

ParameterDescriptionTypical UnitsImplication in Neuroinflammation
Ktrans Volume transfer constant between plasma and extravascular extracellular spacemin-1Increased Ktrans indicates higher BBB permeability.
Kep Rate constant for transfer from extravascular extracellular space to plasmamin-1May be altered depending on tissue clearance.
Ve Volume of extravascular extracellular space per unit volume of tissue(dimensionless)Can increase with edema associated with inflammation.
Vp Volume of plasma space per unit volume of tissue(dimensionless)Reflects blood volume in the tissue.

Experimental Protocols

Protocol 1: Standard T1-Weighted Imaging for BBB Disruption in an EAE Mouse Model

1. Animal Model:

  • Induce EAE in C57BL/6 mice using MOG35-55 peptide and pertussis toxin according to standard protocols.

  • Monitor animals for clinical signs of EAE.

2. MRI Acquisition:

  • Anesthetize the mouse (e.g., with isoflurane) and monitor its physiological status.

  • Acquire pre-contrast T1-weighted images of the brain and spinal cord. A spin-echo or gradient-echo sequence can be used.

  • Imaging Parameters (example for a 7T scanner):

    • Repetition Time (TR): 500-800 ms
    • Echo Time (TE): 10-20 ms
    • Slice Thickness: 0.5-1.0 mm
    • Field of View (FOV): Appropriate for the mouse head/spine
    • Matrix Size: 256 x 256 or higher

3. This compound Administration:

  • Administer this compound intravenously (e.g., via tail vein catheter) at a dose of 0.1 mmol/kg body weight.

4. Post-Contrast MRI Acquisition:

  • Immediately after this compound injection, acquire post-contrast T1-weighted images using the same sequence and parameters as the pre-contrast scan.

5. Image Analysis:

  • Subtract the pre-contrast images from the post-contrast images to generate enhancement maps.

  • Quantify the volume and signal intensity of enhancing lesions.

Protocol 2: Dynamic Contrast-Enhanced (DCE)-MRI for Quantifying BBB Permeability in a Stroke Mouse Model

1. Animal Model:

  • Induce focal cerebral ischemia using the transient middle cerebral artery occlusion (tMCAO) model.

2. MRI Acquisition Setup:

  • Anesthetize the mouse and place it in the MRI scanner.

  • Position a catheter for this compound administration.

3. DCE-MRI Sequence:

  • Use a T1-weighted fast gradient-echo or spin-echo sequence with a high temporal resolution (e.g., one image set every 5-10 seconds).

  • Begin acquiring dynamic scans for a baseline period (e.g., 1-2 minutes).

4. This compound Administration:

  • Inject a bolus of this compound (0.1 mmol/kg) intravenously while continuing the dynamic scan acquisition.

5. Post-Injection Imaging:

  • Continue the dynamic scan for a period of 5-15 minutes to capture the influx and washout of the contrast agent.

6. Data Analysis:

  • Use pharmacokinetic modeling software (e.g., Tofts model) to analyze the signal intensity-time curves in regions of interest.

  • Calculate quantitative permeability parameters such as Ktrans, Kep, and Ve.

Visualization of Signaling Pathways and Workflows

G cluster_0 Neuroinflammatory Stimulus cluster_1 Glial Cell Activation cluster_2 Release of Inflammatory Mediators cluster_3 Endothelial Cell Response cluster_4 Blood-Brain Barrier Disruption cluster_5 This compound Extravasation & MRI Signal Stimulus Pathogen, Injury, Protein Aggregates Microglia Activated Microglia Stimulus->Microglia Astrocyte Activated Astrocyte Stimulus->Astrocyte Cytokines TNF-α, IL-1β Microglia->Cytokines Chemokines Chemokines Microglia->Chemokines Astrocyte->Cytokines Astrocyte->Chemokines VEGF VEGF Astrocyte->VEGF EC_Receptor Cytokine/VEGF Receptors Cytokines->EC_Receptor VEGF->EC_Receptor Signaling Intracellular Signaling (PKC, NF-κB) EC_Receptor->Signaling TJ_Disruption Tight Junction Disruption (Claudin-5, Occludin, ZO-1) Signaling->TJ_Disruption Permeability Increased Permeability TJ_Disruption->Permeability Gadoteridol_Leak This compound Extravasation Permeability->Gadoteridol_Leak MRI_Signal T1 Signal Enhancement Gadoteridol_Leak->MRI_Signal

Caption: Signaling pathway of neuroinflammation-induced BBB disruption.

G cluster_0 Pre-Imaging Preparation cluster_1 MRI Acquisition cluster_2 Image Analysis cluster_3 Outcome Animal_Prep Induce Neuroinflammation Model (e.g., EAE, tMCAO) Anesthesia Anesthetize Animal Animal_Prep->Anesthesia Pre_Contrast Acquire Pre-Contrast T1-Weighted MRI Anesthesia->Pre_Contrast Injection Administer this compound (0.1 mmol/kg, IV) Pre_Contrast->Injection Post_Contrast Acquire Post-Contrast T1-Weighted MRI Injection->Post_Contrast Image_Processing Image Registration & Subtraction Post_Contrast->Image_Processing Quantification Quantify Enhancement (Volume, Signal Intensity, Ktrans) Image_Processing->Quantification Assessment Assessment of Neuroinflammation Quantification->Assessment

Caption: Experimental workflow for this compound-enhanced neuroinflammation imaging.

References

Application Notes and Protocols for Gadoteridol Dosage in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of Gadoteridol (ProHance®), a gadolinium-based contrast agent, in preclinical research settings. The following protocols and data are intended to ensure safe and effective dosing for magnetic resonance imaging (MRI) studies in various animal models.

This compound Properties

This compound is a non-ionic, macrocyclic paramagnetic contrast agent.[1] Its primary active component is gadolinium (Gd), a rare earth metal with paramagnetic properties that enhance the relaxation rates of water protons, thereby improving image contrast in MRI.[1] The commercial formulation of this compound is typically a 0.5 M solution.[2]

PropertyValueReference
Molecular Weight 558.69 g/mol [3][4]
Commercial Concentration 0.5 M (279.3 mg/mL)[2]
Recommended Clinical Dose 0.1 mmol/kg (0.2 mL/kg)[2][5]

Preclinical Dosage Data

The following tables summarize key quantitative data from preclinical studies of this compound in various animal models. These values are crucial for informing dose selection in new preclinical experiments.

Table 1: Acute Toxicity Data
SpeciesRouteLD50 (mmol/kg)Reference
MiceIntravenous11 - 14[3]
RatsIntravenous>10[3]
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Investigated Dosages
SpeciesDosageStudy DurationObservationsReference
Rats1.5 mmol/kg/day-No treatment-related adverse effects on fertility or reproductive performance.[5]
Rabbits6 mmol/kg/day13 daysIncreased incidence of spontaneous abortion and early delivery.[5]
Rats6.0 or 10.0 mmol/kg/day12 daysIncrease in spontaneous locomotor activity in offspring.[5]
Rabbits0.1, 0.25, and 0.5 mmol/kgSingle doseDose-dependent enhancement in a liver abscess model.[6]
Children (≤2 years)0.1 mmol/kgSingle doseSafe, well-tolerated, and effective for CNS MRI.[7]

Experimental Protocols

Dosage Calculation Protocol

This protocol outlines the steps to calculate the appropriate volume of this compound solution for administration in a preclinical study.

Objective: To determine the precise volume of this compound solution (0.5 M) to be administered to an animal subject to achieve a desired dose in mmol/kg.

Materials:

  • This compound solution (0.5 M)

  • Animal subject

  • Calibrated scale for animal weight

  • Appropriate syringes for administration

  • Sterile saline for flushing

Procedure:

  • Determine the Desired Dose (D): Based on literature review of similar studies or pilot experiments, select the desired dose of this compound in mmol/kg. The standard clinical dose of 0.1 mmol/kg is a common starting point for many preclinical imaging studies.[2][5]

  • Weigh the Animal: Accurately weigh the animal subject in kilograms (kg).

  • Calculate the Total Moles of this compound Needed:

    • Total Moles = Desired Dose (mmol/kg) x Animal Weight (kg)

  • Determine the Concentration of the this compound Solution (C): The standard concentration of the commercial this compound solution is 0.5 M, which is equivalent to 0.5 mmol/mL.

  • Calculate the Volume to Administer (V):

    • Volume (mL) = Total Moles (mmol) / Concentration (mmol/mL)

  • Administration:

    • Administer the calculated volume of this compound intravenously (IV).

    • Follow the injection with a saline flush to ensure complete delivery of the contrast agent.[5]

Example Calculation:

  • Desired Dose (D): 0.1 mmol/kg

  • Animal: Rabbit weighing 3.5 kg

  • This compound Concentration (C): 0.5 mmol/mL

  • Total Moles: 0.1 mmol/kg * 3.5 kg = 0.35 mmol

  • Volume to Administer: 0.35 mmol / 0.5 mmol/mL = 0.7 mL

Magnetic Resonance Imaging (MRI) Protocol

This is a general protocol for MRI acquisition following this compound administration. Specific imaging parameters should be optimized for the scanner and the research question.

Objective: To acquire high-quality, contrast-enhanced MR images.

Procedure:

  • Baseline Imaging: Perform non-contrast MRI scans of the region of interest.

  • This compound Administration: Administer the calculated dose of this compound as described in the dosage calculation protocol.

  • Post-Contrast Imaging: Begin post-contrast T1-weighted imaging immediately following administration. The imaging procedure should be completed within one hour of the first injection.[5]

  • Image Analysis: Compare pre- and post-contrast images to assess tissue enhancement.

Visualizations

Mechanism of Action

This compound is a paramagnetic agent that develops a magnetic moment when placed in a magnetic field.[8] This large local magnetic field enhances the relaxation rates of surrounding water protons, leading to a brighter signal on T1-weighted MR images.[2][8]

Gadoteridol_Mechanism_of_Action cluster_mri In MRI Scanner's Magnetic Field cluster_effect Effect on Water Protons cluster_result Imaging Outcome This compound This compound Water_Protons Water Protons (H+) This compound->Water_Protons interacts with Relaxation Shortens T1 and T2 Relaxation Times Water_Protons->Relaxation Signal Increased Signal Intensity on T1-weighted Images Relaxation->Signal

Caption: Mechanism of action of this compound as an MRI contrast agent.

Experimental Workflow for Dosage Calculation

The following diagram illustrates the logical steps for calculating the correct this compound dosage for a preclinical study.

Gadoteridol_Dosage_Workflow start Start lit_review 1. Literature Review & Determine Desired Dose (mmol/kg) start->lit_review weigh_animal 2. Weigh Animal (kg) lit_review->weigh_animal calc_moles 3. Calculate Total Moles (Dose x Weight) weigh_animal->calc_moles get_conc 4. Identify this compound Concentration (0.5 mmol/mL) calc_moles->get_conc calc_vol 5. Calculate Injection Volume (mL) (Total Moles / Concentration) get_conc->calc_vol administer 6. Administer IV & Saline Flush calc_vol->administer end End administer->end

Caption: Workflow for calculating this compound dosage in preclinical research.

References

Application Notes and Protocols for Assessing Renal Function in Animal Models Using Gadoteridol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Gadoteridol (ProHance®) in conjunction with Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to assess renal function in preclinical animal models. The protocols detailed below are intended to offer standardized methods for evaluating renal perfusion and glomerular filtration rate (GFR), crucial parameters in nephrology research and the development of nephrotoxic or renally-cleared therapeutics.

Introduction to this compound for Renal Function Assessment

This compound is a macrocyclic, nonionic gadolinium-based contrast agent (GBCA) characterized by its high thermodynamic and kinetic stability, which minimizes the release of free gadolinium ions in vivo.[1] Its primary route of elimination is through renal excretion, with over 94% of the administered dose cleared by the kidneys within 24 hours in subjects with normal renal function.[1][2] The pharmacokinetic profile of this compound, particularly its rapid renal clearance, makes it a suitable tracer for the dynamic assessment of kidney function using MRI.[2][3]

DCE-MRI is a non-invasive imaging technique that tracks the transit of a contrast agent through tissues over time.[4][5][6] When applied to the kidneys, DCE-MRI using this compound allows for the quantitative measurement of key functional parameters, including renal blood flow, renal perfusion, and GFR.[4][6][7] This methodology is valuable for investigating the pathophysiology of renal diseases and the impact of novel therapeutics on kidney function in various animal models.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in animal models for renal function assessment.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

ParameterAnimal ModelDoseValueReference
Plasma Clearance RateNormal Subjects (Human data for reference)0.1 mmol/kg1.50 ± 0.35 mL/min/kg[2]
Renal Clearance RateNormal Subjects (Human data for reference)0.1 mmol/kg1.41 ± 0.33 mL/min/kg[2]
Elimination Half-LifeNormal Subjects (Human data for reference)0.1 mmol/kg1.57 ± 0.08 hours[2]
Urinary ExcretionRats0.1 or 0.35 mmol/kg>90% within 4 hours[3]
Volume of DistributionNormal Subjects (Human data for reference)0.1 mmol/kg204 ± 58 mL/kg[2]

Table 2: Comparative Gadolinium (Gd) Retention in Rat Tissues 5 Weeks After Last Injection

TissueThis compound (nmol Gd/g)Gadoterate Meglumine (nmol Gd/g)Gadobutrol (nmol Gd/g)Reference
Cerebellum0.1440.2820.297[9][10]
CerebrumN/AN/AN/A[9][10]
Skin1 ± 12 ± 12 ± 1[9]

Note: Lower values indicate more efficient clearance and less long-term retention.

Experimental Protocols

Animal Preparation and Anesthesia

A detailed protocol for animal preparation is crucial for reproducible DCE-MRI studies.

Materials:

  • Animal model (e.g., Sprague Dawley rats, CD-1 mice)[9][11]

  • Anesthesia: Isoflurane or Ketamine/Xylazine mixture[11][12]

  • Heating pad or circulating warm water blanket to maintain body temperature

  • Physiological monitoring system (respiration, heart rate, temperature)[12]

  • Tail vein catheter (e.g., 27-29 G needle or PE 20 polyethylene tubing)[12]

  • Saline solution (0.9% NaCl)

  • This compound (ProHance®) solution

Procedure:

  • Acclimate animals to the facility for at least 7 days before the experiment.[9]

  • Induce anesthesia using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.[12]

  • Place the anesthetized animal on the MRI-compatible cradle, ensuring it is positioned for optimal kidney imaging.

  • Insert a catheter into the lateral tail vein for the administration of this compound and saline flush.

  • Secure the catheter and connect it to an infusion pump for precise delivery.

  • Monitor and maintain the animal's body temperature at 37°C throughout the experiment using a heating system.

  • Continuously monitor respiratory rate and depth. For rats, mechanical ventilation can be used to minimize respiratory motion artifacts.[12]

DCE-MRI Protocol for Renal Function Assessment

This protocol outlines the steps for acquiring DCE-MRI data to assess renal perfusion and filtration.

Equipment:

  • High-field MRI scanner (e.g., 7T) suitable for small animal imaging[12]

  • Appropriate radiofrequency coil for the animal size

  • MRI-compatible syringe infusion pump[12]

Imaging Sequence Parameters (Example for a 7T scanner):

  • T2-weighted anatomical scan: To localize the kidneys.

  • T1 mapping sequence (e.g., Variable Flip Angle - VFA): To measure the native T1 relaxation time of the renal cortex and medulla before contrast injection.[4][12]

  • Dynamic T1-weighted sequence (e.g., Gradient Recalled Echo - GRE or FLASH): For rapid and continuous imaging during and after contrast agent administration.[4][12]

    • High temporal resolution is critical to accurately capture the dynamic changes in signal intensity.

Procedure:

  • Position the anesthetized animal in the MRI scanner.

  • Acquire anatomical T2-weighted images to accurately locate the kidneys.

  • Perform a pre-contrast T1 mapping sequence to determine the baseline T1 values of the renal tissues.

  • Set up the dynamic T1-weighted sequence covering the kidneys.

  • Begin the dynamic acquisition for a short baseline period (e.g., 1-2 minutes).

  • Administer a bolus of this compound (e.g., 0.1 mmol/kg) intravenously via the tail vein catheter, followed immediately by a saline flush.[12]

  • Continue the dynamic T1-weighted acquisition for a sufficient duration (e.g., 10-15 minutes) to capture the wash-in and wash-out phases of the contrast agent in the kidneys.[12]

  • After the experiment, allow the animal to recover from anesthesia in a warm environment.

Data Analysis

The analysis of DCE-MRI data involves converting the signal intensity-time curves into contrast agent concentration-time curves, which are then fitted to a pharmacokinetic model to derive functional parameters.

Workflow:

  • Region of Interest (ROI) Placement: Draw ROIs on the anatomical images corresponding to the renal cortex and medulla.

  • Signal Intensity to Concentration Conversion: Convert the measured signal intensity changes over time within the ROIs into the concentration of this compound. This requires knowledge of the pre-contrast T1 values and the relaxivity of this compound.[4]

  • Pharmacokinetic Modeling: Apply a suitable pharmacokinetic model (e.g., two-compartment exchange model) to the concentration-time curves to estimate parameters such as renal perfusion, blood flow, and glomerular filtration rate.

Visualizations

Experimental_Workflow A Animal Preparation (Anesthesia, Catheterization) B Positioning in MRI Scanner A->B C Anatomical Imaging (T2-weighted) B->C D Pre-contrast T1 Mapping C->D E Start Dynamic T1-weighted Acquisition D->E F This compound Injection (IV Bolus) E->F G Continue Dynamic Acquisition (Wash-in / Wash-out) F->G H Data Analysis (ROI, Signal to Concentration, Modeling) G->H I Renal Function Parameters (Perfusion, GFR) H->I

Caption: DCE-MRI experimental workflow for renal function assessment.

Data_Analysis_Workflow cluster_0 Image Acquisition cluster_1 Image Processing cluster_2 Pharmacokinetic Modeling A Dynamic T1-weighted Image Series B Region of Interest (ROI) Definition (Cortex, Medulla) A->B C Signal Intensity vs. Time Curve Generation B->C D Conversion to Contrast Agent Concentration C->D E Fit Concentration-Time Curve to Model D->E F Derive Renal Parameters (Perfusion, GFR) E->F

Caption: Workflow for DCE-MRI data analysis.

Safety Considerations

While this compound is considered a safe GBCA, particularly due to its macrocyclic structure, it is essential to adhere to approved dosages. In animal models with severe renal impairment, the clearance of all GBCAs is delayed.[13][14] Studies in renally impaired rats have shown that macrocyclic agents like this compound result in lower gadolinium retention in tissues compared to linear agents.[13] Researchers should be aware of the potential for nephrogenic systemic fibrosis (NSF) associated with GBCAs, although the risk with macrocyclic agents like this compound is considered very low.[1][15]

By following these detailed application notes and protocols, researchers can effectively utilize this compound for the accurate and reproducible assessment of renal function in a variety of animal models, contributing to a better understanding of kidney physiology and disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gadoteridol Injection for DCE-MRI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadoteridol (ProHance®) for Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dose of this compound for DCE-MRI?

The generally recommended dose of this compound is 0.1 mmol/kg of body weight.[1][2][3][4][5] This dosage is applicable for visualizing lesions in the central nervous system (CNS) and other tissues in both adult and pediatric patients over two years of age.[1][3][5] For adult patients with suspected, poorly enhancing lesions where initial scans are negative or equivocal, a second dose of 0.2 mmol/kg may be administered up to 30 minutes after the first injection.[1][6][7]

Q2: What is the optimal injection rate for this compound in a DCE-MRI study?

The optimal injection rate can vary depending on the tissue being imaged and the specific goals of the study. For CNS imaging, a rapid intravenous infusion of 10 mL/min to 60 mL/min or a bolus injection at a rate greater than 60 mL/min is recommended.[1][3] In breast MRI, studies have shown that a higher injection rate of 3 mL/s may reduce background parenchymal enhancement (BPE) compared to 2 mL/s, potentially improving diagnostic accuracy.[8] For other applications, such as endometrial carcinoma imaging, an injection rate of 4 mL/s has been suggested to provide the best image quality and diagnostic accuracy.[9]

Q3: How can I minimize motion artifacts during the arterial phase of a DCE-MRI scan?

Transient respiratory motion artifacts can occur, particularly in abdominal imaging. While the exact cause is not fully understood, strategies to minimize these artifacts include careful patient breathing instructions and considering faster imaging sequences.[10] For abdominal and chest imaging, free-breathing dynamic contrast-enhanced MRI using radial gradient echo sequences has been explored.[10]

Q4: I am observing unexpected signal enhancement patterns. What could be the cause?

Unexpected enhancement can result from several factors. It is crucial to ensure the integrity of the blood-brain barrier (BBB) if CNS imaging is being performed, as this compound does not cross an intact BBB.[6][11] In areas where the BBB is compromised, such as in tumors, extravasation of the contrast agent will lead to enhancement. For other tissues, enhancement patterns are influenced by tissue perfusion, vessel permeability, and the volume of the extravascular-extracellular space.[12]

Q5: Can I use a reference region to quantify pharmacokinetic parameters without measuring the arterial input function (AIF)?

Yes, a reference region model is a valid approach that eliminates the need for direct AIF measurement.[12] This method compares the signal enhancement curve in the tissue of interest to that of a reference tissue with known or assumed pharmacokinetic properties. This allows for the calculation of parameters like Ktrans (the volume transfer constant) and ve (the extravascular-extracellular volume fraction).[12] The primary advantage is the ability to acquire images with higher spatial resolution and/or signal-to-noise ratio since high temporal resolution for AIF characterization is not required.[12]

Data Summary Tables

Table 1: Recommended this compound Dosage

IndicationPatient PopulationRecommended DoseNotes
Central Nervous System (CNS) LesionsAdults & Children (>2 years)0.1 mmol/kg (0.2 mL/kg)A second dose of 0.2 mmol/kg may be given up to 30 minutes later for suspected poorly enhancing lesions.[1][6][7]
Head and Neck LesionsAdults0.1 mmol/kg (0.2 mL/kg)To visualize lesions with abnormal vascularity.[3]
Extracranial/Extraspinal TissuesAdults0.1 mmol/kg (0.2 mL/kg)Safety and efficacy not established in children for this indication.[3]

Table 2: this compound Injection Rate Recommendations

ApplicationRecommended Injection RateRationale/Considerations
Central Nervous System (CNS)Rapid infusion (10-60 mL/min) or Bolus (>60 mL/min)Standard protocol for visualizing CNS lesions.[1][3]
Breast MRI3 mL/sA higher flow rate may significantly reduce background parenchymal enhancement.[8]
Endometrial Carcinoma4 mL/sShown to provide the best image quality and diagnostic accuracy in a prospective study.[9]

Experimental Protocols

Standard Protocol for this compound-Enhanced CNS DCE-MRI

  • Patient Preparation: Ensure the patient is well-hydrated. Screen for any contraindications to gadolinium-based contrast agents, particularly renal impairment.[3]

  • Pre-contrast Imaging: Acquire baseline T1-weighted, T2-weighted, and any other relevant anatomical sequences of the brain or spine.

  • This compound Administration:

    • Calculate the required volume of this compound based on the patient's weight (0.2 mL/kg for a 0.1 mmol/kg dose).

    • Administer the contrast agent as a rapid intravenous infusion (10-60 mL/min) or a bolus (>60 mL/min).[1][3]

    • Immediately following the injection, flush the line with a minimum of 5 mL of normal saline to ensure complete delivery of the contrast agent.[1][5]

  • Dynamic Image Acquisition: Begin dynamic T1-weighted image acquisition just before or simultaneously with the contrast injection. The temporal resolution should be sufficient to capture the arterial and tissue enhancement phases.

  • Post-contrast Imaging: Acquire high-resolution T1-weighted images after the dynamic series to visualize lesion morphology and enhancement patterns. The imaging procedure should be completed within one hour of the initial injection.[1][3]

  • Data Analysis: Utilize appropriate pharmacokinetic models (e.g., Tofts model, reference region model) to derive quantitative parameters such as Ktrans, ve, and vp (plasma volume fraction).[12][13]

Visualizations

ExperimentalWorkflow This compound DCE-MRI Experimental Workflow cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition PatientPrep Patient Preparation & Screening PreContrast Acquire Pre-Contrast Scans PatientPrep->PreContrast Injection This compound Injection (0.1 mmol/kg) PreContrast->Injection SalineFlush Saline Flush (≥5 mL) Injection->SalineFlush DynamicScan Dynamic T1-weighted Imaging SalineFlush->DynamicScan PostContrast Acquire Post-Contrast Scans DynamicScan->PostContrast Analysis Pharmacokinetic Analysis PostContrast->Analysis

Caption: Workflow for a this compound DCE-MRI experiment.

TroubleshootingLogic Troubleshooting Common DCE-MRI Issues cluster_solutions Potential Solutions Issue Observed Issue MotionArtifact Motion Artifacts Issue->MotionArtifact PoorEnhancement Poor/No Enhancement Issue->PoorEnhancement UnexpectedEnhancement Unexpected Enhancement Pattern Issue->UnexpectedEnhancement Breathing Breathing Instructions / Gating MotionArtifact->Breathing FastSeq Use Faster Imaging Sequence MotionArtifact->FastSeq DoseCheck Verify Correct Dosage PoorEnhancement->DoseCheck InjectionRate Optimize Injection Rate PoorEnhancement->InjectionRate BBB Assess Blood-Brain Barrier Integrity UnexpectedEnhancement->BBB Perfusion Evaluate Tissue Perfusion UnexpectedEnhancement->Perfusion

References

Technical Support Center: Troubleshooting Signal Artifacts with Gadoteridol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gadoteridol-enhanced imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common signal artifacts encountered during Magnetic Resonance Imaging (MRI) experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a contrast agent?

This compound is a gadolinium-based contrast agent (GBCA) used in MRI to improve the quality of images.[1][2] It is a non-ionic, macrocyclic contrast agent, which means the gadolinium ion is tightly bound within a stable molecular structure, reducing the risk of toxicity.[2] When injected intravenously, this compound circulates in the bloodstream and distributes into the extracellular fluid space.[2] The paramagnetic gadolinium ion shortens the T1 and T2 relaxation times of nearby water protons.[2] This effect is most pronounced on T1-weighted images, where tissues with this compound accumulation appear brighter, thus enhancing the contrast between different tissues and highlighting abnormalities such as tumors, inflammation, or vascular lesions.[2]

Q2: What are the most common signal artifacts I might encounter when using this compound?

While this compound itself has a favorable safety profile with a low incidence of adverse effects, various artifacts can still appear in your MR images.[2][3] These are often not caused by the contrast agent directly but are common to MRI procedures in general and can be influenced by the presence of a contrast agent. Common artifacts include:

  • Motion Artifacts: Appear as blurring, ghosting, or smearing in the image, typically in the phase-encoding direction.[4] These are caused by patient or physiological movement (e.g., breathing, heartbeat, peristalsis) during the scan.[4]

  • Ringing or Gibbs Artifacts: Present as parallel lines or bands of alternating high and low signal intensity near sharp edges of high contrast.[5]

  • Susceptibility Artifacts: Manifest as geometric distortions, signal loss (dark areas), or signal pile-up (bright areas) in the image.[6][7] These are caused by variations in the magnetic susceptibility of different tissues or the presence of metallic implants.[6][7]

  • Chemical Shift Artifacts: Result in a misregistration of signal between fat and water, appearing as a bright or dark band at the interface of these tissues.

  • Injection-Related Artifacts: Can occur if there are issues with the intravenous administration of this compound, such as extravasation (leakage of the contrast agent into the surrounding tissue).

Q3: Can the concentration of this compound affect the signal intensity and potentially cause artifacts?

Yes, the relationship between this compound concentration and signal intensity is not linear. Initially, as the concentration of this compound increases in a tissue, the T1-shortening effect dominates, leading to a brighter signal on T1-weighted images. However, at very high concentrations, the T2-shortening effect becomes more prominent, which can lead to a decrease in signal intensity, a phenomenon known as "T2 shine-through" or signal loss. This is important to consider in dynamic contrast-enhanced (DCE-MRI) studies where the contrast agent concentration changes over time.

Q4: Are there any known adverse events associated with this compound that could manifest as signal artifacts?

This compound is generally well-tolerated with a very low rate of immediate-type adverse events.[3][8] Most reported adverse events are mild and transient, such as nausea, taste perversion, and headache.[9] Severe adverse reactions are rare.[8] It is unlikely that a systemic adverse reaction to this compound would directly cause a typical MRI signal artifact. However, patient discomfort or movement resulting from an adverse event could indirectly lead to motion artifacts.

Troubleshooting Guides

Motion Artifacts
Problem Potential Cause Troubleshooting Steps & Solutions
Ghosting or blurring in the phase-encoding direction. Patient movement (voluntary or involuntary), breathing, cardiac motion, or peristalsis.[4]1. Patient Communication and Comfort: - Instruct the patient to remain as still as possible during the scan.[10]- Ensure the patient is in a comfortable position.2. Imaging Sequence & Parameter Adjustments: - Use faster imaging sequences (e.g., single-shot fast spin-echo) to "freeze" motion.[10]- Employ respiratory or cardiac gating to synchronize image acquisition with physiological cycles.[10]- Swap the phase and frequency encoding directions to move the artifact out of the region of interest.[10]- Increase the number of signal averages (NEX/NSA) to reduce the impact of random motion, though this will increase scan time.[10]- Apply spatial saturation bands to suppress the signal from moving tissues outside the area of interest.[4]3. Pharmacological Intervention: - For abdominal imaging, consider using an anti-peristaltic agent like glucagon to reduce bowel motion.[10]
Ringing (Gibbs) Artifacts
Problem Potential Cause Troubleshooting Steps & Solutions
Fine, parallel lines near high-contrast boundaries. Under-sampling of k-space, particularly for high spatial frequencies that define sharp edges.1. Imaging Parameter Adjustments: - Increase the matrix size in the phase-encoding direction to improve spatial resolution.- Apply a smoothing filter to the raw data before image reconstruction.- Use a slower injection rate for the contrast agent to reduce the steepness of the signal change at the contrast-enhanced structure's edge.[5]- Opt for a square imaging matrix over a rectangular one.[5]
Susceptibility Artifacts
Problem Potential Cause Troubleshooting Steps & Solutions
Signal loss, distortion, or pile-up, especially near air-tissue interfaces or metallic implants. Local magnetic field inhomogeneities caused by materials with different magnetic susceptibilities.[6][7]1. Pulse Sequence Selection: - Use spin-echo (SE) or fast spin-echo (FSE) sequences instead of gradient-echo (GRE) sequences, as SE sequences are less sensitive to susceptibility effects.[6]2. Imaging Parameter Adjustments: - Use a shorter echo time (TE) to minimize dephasing.[6]- Increase the receiver bandwidth.[6]- Reduce the voxel size by using thinner slices.[6]- Swap the phase and frequency encoding directions to shift the artifact.[6]3. Metal Artifact Reduction Sequences (MARS): - If available, use dedicated MARS sequences designed to minimize artifacts from metallic implants.[6]

Quantitative Data

Table 1: T1 Relaxivity (r1) of this compound in Human Plasma

Magnetic Field Strength (Tesla)T1 Relaxivity (r1) [L/(mmol·s)]
1.5 T3.80 ± 0.10
3.0 T3.28 ± 0.09
7.0 T3.21 ± 0.07

Data sourced from a study by Noebauer-Huhmann et al.[11]

Table 2: Comparison of Signal Enhancement with this compound vs. Ferumoxytol in High-Grade Gliomas

ParameterThis compoundFerumoxytolp-value
Enhancement Cube Root Volume (D)Larger13.83% smaller<0.0001
Signal Intensity (SI)Higher7.24% lower<0.0001

Data from a quantitative comparison study, indicating that while both agents provide enhancement, the characteristics differ.[12][13]

Experimental Protocols

Protocol 1: In Vitro Phantom Study for Relaxivity Measurement

Objective: To determine the T1 relaxivity of this compound at different magnetic field strengths.

Materials:

  • MRI scanner (e.g., 1.5T, 3T, 7T)

  • Phantoms (e.g., vials or tubes)

  • Human plasma or a suitable buffer solution

  • This compound solution of known concentration

  • Pipettes and other standard laboratory equipment

Methodology:

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in human plasma to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mmol/L).

    • Include a control phantom with only human plasma (0 mmol/L).

  • Phantom Setup:

    • Fill the phantom tubes with the prepared this compound dilutions.

    • Arrange the phantoms in a holder and place them in the MRI scanner, ensuring they are within the isocenter of the magnet.

  • Image Acquisition:

    • Use an inversion recovery turbo spin echo (IR-TSE) sequence to acquire images with multiple inversion times (TIs).

    • Ensure the temperature is maintained at a physiological level (e.g., 37°C).

  • Data Analysis:

    • Measure the signal intensity from a region of interest (ROI) within each phantom at each TI.

    • Fit the signal intensity data to the signal equation for an inversion recovery sequence to calculate the T1 relaxation time for each concentration.

    • Plot the inverse of the T1 relaxation time (1/T1, the relaxation rate) against the concentration of this compound.

    • The slope of the linear regression of this plot represents the T1 relaxivity (r1) of this compound.[11]

Protocol 2: Quantitative Analysis of Signal Enhancement in a Preclinical Model

Objective: To quantify the signal enhancement provided by this compound in a specific tissue or lesion in an animal model.

Materials:

  • Small animal MRI scanner

  • Animal model (e.g., mouse or rat with a tumor xenograft)

  • This compound solution for injection

  • Anesthesia equipment

  • Catheter for intravenous injection

  • Image analysis software

Methodology:

  • Animal Preparation:

    • Anesthetize the animal and maintain its body temperature.

    • Place a catheter in a suitable vein (e.g., tail vein) for this compound administration.

    • Position the animal in the MRI scanner.

  • Pre-Contrast Imaging:

    • Acquire pre-contrast T1-weighted images of the region of interest.

  • This compound Administration:

    • Inject a standard dose of this compound (e.g., 0.1 mmol/kg) through the catheter.[14]

    • Follow the injection with a saline flush.

  • Post-Contrast Imaging:

    • Acquire a series of post-contrast T1-weighted images at multiple time points to capture the dynamic enhancement.

  • Data Analysis (Signal-to-Noise Ratio - SNR and Contrast-to-Noise Ratio - CNR):

    • Define regions of interest (ROIs) in the enhancing tissue/lesion and a reference tissue (e.g., healthy muscle).

    • Measure the mean signal intensity (SI) within each ROI.

    • Measure the standard deviation of the signal in a background region (e.g., air) to determine the noise.

    • Calculate SNR for the tissue of interest: SNR = SI_tissue / Noise.

    • Calculate CNR between the enhancing tissue and the reference tissue: CNR = (SI_enhancing_tissue - SI_reference_tissue) / Noise.

    • Compare the pre- and post-contrast SNR and CNR values to quantify the enhancement.

Visualizations

Signal_Transduction_Pathway cluster_mri MRI Signal Generation This compound This compound Water_Protons Water_Protons This compound->Water_Protons interacts with T1_Shortening T1_Shortening This compound->T1_Shortening causes T1_Relaxation T1_Relaxation Water_Protons->T1_Relaxation Signal_Enhancement Signal_Enhancement T1_Shortening->Signal_Enhancement T1_Weighted_Image T1_Weighted_Image Signal_Enhancement->T1_Weighted_Image

Caption: Mechanism of this compound signal enhancement in MRI.

Troubleshooting_Workflow Artifact_Observed Artifact_Observed Identify_Artifact_Type Identify_Artifact_Type Artifact_Observed->Identify_Artifact_Type Motion Motion Identify_Artifact_Type->Motion Blur/Ghosting Ringing Ringing Identify_Artifact_Type->Ringing Parallel Lines Susceptibility Susceptibility Identify_Artifact_Type->Susceptibility Distortion/Loss Optimize_Patient_Prep Optimize_Patient_Prep Motion->Optimize_Patient_Prep Adjust_Sequence_Params Adjust_Sequence_Params Motion->Adjust_Sequence_Params Increase_Matrix_Size Increase_Matrix_Size Ringing->Increase_Matrix_Size Use_Spin_Echo Use_Spin_Echo Susceptibility->Use_Spin_Echo Image_Improved Image_Improved Optimize_Patient_Prep->Image_Improved Adjust_Sequence_Params->Image_Improved Increase_Matrix_Size->Image_Improved Use_Spin_Echo->Image_Improved End End Image_Improved->End Yes Consult_Expert Consult_Expert Image_Improved->Consult_Expert No

References

Technical Support Center: Minimizing Gadoteridol Toxicity in Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you minimize Gadoteridol toxicity in your cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its toxicity a concern in cell studies?

This compound (Gd-HP-DO3A) is a gadolinium-based contrast agent (GBCA) used to enhance magnetic resonance imaging (MRI).[1][2] It consists of a central gadolinium ion (Gd³⁺) bound to a chelating ligand.[3] The primary toxicity concern with any GBCA stems from the potential release of the free gadolinium ion (Gd³⁺), which is highly toxic.[3][4] Free Gd³⁺ can interfere with critical biological processes, notably those dependent on calcium (Ca²⁺), due to their similar ionic radii.[4][5] This interference can disrupt cellular functions, leading to cytotoxicity.[4]

Q2: How does this compound's structure minimize toxicity compared to other GBCAs?

This compound has a macrocyclic and non-ionic structure.[2] Macrocyclic agents like this compound encase the Gd³⁺ ion in a cage-like structure, which is significantly more stable and less likely to release free gadolinium compared to linear (open-chain) GBCAs.[3][6][7] This high stability is a key factor in its favorable safety profile.[2] Studies have shown that less stable, linear GBCAs are associated with a greater release of Gd³⁺ and higher tissue retention.[7][8]

Q3: What are the primary cellular mechanisms of gadolinium-induced toxicity?

The toxicity of free Gd³⁺ is multifaceted and can trigger several harmful cellular pathways:

  • Calcium Homeostasis Disruption: Gd³⁺ can block voltage-gated calcium channels and compete with Ca²⁺ for binding to calcium-dependent enzymes, disrupting cellular signaling.[4][9]

  • Oxidative Stress: Exposure to Gd³⁺ and certain GBCAs can promote the production of reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA.[6][10][11]

  • Mitochondrial Dysfunction: Gd³⁺ can impair mitochondrial function, affecting cellular energy production and integrity.[6][12]

  • Cell Death Pathways: Ultimately, these disruptions can lead to programmed cell death (apoptosis) or necrosis.[3][6] Studies have observed increased apoptosis in various cell types, including neurons, following exposure to GBCAs.[6][13]

Q4: What are typical working concentrations for this compound in cell culture experiments?

Concentrations used in in-vitro studies vary widely depending on the cell type and experimental goals, often ranging from low micromolar (µM) to millimolar (mM) levels.[13][14]

  • One study investigating various GBCAs on neuronal cells used concentrations up to 1000 µM (1 mM).[13]

  • Another study examining macrophage responses used a low concentration of 2.5 µmol/L (2.5 µM).[11]

  • It is crucial to perform a dose-response curve for your specific cell line to determine the appropriate experimental concentrations, including a non-toxic concentration for mechanistic studies and a cytotoxic range for toxicity assessments.

Q5: Are there alternatives to this compound for in vitro studies requiring a contrast agent?

Yes, research is ongoing to find safer alternatives to GBCAs. Manganese-based contrast agents are one promising alternative being explored due to manganese's favorable magnetic properties and natural biological role.[10] However, for studies specifically investigating gadolinium-based agents, selecting a high-stability macrocyclic agent like this compound is the current standard for minimizing toxicity.[15]

Troubleshooting Guides

Q1: I'm observing higher-than-expected cytotoxicity with this compound in my cell viability assay. What are the possible causes?

  • Concentration and Incubation Time: Even highly stable agents can be toxic at high concentrations or with prolonged exposure. Verify your calculations and consider reducing the concentration or shortening the incubation period. Perform a time-course experiment to find the optimal exposure time.

  • Chelate Instability: Although this compound is very stable, extreme pH conditions or the presence of competing metal ions in the media (in high concentrations) could theoretically affect stability. Ensure your culture medium is properly buffered and prepared.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to GBCAs. It is essential to establish a baseline dose-response curve.

  • Assay Interference: The this compound formulation could interfere with the chemistry of your viability assay (e.g., MTT reduction). Run a cell-free control with media, this compound, and the assay reagent to check for direct chemical reactions.[16]

Q2: My MTT assay results are inconsistent. How can I troubleshoot this?

Inconsistent MTT results can arise from several factors:

  • Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure thorough mixing after adding the solubilization solution.

  • Cell Seeding Density: An inappropriate number of cells per well can lead to variable results. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Reagent and Media Variability: Serum and phenol red in the culture medium can interfere with the assay and cause high background readings. Prepare fresh reagents and use a consistent batch of media and serum. Include a "media only + MTT" control to measure background absorbance.

Q3: How can I differentiate between apoptosis and necrosis in my this compound-treated cells?

Several methods can distinguish between these two forms of cell death:

  • Morphological Assessment: Use microscopy to observe cellular morphology. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and rupture.

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry or fluorescence microscopy method. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -9) can confirm an apoptotic pathway.

  • Western Blotting: Analyze the expression of key apoptosis-regulating proteins. A common method is to measure the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis.[13]

Data Presentation

Table 1: Structural Comparison and Stability of GBCAs
FeatureThis compound (Macrocyclic)Gadodiamide (Linear)Significance
Structure Gd³⁺ is enclosed in a rigid, cage-like ligand.[3]Gd³⁺ is held by a flexible, open-chain ligand.[6]The macrocyclic structure provides superior stability and kinetic inertness.[7][17]
Charge Non-ionicNon-ionicAffects osmolality and viscosity but is less critical for stability than the ligand structure.[17]
Kinetic Stability High; very slow dissociation rate.[15]Low; much faster dissociation rate compared to macrocyclics.[8][15]High kinetic stability is crucial for minimizing the in vivo release of toxic free Gd³⁺.[8]
Gd³⁺ Retention LowHighLower retention in tissues like bone has been demonstrated for macrocyclic agents.[8]
Table 2: Reported In Vitro Cytotoxic Effects of GBCAs
GBCA TypeAgent(s)Cell LineConcentration RangeObserved Effect
Macrocyclic Gadoterate, GadobutrolSH-SY5Y (human neuroblastoma)0-1000 µMDose-dependent reduction in cell viability.[13]
Linear Gadodiamide, Gadopentetate, etc.SH-SY5Y (human neuroblastoma)0-1000 µMMore prominent neurotoxicity compared to macrocyclic agents.[13]
Linear Gadopentetate, GadobenateLLC-PK1 (renal tubular)125 mmol/LInduced significant necrosis and apoptosis.[18]
Macrocyclic GadoterateLLC-PK1 (renal tubular)125 mmol/LInduced only a small increase in apoptosis.[18]
Linear GadodiamideHuman FibroblastsNot specifiedInduced fibrosis and increased fibronectin expression.[7]
Macrocyclic This compoundHuman FibroblastsNot specifiedCaused less skin fibrosis than gadodiamide in vivo.[7]

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay

This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.[16]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium to the appropriate wells.

    • Include "untreated" wells (medium only) and "blank" wells (medium but no cells).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are completely dissolved.

  • Data Acquisition:

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.[16]

    • Calculate cell viability as a percentage relative to the untreated control cells after subtracting the average absorbance of the blank wells.

Protocol 2: Detecting Apoptosis via Western Blot for Bax/Bcl-2 Ratio

This protocol allows for the semi-quantitative analysis of key apoptotic regulatory proteins.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach ~70-80% confluency.

    • Treat cells with the desired concentrations of this compound and an untreated control for the chosen time period. Include a positive control for apoptosis if available (e.g., staurosporine).

  • Protein Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples (e.g., load 20-30 µg of protein per lane).

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Calculate the Bax/Bcl-2 ratio for each sample, normalizing to the loading control. An increased ratio in treated cells compared to the control indicates a shift towards apoptosis.

Mandatory Visualizations

Signaling Pathways and Workflows

GAD_Toxicity_Pathway cluster_initiator Initiating Event cluster_cellular Cellular Disruption cluster_outcome Cellular Outcome Gd_ion Free Gadolinium (Gd³⁺) Released from Chelate Calcium Interference with Ca²⁺ Channels & Signaling Gd_ion->Calcium Competes with Ca²⁺ ROS Oxidative Stress (↑ ROS) Gd_ion->ROS Inflammation Inflammation & Fibrosis Gd_ion->Inflammation Mito Mitochondrial Dysfunction Calcium->Mito Mito->ROS Leads to Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis ROS->Apoptosis

Caption: Simplified signaling pathway of free gadolinium (Gd³⁺) induced cytotoxicity.

Experimental_Workflow Start Start: Select Cell Line Culture 1. Cell Culture & Seeding Start->Culture Treat 2. Treatment (this compound dilutions) Culture->Treat Assay 3. Perform Assay(s) (e.g., MTT, Annexin V) Treat->Assay Data 4. Data Acquisition (e.g., Plate Reader) Assay->Data Analysis 5. Data Analysis (% Viability, IC50) Data->Analysis End End: Conclusion Analysis->End

Caption: General experimental workflow for assessing this compound toxicity in vitro.

GBCA_Selection_Logic Start Need for a Gd-based agent in cell study? High_Stability Is minimizing potential free Gd³⁺ toxicity the HIGHEST priority? Start->High_Stability Yes Choose_Macro Select a High-Stability MACROCYCLIC Agent (e.g., this compound) High_Stability->Choose_Macro Yes Consider_Linear Consider other agents, but acknowledge higher potential for toxicity High_Stability->Consider_Linear No End_Macro Proceed with Experiment Choose_Macro->End_Macro End_Linear Proceed with caution & rigorous controls Consider_Linear->End_Linear

Caption: Decision logic for selecting a GBCA to minimize toxicity in cell studies.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Gadoteridol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadoteridol (ProHance®) to enhance the signal-to-noise ratio (SNR) in magnetic resonance imaging (MRI) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the signal-to-noise ratio in MRI?

This compound is a gadolinium-based contrast agent (GBCA) used in MRI to improve image quality.[1][2] It is a non-ionic, macrocyclic contrast agent.[1][3] The core component, gadolinium (Gd), is a paramagnetic rare earth metal.[1] When administered intravenously, this compound circulates in the bloodstream and distributes within the extracellular fluid space.[1] The gadolinium ion possesses seven unpaired electrons, which generate a significant magnetic moment.[1] In the strong magnetic field of an MRI scanner, these ions interact with surrounding water protons, shortening their T1 and T2 relaxation times.[1][4] This T1-shortening effect is predominant at typical clinical doses and results in a brighter signal on T1-weighted images, thereby increasing the signal-to-noise ratio and enhancing the contrast between different tissues.[1][5]

Q2: What are the key physicochemical properties of this compound?

This compound is a macrocyclic, non-ionic chelate of gadolinium.[3][6] The macrocyclic structure provides high stability by tightly binding the gadolinium ion, which minimizes the risk of toxic free gadolinium release in the body.[1][7][8] Its non-ionic nature contributes to a lower osmolality compared to ionic agents, which can be advantageous for patient tolerance.[3][9]

Q3: What is the recommended dosage and administration of this compound for research applications?

The standard recommended dose for adult and pediatric patients is 0.1 mmol/kg of body weight (0.2 mL/kg), administered as a rapid intravenous infusion or bolus.[6][10][11] For specific applications, such as imaging of the central nervous system (CNS) for metastases, a triple dose of 0.3 mmol/kg may be used.[2][12] It is crucial to follow the injection with a saline flush of at least 5 mL to ensure the full dose reaches circulation.[10] Always refer to your institution's specific protocols and guidelines for animal or human subject research.

Troubleshooting Guide

Issue 1: Lower than expected signal enhancement or poor SNR.

Possible Causes:

  • Suboptimal Pulse Sequence: The chosen MRI pulse sequence may not be optimized for T1-weighted contrast enhancement.

  • Incorrect Dosage: An incorrect dose of this compound may have been administered.

  • Injection Issues: Problems with the intravenous injection, such as extravasation, can prevent the contrast agent from reaching the target tissue.

  • Physiological Factors: The physiological state of the subject, including cardiac output and tissue perfusion, can affect the distribution of the contrast agent.

  • Background Parenchymal Enhancement (BPE): In breast MRI, high BPE can obscure lesions.[13][14]

Solutions:

  • Optimize MRI Parameters:

    • Utilize T1-weighted sequences, as this compound primarily shortens T1 relaxation time.[1]

    • Adjust parameters such as repetition time (TR) and echo time (TE) to maximize the T1-weighting and subsequent signal enhancement.[15]

    • Consider using spin-echo sequences over gradient-echo sequences for potentially higher SNR.[16]

  • Verify Dosage and Administration:

    • Double-check the calculated dose based on the subject's weight. The standard dose is 0.1 mmol/kg.[6][10]

    • Ensure proper intravenous administration, followed by a saline flush.[10]

  • Consider Injection Rate: For breast MRI, a higher injection flow rate (e.g., 3 mL/s) has been shown to reduce background parenchymal enhancement, which can improve lesion conspicuity.[13][14]

Issue 2: Inconsistent results between experiments.

Possible Causes:

  • Variability in Experimental Protocols: Differences in animal preparation, anesthesia, or imaging parameters can lead to inconsistent results.[5]

  • Differences in Contrast Agent Formulation: While this compound is the active agent, different commercial formulations may have slight variations.

  • Subject-to-Subject Variability: Biological differences between subjects can lead to variations in contrast enhancement.

Solutions:

  • Standardize Protocols: Adhere to a detailed and consistent experimental protocol for all subjects. This includes consistent animal handling, anesthesia, dose calculation, injection technique, and MRI sequence parameters.[5]

  • Use a Consistent Formulation: Utilize the same formulation of this compound for all experiments within a study to minimize variability.

  • Increase Sample Size: A larger sample size can help to account for biological variability and increase the statistical power of the study.

Quantitative Data

Table 1: Relaxivity of this compound in Human Plasma and Blood at 37°C

Magnetic Field StrengthMediumr1 Relaxivity (L/mmol·s)
1.5 THuman Plasma3.80 ± 0.10[17][18]
3 THuman Plasma3.28 ± 0.09[17][18]
7 THuman Plasma3.21 ± 0.07[17][18]
3 THuman Blood2.61 ± 0.16[17][18]

Table 2: Comparison of this compound with Gadobutrol

FeatureThis compound (ProHance®)Gadobutrol (Gadavist®)
Structure Non-ionic, Macrocyclic[1][3]Non-ionic, Macrocyclic[19]
Concentration 0.5 mol/L[6][19][20]1.0 mol/L[19][20]
r1 Relaxivity at 1.5T (L/mmol·s) 4.1–4.3[19][20]4.7–5.2[19][20]
r1 Relaxivity at 3T in Plasma (L/mmol·s) 3.28 ± 0.09[17][18]4.97 ± 0.59[17][18]
Standard Dose 0.1 mmol/kg[6][10]0.1 mmol/kg[19]

Experimental Protocols

Protocol 1: General In Vivo MRI with this compound

This protocol provides a generalized framework. Specific parameters should be optimized for the animal model, research question, and available imaging equipment.

  • Animal Preparation:

    • Select the appropriate animal model for the research question.

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).[5]

    • Establish intravenous access for contrast agent administration.

  • Pre-Contrast Imaging:

    • Acquire baseline T1-weighted, T2-weighted, and other relevant MRI sequences of the region of interest.

  • This compound Administration:

    • Prepare the this compound solution. The standard dose is 0.1 mmol/kg.[6][10]

    • Administer the dose as a rapid intravenous bolus or infusion.

    • Immediately follow with a saline flush (at least 5 mL for humans, scale down for smaller animals) to ensure the entire dose is delivered.[10]

  • Post-Contrast Imaging:

    • Immediately begin acquiring post-contrast T1-weighted sequences. Dynamic contrast-enhanced (DCE-MRI) protocols may involve acquiring images at multiple time points after injection.

  • Data Analysis:

    • Analyze the signal enhancement in the region of interest by comparing pre- and post-contrast images.

    • Calculate the signal-to-noise ratio and contrast-to-noise ratio.

Visualizations

Gadoteridol_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tissue Interstitium cluster_2 MRI Signal Enhancement Gadoteridol_IV Intravenous Administration of this compound Gadoteridol_Blood This compound in Bloodstream Gadoteridol_IV->Gadoteridol_Blood Distribution Gadoteridol_Tissue This compound in Extracellular Space Gadoteridol_Blood->Gadoteridol_Tissue Permeation Water_Protons Water Protons (H+) Gadoteridol_Tissue->Water_Protons Paramagnetic Interaction T1_Shortening Shortened T1 Relaxation Time Water_Protons->T1_Shortening Accelerated Relaxation Increased_Signal Increased Signal on T1-weighted MRI T1_Shortening->Increased_Signal Results in SNR_Improvement Improved SNR & Contrast Increased_Signal->SNR_Improvement Leads to

Caption: Mechanism of action for this compound in MRI signal enhancement.

Troubleshooting_Low_SNR Start Low SNR with this compound Check_Dosage Verify Dosage (0.1 mmol/kg standard) Start->Check_Dosage Check_Admin Check IV Administration & Saline Flush Check_Dosage->Check_Admin Dosage Correct Dosage_Incorrect Recalculate and re-evaluate protocol Check_Dosage->Dosage_Incorrect Incorrect Check_Sequence Review MRI Pulse Sequence (T1-weighted?) Check_Admin->Check_Sequence Administration OK Admin_Issue Review injection technique and ensure flush Check_Admin->Admin_Issue Issue Found Sequence_Issue Optimize for T1-weighting (adjust TR/TE) Check_Sequence->Sequence_Issue Not Optimized End Re-acquire Data Check_Sequence->End Optimized Dosage_Incorrect->End Implement Changes Admin_Issue->End Implement Changes Sequence_Issue->End Implement Changes

Caption: Troubleshooting workflow for low signal-to-noise ratio.

References

Technical Support Center: Correcting for T1 Shortening Effects of Gadoteridol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gadoteridol, a gadolinium-based contrast agent (GBCA). The following information will help address common issues encountered during experiments involving the T1 shortening effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the T1 shortening effect of this compound?

A1: this compound is a paramagnetic contrast agent. The gadolinium ion (Gd³⁺) within the this compound molecule has unpaired electrons, which creates a large magnetic moment. When placed in a magnetic field, this magnetic moment enhances the relaxation rates of nearby water protons. Specifically, it shortens the spin-lattice or longitudinal relaxation time (T1) of tissues where it accumulates.[1][2] On T1-weighted MRI images, this shortening of T1 results in a brighter signal.[3]

Q2: How can I quantify the concentration of this compound from T1 measurements?

A2: The change in the longitudinal relaxation rate (R1 = 1/T1) is linearly proportional to the concentration of the gadolinium-based contrast agent.[1] The relationship is described by the following equation:

R1obs = R1native + r1 * [Gd]

Where:

  • R1obs is the observed longitudinal relaxation rate in the presence of this compound.

  • R1native is the baseline longitudinal relaxation rate of the tissue without the contrast agent.

  • r1 is the T1 relaxivity of this compound, a constant that depends on the specific contrast agent, the magnetic field strength, and the surrounding environment (e.g., plasma, blood).[1][4]

  • [Gd] is the concentration of this compound.

By measuring T1 before and after this compound administration and knowing the r1 value, you can calculate the concentration of the agent in the tissue of interest.

Q3: What are the known T1 relaxivity (r1) values for this compound?

A3: The T1 relaxivity of this compound varies with the magnetic field strength and the medium in which it is measured. It is crucial to use the appropriate r1 value for your experimental conditions.

Magnetic Field StrengthMediumT1 Relaxivity (r1) [L/(mmol·s)]
1.5 THuman Plasma3.80 ± 0.10[4]
3 THuman Plasma3.28 ± 0.09[4]
7 THuman Plasma3.21 ± 0.07[4]
3 THuman Blood2.61 ± 0.16[4]
1.5 THuman Whole Blood4.4 ± 0.6[5]
3 THuman Whole Blood3.5 ± 0.6[5]
7 THuman Whole Blood3.4 ± 0.1[5]

Q4: What factors can influence my T1 measurements when using this compound?

A4: Several factors can affect the accuracy of your T1 measurements:

  • Patient-Specific Factors: These include renal function (which affects the clearance rate of this compound), heart rate, and hematocrit.[6]

  • Experimental Parameters: The administered dose of this compound, the injection rate, and the timing of the post-contrast imaging are critical.[6][7]

  • MRI Acquisition Parameters: The choice of pulse sequence (e.g., Inversion Recovery, MOLLI), flip angle, repetition time (TR), and echo time (TE) can all impact the measured T1 values.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected T1 values across subjects.

Possible Cause Troubleshooting Steps
Variability in patient physiology. 1. Standardize protocols: Ensure consistent timing between this compound injection and T1 mapping for all subjects. 2. Record physiological data: Measure and record heart rate and hematocrit for each subject. 3. Assess renal function: Obtain glomerular filtration rate (GFR) estimates, as this significantly impacts this compound clearance.[6] 4. Apply correction models: Utilize model-driven approaches to normalize T1 values for variations in dose, time, and GFR.[6][10]
Inconsistent this compound administration. 1. Precise dosage: Calculate the this compound dose accurately based on the subject's weight (the recommended dose is typically 0.1 mmol/kg).[11][12] 2. Consistent injection rate: Use a power injector to maintain a consistent injection rate across all experiments. A higher injection rate (e.g., 3 mL/s) has been shown to reduce background parenchymal enhancement in breast MRI.[7]

Issue 2: Artifacts in T1 maps.

Possible Cause Troubleshooting Steps
Motion artifacts. 1. Breath-holding: For cardiac and abdominal imaging, use breath-hold sequences to minimize respiratory motion.[13] 2. Motion correction: Employ motion correction algorithms during post-processing. 3. Cardiac gating: For cardiac T1 mapping, use ECG gating to acquire data at the same point in the cardiac cycle.[9]
Off-resonance effects from metallic implants. 1. Use appropriate sequences: Some pulse sequences are more robust to off-resonance effects. 2. Acquire a field map: Measure the off-resonance map and use it to correct the T1 values in post-processing.[14] Note that significant T1 error can be present even in segments without visible artifacts.[14]

Issue 3: Difficulty in differentiating enhancing tissue from surrounding tissue.

Possible Cause Troubleshooting Steps
Suboptimal contrast between tissues. 1. Optimize imaging parameters: Adjust the flip angle and other sequence parameters to maximize the contrast-to-noise ratio. 2. Consider a preload dose: Administering a small "preload" dose of this compound (approximately ¼ to ⅓ of the total dose) 5-10 minutes before the main bolus injection can help to saturate the extravascular-extracellular space in areas of contrast enhancement, potentially improving the differentiation of tissue compartments in dynamic studies.
High background enhancement. 1. Increase injection rate: As mentioned, a faster injection rate may reduce background parenchymal enhancement. 2. Optimize timing: Adjust the delay between contrast injection and image acquisition to capture the peak enhancement of the target tissue.

Experimental Protocols

Protocol 1: Phantom Preparation and T1 Relaxivity Measurement

This protocol describes the preparation of a phantom for measuring the T1 relaxivity of this compound.

  • Prepare this compound dilutions: Create a series of dilutions of this compound in a biologically relevant medium (e.g., human plasma or whole blood) at various concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1, 2, and 4 mM).[5]

  • Phantom construction: Place the dilutions in airtight cylindrical tubes. Arrange these tubes in a custom-built phantom holder.

  • Temperature control: Maintain the phantom at a physiological temperature (37 ± 0.5°C) using a heat-circulating system.[5]

  • MRI acquisition:

    • Use an Inversion Recovery (IR) sequence.[5]

    • Acquire images with a range of inversion times (TI) to accurately sample the T1 recovery curve (e.g., for 1.5 T and 3 T, use TIs from 30 ms to 10 s).[5]

  • Data analysis:

    • Measure the signal intensity from a region of interest (ROI) within each tube for each TI.

    • Fit the signal intensity vs. TI data to a three-parameter single exponential recovery function to determine the T1 value for each concentration.

    • Calculate the relaxation rate (R1 = 1/T1) for each concentration.

    • Plot R1 versus the concentration of this compound.

    • The slope of the linear fit of this plot represents the T1 relaxivity (r1).[1]

Protocol 2: In Vivo T1 Mapping with this compound

This protocol outlines a general procedure for performing T1 mapping in vivo.

  • Subject preparation: Obtain informed consent and screen for contraindications to MRI and GBCAs.

  • Baseline (Native) T1 mapping:

    • Acquire native T1 maps of the region of interest before administering this compound.

    • A commonly used sequence is the Modified Look-Locker Inversion Recovery (MOLLI) sequence.[15][16]

  • This compound administration:

    • Administer a weight-based dose of this compound (e.g., 0.1 mmol/kg) intravenously.[11]

    • Use a power injector for a controlled injection rate.

    • Follow the injection with a saline flush.

  • Post-contrast T1 mapping:

    • Acquire post-contrast T1 maps at one or more time points after this compound administration (e.g., 10-20 minutes post-injection).[17]

  • Data analysis:

    • Co-register the pre- and post-contrast T1 maps.

    • Calculate the change in relaxation rate (ΔR1 = R1post-contrast - R1native).

    • Calculate the this compound concentration using the formula: [Gd] = ΔR1 / r1, where r1 is the appropriate T1 relaxivity for the tissue and field strength.

Visualizations

Experimental_Workflow_T1_Relaxivity cluster_prep Phantom Preparation cluster_acq MRI Acquisition cluster_analysis Data Analysis prep1 Prepare this compound Dilutions prep2 Construct Phantom prep1->prep2 prep3 Maintain at 37°C prep2->prep3 acq1 Inversion Recovery Sequence prep3->acq1 acq2 Acquire Images at Multiple TIs acq1->acq2 an1 Measure Signal Intensity acq2->an1 an2 Fit Data to Exponential Recovery an1->an2 an3 Calculate T1 and R1 (R1 = 1/T1) an2->an3 an4 Plot R1 vs. Concentration an3->an4 an5 Determine r1 (Slope of the Line) an4->an5

Caption: Workflow for determining the T1 relaxivity of this compound.

T1_Correction_Logic cluster_input Input Data cluster_process Correction Process cluster_output Output t1_obs Observed T1 Value model Kinetic Model-Driven Correction Algorithm t1_obs->model gfr Glomerular Filtration Rate (GFR) gfr->model dose This compound Dose dose->model time Post-Injection Time time->model hr Heart Rate hr->model hct Hematocrit hct->model t1_corr Corrected T1 Value model->t1_corr

Caption: Logical flow for correcting observed T1 values.

References

Technical Support Center: Utilizing Gadoteridol in High-Field MRI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using Gadoteridol in high-field Magnetic Resonance Imaging (MRI). This resource provides troubleshooting guidance and answers to frequently asked questions to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How does the T1 relaxivity of this compound change with increasing magnetic field strength?

The T1 relaxivity (r1) of this compound, a key measure of its effectiveness as a contrast agent, decreases as the magnetic field strength increases. This is a known characteristic of gadolinium-based contrast agents.[1][2] In human plasma at 37°C, the r1 of this compound is approximately 3.80 L/(mmol·s) at 1.5T, 3.28 L/(mmol·s) at 3T, and 3.21 L/(mmol·s) at 7T.[1]

Q2: Is a dose adjustment for this compound necessary when moving from a 1.5T to a 3T or 7T scanner?

While the standard dose of 0.1 mmol/kg is generally effective, the altered relaxivity and increased T1 of tissues at higher field strengths may necessitate a re-evaluation of the optimal dose for specific research questions.[3] For some applications, such as the detection of brain metastases, higher doses of this compound (up to 0.3 mmol/kg) have been shown to improve lesion conspicuity and detection at 1.5T and can be considered for high-field applications to compensate for relaxivity changes.[3][4][5][6] However, any deviation from standard dosing should be carefully considered and justified within the experimental protocol.

Q3: What are the main safety considerations when using this compound in high-field MRI?

This compound is a macrocyclic gadolinium-based contrast agent (GBCA), which is considered to have a favorable safety profile due to the stable chelation of the gadolinium ion.[7][8] The primary safety considerations are similar to those at lower field strengths and include:

  • Nephrogenic Systemic Fibrosis (NSF): Although the risk is low with macrocyclic agents, it is crucial to screen subjects for renal impairment.[9][10]

  • Allergic Reactions: As with any intravenous contrast agent, there is a small risk of allergic reactions.[9][10]

  • Gadolinium Retention: Small amounts of gadolinium can be retained in the body. The clinical significance of this is still under investigation, but the risk is considered lower with macrocyclic agents like this compound.[11]

At high fields, Specific Absorption Rate (SAR) becomes a more significant consideration due to increased radiofrequency energy deposition.[8] While this is a general high-field MRI challenge, it is important to be mindful of when designing pulse sequences for this compound-enhanced imaging.

Troubleshooting Guides

Issue 1: Reduced Contrast-to-Noise Ratio (CNR) in this compound-enhanced T1-weighted images at 3T or 7T.

  • Problem: The expected enhancement appears lower than anticipated, making it difficult to delineate tissues or pathologies.

  • Cause: This is likely due to the decrease in this compound's T1 relaxivity at higher magnetic fields and the simultaneous increase in the T1 relaxation time of surrounding tissues.

  • Solutions:

    • Optimize Imaging Parameters:

      • Adjust Repetition Time (TR) and Echo Time (TE): At higher fields, the T1 of tissues is longer. Ensure your TR is sufficiently long to allow for adequate T1 recovery and maximize the contrast between enhanced and unenhanced tissues.

      • Flip Angle: For gradient echo sequences, optimize the flip angle to maximize signal from the tissue of interest post-contrast.

    • Consider Dose Adjustment: For preclinical research, a carefully considered increase in the this compound dose may compensate for the lower relaxivity. This should be systematically evaluated for your specific application.

    • Pulse Sequence Selection: Utilize pulse sequences known for high T1 contrast, such as magnetization-prepared rapid gradient-echo (MP-RAGE) or spoiled gradient-echo (SPGR) sequences, and ensure they are optimized for your field strength.

Issue 2: Increased Susceptibility Artifacts in this compound-enhanced Gradient-Echo (GRE) Images.

  • Problem: Signal loss and geometric distortion are observed, particularly near air-tissue interfaces or in regions with metallic implants.

  • Cause: Susceptibility effects are exacerbated at higher magnetic fields. While this compound itself has a low magnetic susceptibility, its presence can modulate the signal in areas already prone to these artifacts.[5][8]

  • Solutions:

    • Use Spin-Echo or Turbo Spin-Echo Sequences: These sequences are less sensitive to susceptibility artifacts due to their 180-degree refocusing pulses.[1]

    • Reduce Echo Time (TE): Shorter TEs allow less time for dephasing due to magnetic field inhomogeneities, thus reducing susceptibility artifacts.

    • Increase Bandwidth: A higher receiver bandwidth can reduce the spatial misregistration of fat and water, a component of chemical shift artifact that is more pronounced at high fields.[1]

    • Shimming: Ensure high-quality, localized shimming is performed to homogenize the magnetic field across the region of interest.

Issue 3: Inhomogeneous Signal Intensity or "Dielectric Shading" in Large Field-of-View Images.

  • Problem: A gradual darkening or brightening of the signal is observed across the image, which is not due to the underlying anatomy or this compound distribution.

  • Cause: At high field strengths, the radiofrequency (RF) wavelength becomes shorter and can interact with the subject's body, causing standing wave effects and RF field inhomogeneity.

  • Solutions:

    • Dielectric Pads: Placing pads with high dielectric constants on the subject can help to homogenize the RF field.

    • Parallel Transmission (pTx): If available, use a multi-channel transmit coil with pTx capabilities to actively shim the RF field.

    • Image Post-processing: Use bias field correction algorithms to retrospectively correct for signal intensity variations.

Data Presentation

Table 1: T1 Relaxivity (r1) of this compound in Human Plasma at 37°C

Magnetic Field StrengthT1 Relaxivity (r1) [L/(mmol·s)]
1.5T3.80 ± 0.10
3T3.28 ± 0.09
7T3.21 ± 0.07

Data sourced from Szomolányi et al. (2019).[1]

Experimental Protocols

Protocol 1: Measurement of T1 Relaxivity of this compound in Phantoms

Objective: To determine the T1 relaxivity (r1) of this compound at a specific magnetic field strength.

Materials:

  • MRI scanner (e.g., 3T or 7T)

  • Head coil or appropriate phantom imaging coil

  • Phantom with multiple vials

  • This compound stock solution of known concentration

  • Solvent (e.g., deionized water, saline, or plasma)

  • Pipettes and other standard laboratory equipment for preparing dilutions

Methodology:

  • Phantom Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent. A typical concentration range would be 0.1, 0.25, 0.5, 1.0, and 2.0 mmol/L.

    • Include a vial with the solvent only to serve as a reference (0 mmol/L).

    • Fill the phantom vials with the prepared solutions and arrange them in the phantom holder.

    • Allow the phantom to equilibrate to the scanner room temperature.

  • MRI Acquisition:

    • Position the phantom in the isocenter of the magnet.

    • Acquire a localizer scan to ensure correct positioning.

    • Use a T1 mapping sequence, such as an Inversion Recovery Spin Echo (IR-SE) or a variable flip angle spoiled gradient echo (VFA-SPGR) sequence.

      • For IR-SE: Acquire a series of images with varying inversion times (TI) to sample the T1 recovery curve. A typical range of TIs would be 50, 100, 200, 400, 800, 1600, and 3200 ms. Ensure the repetition time (TR) is at least 5 times the longest expected T1.

    • Ensure the imaging slice covers the center of all vials.

  • Data Analysis:

    • For each vial, draw a region of interest (ROI) in the center of the vial, avoiding the edges to minimize partial volume effects.

    • For each concentration, plot the mean signal intensity from the ROIs as a function of the inversion time (for IR-SE data).

    • Fit the data to the appropriate T1 recovery equation to calculate the T1 value for each concentration.

    • Calculate the relaxation rate (R1) for each concentration, where R1 = 1/T1.

    • Plot R1 as a function of the this compound concentration (in mmol/L).

    • Perform a linear regression on the data points. The slope of this line is the T1 relaxivity (r1) in units of L/(mmol·s).

Visualizations

experimental_workflow cluster_prep Phantom Preparation cluster_acq MRI Acquisition cluster_analysis Data Analysis prep1 Prepare this compound Dilutions prep2 Fill Phantom Vials prep1->prep2 prep3 Equilibrate to Room Temperature prep2->prep3 acq1 Position Phantom in Scanner prep3->acq1 acq2 Acquire T1-weighted Images with Varying TI acq1->acq2 an1 Draw ROIs on Images acq2->an1 an2 Calculate Mean Signal Intensity an1->an2 an3 Fit Signal vs. TI to Calculate T1 an2->an3 an4 Calculate R1 (1/T1) an3->an4 an5 Plot R1 vs. Concentration an4->an5 an6 Linear Regression to Determine r1 an5->an6

Caption: Workflow for T1 relaxivity measurement of this compound.

troubleshooting_workflow start Poor Image Quality with This compound at High-Field q1 Is the issue reduced CNR? start->q1 q2 Are there susceptibility artifacts? start->q2 q3 Is there signal inhomogeneity? start->q3 sol1 Optimize TR/TE and Flip Angle Consider Dose Adjustment q1->sol1 Yes sol2 Use Spin-Echo Sequence Reduce TE, Increase Bandwidth q2->sol2 Yes sol3 Use Dielectric Pads Employ Parallel Transmission q3->sol3 Yes

Caption: Troubleshooting decision tree for high-field MRI with this compound.

References

Technical Support Center: Optimizing Gadoteridol Dosage in Longitudinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the judicious use of Gadoteridol, a gadolinium-based contrast agent (GBCA), in longitudinal Magnetic Resonance Imaging (MRI) studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered when aiming to reduce this compound dosage while maintaining imaging quality and diagnostic confidence over time.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dose of this compound for contrast-enhanced MRI?

The standard recommended dose for this compound (ProHance®) in both adult and pediatric patients (including term neonates) is 0.1 mmol/kg of body weight.[1][2][3][4] This dose is typically administered as a rapid intravenous infusion or bolus.[3][4] For certain indications, such as in patients with suspected poorly enhancing lesions, a second dose of 0.2 mmol/kg may be administered up to 30 minutes after the initial dose.[3][4]

Q2: Is it feasible to reduce the standard 0.1 mmol/kg dose of this compound for longitudinal studies?

While the standard 0.1 mmol/kg dose is widely used, the principle of using the lowest effective dose of any contrast agent is a key consideration, especially in longitudinal studies involving repeated administrations. Research into reduced doses of GBCAs is ongoing. For instance, studies with other macrocyclic GBCAs like gadobutrol have shown that a 25% dose reduction can be non-inferior to a standard dose of another GBCA for certain applications. While direct, extensive evidence for specific reduced doses of this compound in longitudinal studies is limited, these findings suggest that dose reduction may be achievable without significant loss of diagnostic information. However, any deviation from the standard dose should be carefully validated within the specific context of the research study.

Q3: What are the primary concerns associated with repeated administration of this compound in longitudinal studies?

The primary concern with repeated administration of any GBCA is the potential for gadolinium retention in the body, including the brain. Although this compound is a macrocyclic agent, which is considered more stable than linear agents, studies have shown that trace amounts of gadolinium can be retained after multiple doses.[1] While the clinical significance of this retention is not yet fully understood, it is a driving factor for exploring dose reduction strategies in longitudinal research.

Q4: What are the potential starting points for a dose-reduction study with this compound?

Based on studies of other GBCAs, a conservative starting point for a dose-reduction investigation could be a 25% to 50% reduction from the standard 0.1 mmol/kg dose (i.e., 0.075 mmol/kg or 0.05 mmol/kg). A pilot study is highly recommended to evaluate the impact of the reduced dose on image quality and the specific quantitative endpoints of the longitudinal study. It is crucial to establish a standardized imaging protocol and perform rigorous comparisons with the standard dose.

Q5: Are there alternative strategies to reduce gadolinium exposure without lowering the injected dose?

Yes, emerging techniques involving artificial intelligence (AI) and deep learning are being explored to synthesize full-dose contrast-enhanced images from low-dose acquisitions. One ongoing clinical trial is investigating the use of AI to generate standard-dose quality images from as low as 10% and 25% of the standard gadobutrol dose. While this technology is still in development, it represents a promising future direction for significantly reducing gadolinium exposure in longitudinal studies.

Troubleshooting Guides

Issue: Reduced signal enhancement with a lower this compound dose.

  • Possible Cause: The reduced concentration of the contrast agent leads to a smaller change in the T1 relaxation time of the tissue.

  • Troubleshooting Steps:

    • Optimize Imaging Parameters:

      • Increase Signal Averaging (NEX/NSA): This can improve the signal-to-noise ratio (SNR) but will increase scan time.

      • Use a Higher Field Strength Magnet (e.g., 3T vs. 1.5T): Higher field strengths generally provide a higher intrinsic SNR.

      • Employ Optimized Pulse Sequences: Utilize T1-weighted sequences that are highly sensitive to changes in T1 relaxation, such as spoiled gradient-echo (SPGR) or fast spin-echo (FSE) sequences with appropriate inversion or saturation preparation.

    • Post-processing Techniques:

      • Apply advanced image filtering or reconstruction algorithms to enhance image quality.

    • Quantitative Analysis:

      • If the study relies on quantitative measurements, ensure that the analysis methods are robust to lower contrast levels. It may be necessary to develop and validate new analysis protocols for the reduced-dose data.

Issue: Difficulty in detecting subtle or small lesions at a reduced dose.

  • Possible Cause: The lower contrast-to-noise ratio (CNR) at a reduced dose may obscure small or faintly enhancing features.

  • Troubleshooting Steps:

    • High-Resolution Imaging: Acquire images with a smaller voxel size to improve spatial resolution. This may require a trade-off with scan time or SNR.

    • Delayed Imaging: Acquire images at a later time point post-injection (e.g., 5-10 minutes) to allow for maximum accumulation of the contrast agent in the tissue of interest. The optimal delay time should be determined empirically.

    • Blinded Reader Studies: Conduct a blinded comparison of images acquired with the standard and reduced doses, read by experienced radiologists or image analysts, to determine the threshold of detectability for the specific lesions of interest in your study.

    • Consider a Hybrid Approach: For critical time points in a longitudinal study, it may be necessary to use the standard 0.1 mmol/kg dose to ensure maximum sensitivity, while using a reduced dose for intermediate follow-up scans.

Quantitative Data Summary

The following tables summarize key quantitative information related to this compound dosage and properties.

Table 1: Recommended this compound Dosages

IndicationRecommended Dose (mmol/kg)AdministrationNotes
Standard CNS and Body Imaging0.1Rapid IV infusion or bolusFollowed by a saline flush.
Suspected Poorly Enhancing Lesions0.1 (initial) + 0.2 (optional second dose)Rapid IV infusion or bolusSecond dose can be given up to 30 minutes after the first.[3][4]

Table 2: Comparative Data on this compound and Other GBCAs

Contrast AgentTypeStandard Dose (mmol/kg)Key Findings from Comparative Studies
This compound (ProHance®)Macrocyclic, Non-ionic0.1Similar efficacy to other GBCAs at equivalent doses for CNS imaging. Approved for up to a 0.3 mmol/kg cumulative dose in certain situations.[5]
Gadobutrol (Gadavist®)Macrocyclic, Non-ionic0.1A 25% reduced dose (0.075 mmol/kg) was found to be non-inferior to a standard dose of gadoterate for brain MRI.[6]
GadopiclenolMacrocyclic, Ionic0.05A half-dose (0.05 mmol/kg) was shown to be non-inferior to a standard dose (0.1 mmol/kg) of gadobutrol for body MRI.[7]

Experimental Protocols

Protocol 1: Standard Dose Administration of this compound for Longitudinal MRI

  • Patient/Subject Preparation:

    • Obtain informed consent.

    • Screen for contraindications to MRI and GBCAs (e.g., renal impairment, allergies).

    • Record the subject's weight to calculate the precise dose.

  • Dosage Calculation:

    • Calculate the required volume of this compound solution (0.5 mmol/mL concentration) based on the standard dose of 0.1 mmol/kg body weight.

  • Administration:

    • Establish intravenous access.

    • Administer the calculated dose of this compound as a rapid intravenous infusion (10-60 mL/min) or a bolus injection (>60 mL/min).[3][4]

    • Immediately follow the injection with a flush of at least 5 mL of sterile normal saline to ensure complete delivery of the contrast agent.

  • Imaging:

    • Begin post-contrast T1-weighted imaging sequences immediately after the saline flush.

    • The imaging procedure should ideally be completed within one hour of the injection.

    • Maintain consistent imaging parameters (e.g., pulse sequence, TR, TE, flip angle, slice thickness) across all time points in the longitudinal study.

Protocol 2: Investigating a Reduced Dose of this compound (Example: 0.05 mmol/kg)

  • Study Design:

    • Design a prospective, intra-individual crossover study where each subject receives both the standard 0.1 mmol/kg dose and the reduced 0.05 mmol/kg dose in separate imaging sessions with a sufficient washout period in between.

  • Patient/Subject and Dosage:

    • Follow the same preparation and dosage calculation procedures as in Protocol 1, adjusting the target dose to 0.05 mmol/kg.

  • Administration and Imaging:

    • Maintain the same administration and imaging protocols as for the standard dose to ensure a direct comparison.

  • Image Quality Assessment:

    • Qualitative Analysis: Have at least two blinded, experienced readers independently score the images from both dose levels for key diagnostic criteria (e.g., lesion enhancement, border delineation, internal morphology).

    • Quantitative Analysis:

      • Measure the signal-to-noise ratio (SNR) in a region of interest (ROI) within enhancing tissue and in a reference tissue (e.g., normal white matter).

      • Calculate the contrast-to-noise ratio (CNR) between the enhancing tissue and the reference tissue.

      • Compare these quantitative metrics between the standard and reduced-dose images using appropriate statistical tests.

  • Validation:

    • Based on the qualitative and quantitative assessments, determine if the reduced dose provides sufficient diagnostic information for the specific aims of the longitudinal study.

Visualizations

Experimental_Workflow_for_Dose_Reduction_Study cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation start Define Research Question & Longitudinal Endpoints protocol_dev Develop Standardized Imaging Protocol (0.1 mmol/kg) start->protocol_dev dose_selection Select Reduced Dose(s) for Investigation (e.g., 0.075, 0.05 mmol/kg) protocol_dev->dose_selection ethics Obtain Ethical Approval & Informed Consent dose_selection->ethics enrollment Subject Enrollment & Baseline Imaging ethics->enrollment crossover Intra-individual Crossover: Standard vs. Reduced Dose (with washout period) enrollment->crossover qual_analysis Qualitative Assessment (Blinded Readers) crossover->qual_analysis quant_analysis Quantitative Analysis (SNR, CNR) crossover->quant_analysis longitudinal Longitudinal Follow-up with Validated Dose validation Statistical Validation & Dose Selection qual_analysis->validation quant_analysis->validation conclusion Implement Validated Reduced Dose for Main Longitudinal Study validation->conclusion conclusion->longitudinal

Caption: Workflow for a this compound dose reduction study.

Logical_Relationship_Dose_Reduction cluster_dose_reduction Considerations for Direct Dose Reduction cluster_ai Considerations for AI-Enhanced Imaging goal Goal: Reduce Gadolinium Exposure in Longitudinal Studies strategy1 Strategy 1: Direct Dose Reduction goal->strategy1 strategy2 Strategy 2: AI-Enhanced Imaging goal->strategy2 impact_snr Impact on SNR/CNR strategy1->impact_snr impact_lesion Impact on Lesion Detectability strategy1->impact_lesion ai_dose Requires Very Low Dose Acquisition (e.g., 10-25% of standard) strategy2->ai_dose ai_validation Requires Rigorous Validation of Synthesis Algorithm strategy2->ai_validation mitigation Mitigation Strategies impact_snr->mitigation impact_lesion->mitigation mitigation_tech Optimized Imaging Sequences Higher Field Strength mitigation->mitigation_tech mitigation_protocol Delayed Imaging Quantitative Validation mitigation->mitigation_protocol

Caption: Logical relationships in this compound dose reduction strategies.

References

Gadoteridol Stability in Experimental Buffers: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of gadoteridol in various experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've prepared a this compound solution in my buffer and it appears cloudy. What should I do?

A1: this compound solutions should be clear and colorless to slightly yellow.[1] Cloudiness or the presence of particulate matter indicates a potential stability issue.

  • Immediate Action: Do not use the solution. Visually inspect the solution against a black and white background to confirm the presence of particulates.[1]

  • Troubleshooting Steps:

    • Verify Buffer Composition: Ensure there are no high concentrations of free phosphate or carbonate, as these can potentially precipitate with any free gadolinium, however unlikely with a stable chelate like this compound.[2]

    • Check pH: The commercial formulation of this compound is buffered to a pH of 6.5-8.0.[3] Significant deviations outside this range, particularly to highly acidic conditions, could compromise stability over time.

    • Review Preparation Procedure: Ensure all glassware was clean and free of contaminants. Re-prepare the solution using fresh, high-purity buffer and this compound.

Q2: Can I use Phosphate-Buffered Saline (PBS) with this compound?

A2: Yes, this compound has been shown to be stable in phosphate-containing buffers under specific experimental conditions.[4] However, due to the potential for free gadolinium ions (though minimal with this compound) to precipitate as insoluble gadolinium phosphate, it is crucial to ensure the high stability of the chelate is maintained.[2] For most applications at physiological pH, this compound's high kinetic inertness prevents significant dissociation.[5]

Q3: Is this compound stable in common biological buffers like TRIS and HEPES?

A3: Yes, evidence suggests this compound is stable in these buffers.

  • TRIS Buffer: The commercial formulation of this compound (ProHance®) uses tromethamine (TRIS) as a buffer, indicating excellent compatibility.[6]

  • HEPES Buffer: Studies involving in vitro assays with hydroxyapatite have successfully used HEPES buffer in the presence of this compound, suggesting its stability in this buffer system.

Q4: What is the recommended storage for this compound solutions once prepared in an experimental buffer?

A4: Prepared solutions should ideally be used fresh. For short-term storage, refrigeration at 2-8°C is advisable, protected from light.[1] The commercial formulation is stored at controlled room temperature (25°C), with excursions permitted to 15-30°C, and is protected from light.[1] It is recommended not to freeze this compound solutions.[1]

Q5: Are there any known incompatibilities of this compound with components of cell culture media (e.g., DMEM, RPMI-1640)?

A5: While specific studies on the long-term stability of this compound in complex cell culture media are not extensively detailed in the provided search results, its high stability as a macrocyclic, non-ionic chelate suggests a low likelihood of interactions with common media components like amino acids, vitamins, and salts at typical experimental concentrations.[7] Divalent cations such as calcium and magnesium, present in cell culture media, are not expected to cause transmetallation due to the high kinetic inertness of this compound.[7] However, it is always best practice to perform a small-scale pilot experiment to ensure compatibility and observe for any signs of precipitation or solution changes over the intended experimental duration.

Data Presentation: Physicochemical Properties and Stability

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C17H29GdN4O7[8]
Molecular Weight 558.69 g/mol [8]
Appearance Clear, colorless to slightly yellow solution[1]
pH (Commercial Formulation) 6.5 - 8.0[3]
Conditional Stability Constant (log K') at pH 7.4 17.1[3]
Solubility in Water 280 mg/mL[8]
Solubility in DMSO 100 mg/mL[8][9]

Table 2: Summary of this compound Stability in Various Conditions

ConditionObservationReference
Dilution in Saline (1:10) Stable, no significant degradation observed.[4]
Phosphate Buffer (0.025 M, pH 5) Used as a mobile phase for HPLC analysis, indicating short-term stability.[4]
MOPS Buffer (20 mM, pH 7.5) Stable even at 90°C during exchange experiments, demonstrating high kinetic inertness.[5]
Human Plasma (pH 7.4, 37°C) Very low dissociation rate (0.014%/day) over 15 days.[10]
Acidic Conditions (pH 1.2, 37°C) Dissociation half-life of 2.2 hours.[10]

Experimental Protocols

Protocol 1: Visual Inspection of this compound Solution Stability

This protocol is a basic but critical first step in assessing the stability of your prepared this compound solution.

  • Objective: To visually assess the clarity and color of a this compound solution for signs of precipitation or degradation.

  • Materials:

    • Prepared this compound solution in a clear container (e.g., glass vial or tube).

    • A well-lit area with a non-glare black and white background.

  • Methodology:

    • Hold the container with the this compound solution against the white background. Observe for any discoloration (e.g., a change from colorless/slightly yellow to a more intense color) or visible particulates.

    • Hold the container against the black background. This will help to visualize any fine, light-colored particulate matter that may not have been visible against the white background.

    • Gently swirl the container and observe if any settled particles become suspended.

    • Record your observations, noting the clarity (clear or cloudy/turbid), color, and the presence or absence of any visible particles.

  • Interpretation: A stable solution will remain clear and free of visible particles. Any cloudiness, turbidity, or particulate matter indicates a potential stability issue, and the solution should be discarded.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound concentration, which can be used to assess its stability over time.

  • Objective: To determine the concentration of intact this compound in a buffered solution.

  • Methodology (adapted from published methods): [4]

    • HPLC System: An HPLC system equipped with a fluorescence detector (FLD).

    • Column: Supelcosil LC-18-DB (250 x 4.6 mm, 5 µm) maintained at 30°C.

    • Mobile Phase: A mixture of 0.025 M phosphate buffer (pH 5) and acetonitrile (98:2 v/v).

    • Flow Rate: 1 mL/min in isocratic elution mode.

    • Detector Settings: Excitation at 274 nm and emission at 311 nm.

    • Sample Preparation: Dilute the experimental this compound solution in the mobile phase to a suitable concentration (e.g., ~0.5 mg/mL).

    • Injection Volume: 20 µL.

    • Standard Curve: Prepare a series of this compound standards of known concentrations in the mobile phase and inject them to generate a standard curve.

    • Analysis: Inject the experimental sample and quantify the this compound concentration by comparing its peak area to the standard curve.

  • Interpretation: A decrease in the concentration of the intact this compound peak over time would indicate degradation or precipitation.

Visualizations

Gadoteridol_Troubleshooting_Workflow start Prepare this compound Solution in Buffer visual_inspection Visually Inspect Solution (Clarity, Color, Particulates) start->visual_inspection is_clear Is the solution clear and colorless to slightly yellow? visual_inspection->is_clear use_solution Solution is Stable Proceed with Experiment is_clear->use_solution Yes discard_solution Solution is Unstable Discard and Troubleshoot is_clear->discard_solution No troubleshoot Troubleshooting Steps discard_solution->troubleshoot check_buffer Verify Buffer Composition (e.g., high phosphate?) troubleshoot->check_buffer check_ph Check pH of the Solution troubleshoot->check_ph review_prep Review Preparation Procedure (e.g., cleanliness) troubleshoot->review_prep

Caption: Troubleshooting workflow for this compound solution stability.

Stability_Assessment_Workflow start Prepare this compound in Experimental Buffer t0_analysis Time Point 0 Analysis start->t0_analysis incubation Incubate under Experimental Conditions (Time, Temp, Light) t0_analysis->incubation visual_inspection Visual Inspection t0_analysis->visual_inspection hplc_analysis Quantitative Analysis (HPLC) t0_analysis->hplc_analysis interim_analysis Interim Time Point Analysis (e.g., T=x hours/days) incubation->interim_analysis final_analysis Final Time Point Analysis interim_analysis->final_analysis interim_analysis->visual_inspection interim_analysis->hplc_analysis final_analysis->visual_inspection final_analysis->hplc_analysis data_analysis Compare Results to Time 0 visual_inspection->data_analysis hplc_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for assessing this compound stability.

References

Preventing Gadoteridol precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Gadoteridol in stock solutions. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols to ensure the stability and reliability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solution stability important?

A1: this compound is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used for magnetic resonance imaging (MRI).[1][2][3] For experimental use, maintaining a stable, precipitate-free stock solution is critical for ensuring accurate and reproducible results. Precipitation indicates that the this compound chelate may be destabilizing or coming out of solution, which can lead to inaccurate dosing and potential toxicity from the release of free gadolinium ions.[1]

Q2: What is the solubility of this compound?

A2: this compound is a white, crystalline powder that is highly soluble in water.[4] Its aqueous solubility is approximately 737 mg/mL.[5][6] It is also freely soluble in methanol and soluble in isopropanol.[4][6]

Q3: What is the optimal pH for a this compound solution?

A3: Commercial formulations of this compound (ProHance®) are buffered to a pH range of 6.5 to 8.0 using tromethamine.[3][7] Maintaining a pH within this neutral to slightly alkaline range is crucial for the stability of the chelate. Strongly acidic conditions can contribute to the dissociation of the gadolinium ion from its ligand.[8]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: this compound solutions should be stored at a controlled room temperature, typically between 15°C and 30°C (59°F to 86°F).[9] It is imperative to protect the solution from light and to prevent it from freezing.[9][10] Freezing can compromise the stability of the solution and lead to precipitation upon thawing.

Q5: What can cause this compound to precipitate from a stock solution?

A5: Several factors can lead to precipitation:

  • Incorrect pH: Deviating from the optimal pH range of 6.5-8.0 can reduce stability.

  • Low Temperature/Freezing: Storage at temperatures below the recommended range can decrease solubility and cause the compound to fall out of solution.

  • Contaminants: The presence of certain ions or impurities in the solvent can lead to transmetallation (displacement of Gd³⁺ by other metal ions) or the formation of insoluble salts.[11]

  • High Concentration: While this compound is very soluble, preparing solutions that exceed its solubility limit under specific buffer and temperature conditions can lead to precipitation.

  • Solvent Purity: Using water or other solvents of low purity can introduce contaminants that affect stability.

Troubleshooting Guide: this compound Precipitation

If you observe precipitation (cloudiness, crystals, or sediment) in your this compound stock solution, follow these steps to diagnose and resolve the issue.

G start Precipitation Observed in this compound Solution check_ph 1. Verify Solution pH (Target: 6.5 - 8.0) start->check_ph ph_ok pH is within range check_ph->ph_ok Yes ph_bad pH is out of range check_ph->ph_bad No check_storage 2. Review Storage Conditions (Temp: 15-30°C, Protected from light, Not frozen) ph_ok->check_storage adjust_ph Adjust pH with dilute Tromethamine, HCl, or NaOH. Re-dissolve with gentle warming. ph_bad->adjust_ph resolve Solution is Clear: Issue Resolved adjust_ph->resolve storage_ok Conditions are correct check_storage->storage_ok Yes storage_bad Conditions are incorrect check_storage->storage_bad No check_solvent 3. Confirm Solvent Purity (Used USP/HPLC-grade water?) storage_ok->check_solvent correct_storage Move to correct storage. Attempt to re-dissolve (gentle warming). If frozen, discard. storage_bad->correct_storage correct_storage->resolve solvent_ok Solvent is high purity check_solvent->solvent_ok Yes solvent_bad Solvent purity is low or unknown check_solvent->solvent_bad No discard Discard solution. Prepare new stock using validated protocol. solvent_ok->discard If precipitation persists solvent_bad->discard

Caption: Troubleshooting workflow for this compound precipitation.

Physicochemical Data for this compound

The following table summarizes key quantitative data relevant to the preparation and storage of this compound solutions.

ParameterValueReference(s)
Molecular Formula C₁₇H₂₉GdN₄O₇[4]
Molecular Weight 558.7 g/mol [4]
Appearance White to off-white crystalline powder[4]
Solubility in Water 737 mg/mL[5][6]
Solubility in Methanol 119 mg/mL[6]
Solubility in Isopropanol 41 mg/mL[6]
Recommended Solution pH 6.5 - 8.0[3][7]
Recommended Storage 15°C to 30°C (Controlled Room Temp)[9]
Storage Precautions Protect from light. Do not freeze.[9][10]

Experimental Protocol: Preparation of a Stable 0.5 M this compound Stock Solution

This protocol details the steps for preparing a stable 0.5 M aqueous stock solution of this compound, similar to the concentration used in commercial formulations.

Materials:

  • This compound powder (MW: 558.7 g/mol )

  • USP-grade or HPLC-grade water

  • Tromethamine buffer solution (e.g., 1 M)

  • Dilute HCl and/or NaOH for pH adjustment

  • Sterile, amber-colored storage vials (e.g., borosilicate glass)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • 0.22 µm sterile filter

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 0.5 M solution, calculate the mass of this compound needed:

    • Mass = 0.5 mol/L * 0.010 L * 558.7 g/mol = 2.7935 g

  • Dissolution:

    • Add approximately 8 mL of USP-grade water to a sterile beaker with a magnetic stir bar.

    • Slowly add the weighed this compound powder to the water while stirring continuously.

    • Gentle warming (e.g., to 37°C) can be used to aid dissolution but is often not necessary due to high solubility. Do not boil.

  • Buffering and pH Adjustment:

    • Once the this compound is fully dissolved, add a small amount of Tromethamine buffer to stabilize the solution. For a 10 mL final volume, 12.1 mg of Tromethamine can be added to approximate the commercial formulation.[7]

    • Measure the pH using a calibrated meter.

    • Carefully adjust the pH to be within the 6.5 - 8.0 range using dilute HCl or NaOH. Add the acid/base dropwise while monitoring the pH closely.

  • Final Volume and Sterilization:

    • Transfer the solution to a 10 mL volumetric flask.

    • Rinse the beaker with a small amount of USP-grade water and add it to the flask.

    • Bring the solution to the final volume of 10 mL with USP-grade water and mix thoroughly.

    • For sterile applications, filter the final solution through a 0.22 µm sterile filter into the final, sterile amber vials.

  • Storage:

    • Seal the vials tightly.

    • Label clearly with the compound name, concentration, date, and your initials.

    • Store at controlled room temperature (15-30°C), protected from light.

G cluster_factors Factors Leading to Precipitation ph Incorrect pH (<6.5 or >8.0) precipitate Precipitation / Instability (Free Gd³⁺ + Insoluble Salts or This compound Crystallization) ph->precipitate Reduces Chelate Stability temp Improper Temperature (Freezing or <15°C) temp->precipitate Decreases Solubility contaminants Solvent Impurities (e.g., competing metal ions) contaminants->precipitate Causes Transmetallation/ Salt Formation This compound Stable this compound Solution (Gd³⁺ chelated by HP-DO3A ligand) This compound->precipitate

Caption: Key factors that can destabilize this compound solutions.

References

Technical Support Center: Artifact Reduction in Gadoteridol-Enhanced MRI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Gadoteridol in their Magnetic Resonance Imaging (MRI) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common artifacts, ensuring the acquisition of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Motion Artifacts

Question: My this compound-enhanced images appear blurry and have ghosting. How can I reduce motion artifacts?

Answer: Motion is a frequent source of artifacts in MRI, leading to blurring and ghosting in the images.[1][2] These artifacts arise from patient movement, both voluntary and involuntary (e.g., breathing, heartbeat, peristalsis).[2] Here are several strategies to minimize motion artifacts:

  • Patient Comfort and Communication: Ensure the subject is comfortable and well-informed about the importance of remaining still during the scan.[3] Providing cushions and support can help maintain a stable position.

  • Immobilization: Use foam pads, straps, or other immobilization devices to restrict movement.[3]

  • Sequence Optimization: Employ motion-correction techniques and faster imaging sequences.[1][3] Radial or spiral k-space acquisition trajectories can be less sensitive to motion compared to Cartesian trajectories.[3]

  • Physiological Gating: For cardiac and respiratory motion, use cardiac gating and respiratory triggering to synchronize data acquisition with the physiological cycle.

  • Pharmacological Agents: In cases of significant peristaltic motion, anti-peristaltic agents may be administered.[3]

Susceptibility Artifacts

Question: I am observing signal loss and geometric distortion in my images, particularly near metallic implants or at air-tissue interfaces. What causes this and how can I correct it?

Answer: These are likely magnetic susceptibility artifacts, which occur due to variations in the magnetic properties of different materials within the magnetic field.[4][5] This leads to local magnetic field distortions, causing signal loss (dark areas) and spatial misregistration of the signal.[5] Ferromagnetic materials like those in surgical clips or implants are a common cause.[5] While this compound itself is a paramagnetic contrast agent, these artifacts are primarily caused by other materials in the imaging volume.[5]

Strategies to mitigate susceptibility artifacts include:

  • Sequence Selection: Use spin-echo (SE) or fast spin-echo (FSE) sequences instead of gradient-echo (GE) sequences, as they are less sensitive to magnetic field inhomogeneities.[6]

  • Parameter Adjustments:

    • Increase Bandwidth: A higher receiver bandwidth can reduce the spatial distortion caused by susceptibility.[4]

    • Shorter Echo Time (TE): A shorter TE allows less time for signal dephasing to occur.[5]

    • Thinner Slices: This can reduce through-plane distortion.[7]

  • Metal Artifact Reduction Sequences (MARS): If available, utilize specialized MARS sequences designed to minimize artifacts from metallic implants.[7][8] These sequences often combine several techniques to reduce distortion.[8]

Flow Artifacts

Question: After injecting this compound, I notice signal voids or ghosting in the direction of blood flow. How can I minimize these flow artifacts?

Answer: Flow artifacts are caused by the movement of blood or cerebrospinal fluid (CSF) during image acquisition.[5] The administration of a contrast agent like this compound can make these artifacts more apparent, especially in MR angiography. These artifacts can manifest as signal loss (flow void) or ghosting in the phase-encoding direction.

To reduce flow artifacts:

  • Flow Compensation: Utilize gradient moment nulling (GMN), a technique that compensates for the motion of flowing spins.[9]

  • Spatial Presaturation: Apply saturation bands outside the field of view to nullify the signal from incoming blood before it enters the imaging slice.[9]

  • Sequence and Parameter Optimization:

    • A shorter TE can reduce the time for flowing spins to dephase.

    • Cardiac gating can be effective for pulsatile flow in large vessels.

  • Injection Protocol Optimization: A steady and controlled injection of this compound can help minimize turbulent flow, which can exacerbate artifacts. Consider optimizing the injection rate and duration based on the specific application.

Chemical Shift Artifacts

Question: I see bright and dark bands at the interfaces between fat and water-based tissues. Is this related to the this compound administration?

Answer: This is a chemical shift artifact and is not directly caused by this compound. It arises from the difference in the resonant frequencies of protons in fat and water.[10][11] This results in a spatial misregistration of the signal from these tissues along the frequency-encoding direction, creating the characteristic bright and dark bands at their interfaces.[11][12]

To minimize chemical shift artifacts:

  • Increase Receiver Bandwidth: A wider bandwidth reduces the pixel shift, thereby diminishing the artifact.[12]

  • Fat Suppression: Employ fat suppression techniques such as chemical shift selective (CHESS) pulses or short tau inversion recovery (STIR) to eliminate the signal from fat.[10][12]

  • Swap Phase and Frequency Encoding Directions: This can move the artifact to a less diagnostically critical area of the image.[12]

Troubleshooting Guides

Table 1: Troubleshooting Motion Artifacts
Observed Issue Potential Cause Recommended Action Relevant Parameters
General Blurring, GhostingPatient Movement (voluntary or involuntary)Improve patient comfort and immobilization. Use faster sequences.Sequence Type, Scan Time
Rhythmic GhostingPhysiological Motion (respiration, cardiac)Apply respiratory triggering or cardiac gating.Triggering/Gating settings
Smearing in one directionPeristalsisAdminister anti-peristaltic agent. Use faster imaging.-
Table 2: Troubleshooting Susceptibility Artifacts
Observed Issue Potential Cause Recommended Action Relevant Parameters
Signal Loss, Distortion near metalMetallic ImplantUse Spin-Echo sequences. Employ MARS sequences.Sequence Type (SE vs. GE)
Dark areas at air-tissue interfacesMagnetic Field InhomogeneityIncrease receiver bandwidth. Use shorter TE.Bandwidth, TE
Geometric DistortionStrong Susceptibility GradientsUse thinner slices. Swap phase and frequency encoding.Slice Thickness, Encoding Direction
Table 3: Optimizing this compound Injection to Reduce Flow Artifacts
Objective Recommended Action Rationale
Minimize Turbulent FlowEnsure a smooth, consistent injection rate.Rapid or inconsistent injection can cause turbulence, leading to signal loss.
Optimize Bolus TimingUse a test bolus or automated bolus tracking.Ensures data acquisition occurs at peak contrast enhancement, improving image quality.
Reduce Ghosting from Pulsatile FlowConsider a slower injection rate or dilution of the contrast agent.[1][4]This can create a smoother contrast bolus, reducing pulsatility-related artifacts.

Experimental Protocols & Visualizations

Experimental Workflow for Artifact Reduction

The following diagram illustrates a general workflow for identifying and mitigating artifacts in this compound-enhanced MRI experiments.

ArtifactReductionWorkflow cluster_0 Artifact Identification and Correction Workflow Start Acquire Initial this compound-Enhanced Scan AssessImage Assess Image Quality for Artifacts Start->AssessImage IdentifyArtifact Identify Predominant Artifact Type AssessImage->IdentifyArtifact Artifacts Present FinalImage Final High-Quality Image AssessImage->FinalImage No Significant Artifacts Troubleshoot Implement Corrective Measures (See Tables) IdentifyArtifact->Troubleshoot Reacquire Re-acquire Scan with Optimized Protocol Troubleshoot->Reacquire Reacquire->AssessImage

A general workflow for identifying and correcting artifacts.

Logical Relationships in Troubleshooting Susceptibility Artifacts

This diagram outlines the decision-making process when encountering susceptibility artifacts.

SusceptibilityTroubleshooting cluster_1 Troubleshooting Susceptibility Artifacts Artifact Susceptibility Artifact Detected Signal Loss & Distortion CheckMetal {Presence of Metal Implant?} Artifact->CheckMetal UseMARS Use MARS Sequence CheckMetal->UseMARS Yes UseSE Switch to Spin-Echo (SE) Sequence CheckMetal->UseSE No Result Improved Image Quality UseMARS->Result OptimizeParams Optimize Parameters - Increase Bandwidth - Shorten TE - Thinner Slices UseSE->OptimizeParams OptimizeParams->Result

Decision tree for mitigating susceptibility artifacts.

References

Validation & Comparative

A Comparative Guide to Gadoteridol and Gadobutrol for Tumor Vascularity Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used gadolinium-based contrast agents (GBCAs), Gadoteridol and Gadobutrol, with a specific focus on their application in tumor vascularity imaging. The information presented is supported by experimental data to aid researchers and clinicians in selecting the appropriate contrast agent for their specific needs.

Introduction to this compound and Gadobutrol

This compound and Gadobutrol are both macrocyclic, non-ionic gadolinium-based contrast agents employed in magnetic resonance imaging (MRI) to enhance the visibility of tissues and pathologies.[1][2] Their primary function is to shorten the T1 relaxation time of water protons in their vicinity, leading to a brighter signal on T1-weighted images. Despite their similar molecular structures, key differences in their formulation and physicochemical properties influence their performance in clinical and research settings, particularly in dynamic contrast-enhanced (DCE) MRI for assessing tumor vascularity.[2][3]

Physicochemical Properties and Relaxivity

The efficacy of a GBCA is largely determined by its relaxivity, which is the measure of its ability to increase the relaxation rate of water protons. Gadobutrol is formulated at a higher concentration (1.0 M) compared to this compound (0.5 M) and generally exhibits higher T1 relaxivity across various magnetic field strengths.[2][4][5] This higher relaxivity is attributed to its molecular structure, which includes a trihydroxybutyl group that may reduce the rotational motion of the inner sphere water molecule through intramolecular hydrogen bonding.

Table 1: Comparison of Physicochemical Properties and T1 Relaxivity (r1)

PropertyThis compoundGadobutrol
Concentration 0.5 mol/L[2][3]1.0 mol/L[2][3]
Molecular Structure Macrocyclic, non-ionic[1]Macrocyclic, non-ionic[2]
T1 Relaxivity (r1) in human plasma at 1.5 T 3.80 ± 0.10 L/(mmol·s)[4][5]4.78 ± 0.12 L/(mmol·s)[4][5]
T1 Relaxivity (r1) in human plasma at 3 T 3.28 ± 0.09 L/(mmol·s)[4][5]4.97 ± 0.59 L/(mmol·s)[4][5]
T1 Relaxivity (r1) in human blood at 3 T 2.61 ± 0.16 L/(mmol·s)[4][5]3.47 ± 0.16 L/(mmol·s)[4][5]

Performance in Tumor Imaging: A Quantitative Comparison

Numerous studies have compared the performance of this compound and Gadobutrol in various clinical applications, with a significant focus on neuro-oncology. The "TRUTH" study, a large multicenter intraindividual crossover comparison, found no significant qualitative or quantitative differences in lesion enhancement, delineation, or internal morphology between the two agents when used at the same dose for brain tumor imaging.[3][6][7] However, other studies have suggested potential advantages for Gadobutrol, particularly in dynamic susceptibility contrast (DSC) perfusion MRI, where it may provide a larger signal drop, especially at slower injection speeds.[8][9]

A study comparing the two agents in breast cancer using a hybrid DCE-MRI protocol found that Gadobutrol showed a significantly higher maximum enhancement ratio and maximum slope in ultrafast DCE-MRI, suggesting it might aid in the earlier detection and evaluation of breast lesions.[10][11]

Table 2: Summary of Comparative Studies in Tumor Imaging

Study FocusKey FindingsReference
Brain Tumor Imaging (TRUTH Study) No significant difference in qualitative or quantitative enhancement between this compound and Gadobutrol at 0.1 mmol/kg.[3][6][7]Maravilla et al. (2015)[3]
Glioblastoma Imaging (TRUTH Validation) Confirmed the original TRUTH study findings, showing similar contrast efficacy and interchangeability of the two agents for glioblastoma imaging.[12]Kuhn et al. (2021)[12]
Dynamic Susceptibility Contrast (DSC) Perfusion MRI Gadobutrol produced a larger signal drop than this compound, especially at slower injection speeds and with smaller saline flush volumes.[8][9]Kudo et al. (2019)[8]
Breast Cancer DCE-MRI Gadobutrol showed significantly higher maximum enhancement ratio and maximum slope in ultrafast DCE-MRI compared to this compound.[10][11]Sagawa et al. (2018)[10]
Posttreatment Glioma DCE-MRI No significant differences in Ktrans, Ve, or Vp between Gadobutrol and Gadoterate meglumine (a similar macrocyclic agent to this compound). Gadobutrol showed a higher wash-in rate.[13][14][15]Park et al. (2020)[14]

Experimental Protocols

The methodologies employed in comparative studies are crucial for interpreting the results. A typical experimental protocol for a DCE-MRI study to assess tumor vascularity is outlined below.

Patient Preparation and Contrast Agent Administration
  • Patient Screening: Patients are screened for contraindications to GBCAs, such as severe renal impairment.

  • Baseline Imaging: Pre-contrast T1-weighted, T2-weighted, and other relevant MRI sequences are acquired.

  • Contrast Agent Injection: this compound or Gadobutrol is administered intravenously as a bolus at a standard dose (e.g., 0.1 mmol/kg body weight). The injection is typically followed by a saline flush.[6][7]

Dynamic Contrast-Enhanced (DCE) MRI Acquisition
  • Sequence: A T1-weighted gradient-echo sequence is typically used for dynamic imaging.

  • Temporal Resolution: Images are acquired repeatedly over several minutes to capture the dynamic changes in signal intensity as the contrast agent perfuses through the tissue.

  • Image Analysis: The acquired dynamic data is post-processed to generate time-signal intensity curves for regions of interest (ROIs) within the tumor and normal tissue.

Pharmacokinetic Modeling

Pharmacokinetic models, such as the Tofts model, are applied to the time-signal intensity curves to derive quantitative parameters that reflect the underlying physiology of the tumor vasculature.[16] Key parameters include:

  • Ktrans (Volume Transfer Constant): Reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space (EES), indicating vessel permeability.[16]

  • Vp (Plasma Volume Fraction): Represents the volume of blood plasma per unit volume of tissue.

  • Ve (Extravascular Extracellular Space Volume Fraction): Represents the volume of the EES per unit volume of tissue.

  • Kep (Rate Constant): Represents the rate of transfer of the contrast agent from the EES back to the plasma.

DCE_MRI_Workflow cluster_pre_scan Pre-Scan cluster_scan Scan cluster_post_processing Post-Processing cluster_output Output Patient_Screening Patient Screening Baseline_MRI Baseline MRI Scans (T1w, T2w, etc.) Patient_Screening->Baseline_MRI Contrast_Injection IV Contrast Injection (this compound or Gadobutrol) Baseline_MRI->Contrast_Injection Dynamic_Scan Dynamic T1w Scan Contrast_Injection->Dynamic_Scan ROI_Analysis ROI Analysis on Time-Signal Intensity Curves Dynamic_Scan->ROI_Analysis Pharmacokinetic_Modeling Pharmacokinetic Modeling (e.g., Tofts Model) ROI_Analysis->Pharmacokinetic_Modeling Vascularity_Maps Quantitative Vascularity Maps (Ktrans, Vp, Ve) Pharmacokinetic_Modeling->Vascularity_Maps

Fig. 1: A typical experimental workflow for a DCE-MRI study.

Signaling Pathways and Logical Relationships

The observed differences in imaging performance between this compound and Gadobutrol can be attributed to a logical cascade of their intrinsic properties influencing the MRI signal. Gadobutrol's higher concentration and relaxivity lead to a greater T1 shortening effect, which can result in a higher signal intensity on T1-weighted images, particularly in the early dynamic phases of contrast enhancement.

Contrast_Agent_Properties_Relationship cluster_properties Contrast Agent Properties cluster_effect Biophysical Effect cluster_outcome Imaging Outcome Concentration Concentration (Gadobutrol > this compound) T1_Shortening Greater T1 Shortening Effect Concentration->T1_Shortening Relaxivity T1 Relaxivity (r1) (Gadobutrol > this compound) Relaxivity->T1_Shortening Signal_Intensity Higher Signal Intensity on T1-weighted Images T1_Shortening->Signal_Intensity DCE_Parameters Potentially Altered DCE-MRI Parameters (e.g., higher wash-in) Signal_Intensity->DCE_Parameters

Fig. 2: Relationship between contrast agent properties and imaging outcome.

Conclusion

Both this compound and Gadobutrol are effective and safe macrocyclic GBCAs for tumor imaging. The choice between the two may depend on the specific imaging application and research question.

  • For routine morphological brain tumor imaging, studies have shown that both agents provide similar diagnostic information at standard doses.[3][6][7]

  • Gadobutrol's higher concentration and relaxivity may offer advantages in perfusion imaging techniques like DSC-MRI and ultrafast DCE-MRI, potentially leading to improved detection of tumor vascularity and earlier assessment of treatment response.[8][9][10][11]

  • When comparing DCE-MRI pharmacokinetic parameters, some studies have found no significant differences in key vascularity metrics like Ktrans and Vp between Gadobutrol and other macrocyclic agents, suggesting their potential interchangeability for these specific measurements.[13][14][15]

Researchers and clinicians should consider the specific requirements of their imaging protocol, including the desired temporal resolution and the quantitative parameters of interest, when selecting between this compound and Gadobutrol for tumor vascularity imaging.

References

A Comparative Analysis of Relaxivity: Gadoteridol vs. Gadopentetate Dimeglumine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI), the physicochemical property of relaxivity is a critical determinant of contrast enhancement efficiency. This guide provides a detailed comparison of the longitudinal (r1) and transverse (r2) relaxivity of two widely used GBCAs: the macrocyclic, non-ionic agent Gadoteridol and the linear, ionic agent Gadopentetate Dimeglumine. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance differences between these agents based on experimental data.

Quantitative Data Summary

The relaxivity of a contrast agent is a measure of its ability to increase the relaxation rate of water protons, thereby enhancing the MRI signal. This property is dependent on the magnetic field strength and the surrounding biological environment. The following table summarizes the r1 and r2 relaxivity values for this compound and Gadopentetate Dimeglumine in human plasma and blood at clinically relevant magnetic field strengths of 1.5 Tesla (T) and 3T.

Contrast AgentMagnetic Field Strength (T)Mediumr1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)
This compound 1.5Human Plasma3.80 ± 0.10[1]-
3Human Plasma3.28 ± 0.09[1]-
1.5Human Blood-5.3 ± 0.2
3Human Blood-5.1 ± 0.2
Gadopentetate Dimeglumine 1.5Human Blood Plasma4.15.2
3Human Blood Plasma3.85.0

Note: Data for this compound r2 relaxivity was available in human blood, while other values were determined in human plasma. Direct comparison should be made with this consideration.

Experimental Protocols

The determination of relaxivity is a meticulous process involving the preparation of contrast agent solutions at various concentrations and the subsequent measurement of their effect on the relaxation times of water protons using an MRI scanner.

Phantom Preparation
  • Stock Solution Preparation: A high-concentration stock solution of the gadolinium-based contrast agent is prepared in the desired medium (e.g., human plasma or saline).

  • Serial Dilutions: A series of dilutions are made from the stock solution to create samples with a range of known concentrations. Typically, at least five different concentrations are prepared to ensure a robust linear regression analysis.

  • Phantom Assembly: The prepared solutions are transferred into individual phantoms, which are typically small tubes or vials. These phantoms are then placed in a holder within the MRI scanner. A phantom containing only the medium (without the contrast agent) is included as a control to measure the baseline relaxation rates (R1₀ and R2₀).

MRI Acquisition
  • T1 Measurement (Longitudinal Relaxivity, r1): To measure the T1 relaxation time, an inversion recovery spin-echo (IR-SE) pulse sequence is commonly employed. This sequence involves inverting the longitudinal magnetization with a 180° pulse, followed by a variable inversion time (TI) before a 90° excitation pulse. Images are acquired at multiple TI values to sample the recovery of the longitudinal magnetization.

  • T2 Measurement (Transverse Relaxivity, r2): The T2 relaxation time is typically measured using a multi-echo spin-echo (SE) pulse sequence. This sequence uses a series of 180° refocusing pulses to generate multiple echoes at different echo times (TE). The signal decay across these echoes is then used to calculate T2.

Data Analysis
  • Region of Interest (ROI) Analysis: For each phantom at each TI (for T1) or TE (for T2), a region of interest is drawn on the MR images to measure the mean signal intensity.

  • Relaxation Time Calculation:

    • T1: The signal intensity values for each concentration are plotted against the corresponding inversion times, and the data are fitted to the signal intensity equation for an inversion recovery sequence to determine the T1 relaxation time.

    • T2: The signal intensity values are plotted against the echo times, and the data are fitted to a mono-exponential decay function to calculate the T2 relaxation time.

  • Relaxation Rate Calculation: The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each concentration.

  • Relaxivity Determination: The relaxation rates (R1 and R2) are plotted against the concentration of the contrast agent. The slope of the resulting linear regression line represents the relaxivity (r1 or r2) of the agent.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Contrast Agent Properties cluster_1 Relaxivity cluster_2 MRI Signal Impact This compound This compound (Macrocyclic, Non-ionic) r1 r1 (Longitudinal) This compound->r1 r2 r2 (Transverse) This compound->r2 Gadopentetate Gadopentetate Dimeglumine (Linear, Ionic) Gadopentetate->r1 Gadopentetate->r2 T1_shortening T1 Shortening r1->T1_shortening T2_shortening T2 Shortening r2->T2_shortening Signal_Enhancement Signal Enhancement (T1-weighted images) T1_shortening->Signal_Enhancement

Caption: Relationship between contrast agent type, relaxivity, and MRI signal enhancement.

G cluster_workflow Experimental Workflow for Relaxivity Measurement prep Phantom Preparation mri MRI Acquisition prep->mri Place in scanner analysis Data Analysis mri->analysis Acquire images calc Relaxivity Calculation analysis->calc Fit data and plot

Caption: Simplified workflow for the experimental determination of relaxivity.

References

A Comparative Guide to Gadoteridol for Cerebral Blood Volume Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Gadoteridol for cerebral blood volume (CBV) mapping, a critical technique in neuroimaging for assessing tissue vascularity. Through objective comparisons with alternative contrast agents and supported by experimental data, this document serves as a valuable resource for researchers and clinicians in neuroscience and drug development.

Introduction to Cerebral Blood Volume Mapping with this compound

Cerebral blood volume is a key physiological parameter that provides insights into the vascularity of brain tissue. Its measurement is crucial in the diagnosis and monitoring of various neurological conditions, including brain tumors, stroke, and neurodegenerative diseases. Dynamic Susceptibility Contrast (DSC)-MRI is a widely used perfusion imaging technique to generate CBV maps. This method relies on tracking the first pass of a paramagnetic contrast agent through the cerebral vasculature.

This compound is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) commonly used in clinical MRI. Its safety profile and physicochemical properties make it a suitable candidate for perfusion imaging. This guide evaluates the performance of this compound for CBV mapping in comparison to other contrast agents, namely the iron-based nanoparticle Ferumoxytol and another gadolinium-based agent, Gadobutrol.

Mechanism of Action in DSC-MRI

The fundamental principle of DSC-MRI lies in the susceptibility-induced signal loss on T2*-weighted images caused by the transient passage of a paramagnetic contrast agent through the capillary network. This compound, containing gadolinium, is paramagnetic and temporarily alters the local magnetic field, leading to a measurable drop in signal intensity. The extent of this signal drop is proportional to the concentration of the contrast agent in the tissue, which in turn reflects the cerebral blood volume.

G cluster_mri DSC-MRI Workflow A Intravenous Bolus Injection of this compound B First Pass of Contrast Agent Through Cerebral Vasculature A->B C T2* Signal Intensity Drop (Susceptibility Effect) B->C D Dynamic Acquisition of T2*-Weighted Images C->D E Generation of Signal Intensity-Time Curve D->E F Conversion to Concentration-Time Curve E->F G Calculation of Relative Cerebral Blood Volume (rCBV) F->G H Generation of rCBV Map G->H

Figure 1: Workflow of DSC-MRI for rCBV Mapping.

Quantitative Comparison of this compound with Alternative Contrast Agents

The performance of this compound in CBV mapping has been benchmarked against other contrast agents in several studies. The primary metrics for comparison include relative cerebral blood volume (rCBV) and contrast-to-noise ratio (CNR).

This compound vs. Ferumoxytol

Ferumoxytol, an iron oxide nanoparticle, serves as a blood-pool agent with a longer intravascular half-life compared to gadolinium-based agents. This characteristic can influence rCBV measurements.

ParameterThis compoundFerumoxytolKey Findings
Relative Cerebral Blood Volume (rCBV) LowerSignificantly Higher (P = .0016)[1][2]Ferumoxytol's nature as a blood-pool agent leads to higher measured rCBV values, which may provide different insights into tumor biology.[1][2][3]
Contrast-to-Noise Ratio (CNR) StandardHigher with 2 mg/kg dose (P < 0.0001)At a dose of 1 mg/kg, Ferumoxytol provides similar CNR to this compound. A 2 mg/kg dose significantly increases CNR.
Qualitative Image Assessment Preferred for lesion border delineation, internal morphology, and contrast enhancement (P < .05)[1]Less preferred for fine detailsThis compound is generally favored for superior visualization of tumor characteristics on T1-weighted images.[1]
This compound vs. Gadobutrol

Gadobutrol is another macrocyclic, non-ionic GBCA, similar to this compound, but with a higher concentration.

ParameterThis compoundGadobutrolKey Findings
Relative Cerebral Blood Volume (rCBV) EquivalentEquivalentStudies show no significant difference in rCBV measurements between the two agents when used at the standard dose of 0.1 mmol/kg.[4]
Signal Change Ratio (SCRmax) Lower at slower injection speedsSignificantly higher at injection speeds of 1-3 ml/s with a 20-ml saline flush[5]Gadobutrol may offer a larger signal drop under conditions of slow injection or small saline flush volumes.[5]
Qualitative Image Assessment No significant differenceNo significant differenceFor morphological brain tumor imaging, both agents provide similar diagnostic information.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in studies comparing this compound for CBV mapping.

Protocol for Brain Tumor Imaging: this compound vs. Ferumoxytol
  • Patient Population: 26 patients with intracranial tumors.[1]

  • Imaging Hardware: 3T MRI scanner.[1]

  • Contrast Agents and Dosing:

    • Day 1: this compound (0.1 mmol/kg).[1]

    • Day 2: Ferumoxytol (510 mg).[1]

  • Imaging Sequence: Perfusion-weighted MRI (details on specific sequence parameters like TR, TE, and flip angle are often standardized at the imaging center).

  • Image Analysis:

    • First-pass DSC-MRI data processed using perfusion image analysis software.[6]

    • Arterial input function determined from the middle cerebral artery contralateral to the lesion.[6]

    • Color-coded rCBV maps generated on a voxel-wise basis.[6]

    • Regions of interest (ROIs) were drawn on the enhancing lesion to measure the highest rCBV.[6]

Protocol for Brain Tumor Imaging: this compound vs. Gadobutrol
  • Patient Population: Patients with suspected or known brain tumors.[4]

  • Imaging Hardware: 1.5T MRI scanner.[4]

  • Contrast Agents and Dosing: Randomized, crossover administration of this compound (0.1 mmol/kg) and Gadobutrol (0.1 mmol/kg).[4]

  • Imaging Sequence: DSC-MRI with echo-planar imaging (EPI).

  • Image Analysis:

    • Time-intensity curves were generated from ROIs placed in brain tissue.

    • Full width at half maximum (FWHM) and maximum signal change ratio (SCRmax) of the time-intensity curves were measured and compared.[5]

Visualization of Key Processes

Understanding the underlying mechanisms and workflows is essential for interpreting the results of CBV mapping studies.

G cluster_contrast Contrast Agent Mechanism in DSC-MRI This compound This compound in Bloodstream T2_shortening Shortens T2* Relaxation Time of Water Protons This compound->T2_shortening Signal_Drop Causes Signal Intensity Drop on T2*-weighted Images T2_shortening->Signal_Drop CBV_Measurement Signal Drop Proportional to Contrast Agent Concentration (and thus Cerebral Blood Volume) Signal_Drop->CBV_Measurement

Figure 2: Mechanism of this compound in DSC-MRI.

Applications in Neurological Disorders

While the majority of comparative studies focus on brain tumors, the validation of this compound for CBV mapping extends to other neurological conditions.

Alzheimer's Disease

Studies have demonstrated the feasibility of using this compound-based DSC-MRI to assess changes in cerebral hemodynamics in patients with Alzheimer's disease.[7][8] In one study, a bolus of this compound was used to create CBV maps, which reflected cerebral function due to the coupling of blood volume and flow.[7] This technique showed a high correlation with SPECT perfusion imaging in elderly subjects, suggesting its potential utility in the clinical assessment of dementia.[7]

Stroke

The application of DSC-MRI in acute stroke is critical for identifying the ischemic penumbra, the region of salvageable brain tissue. While specific comparative studies focusing on this compound for this application were not prominent in the reviewed literature, the established principles of DSC-MRI for CBV mapping are directly applicable. The technique helps in delineating the core of the infarct and the surrounding tissue at risk.

Conclusion

This compound is a well-validated and effective contrast agent for cerebral blood volume mapping using DSC-MRI. In comparative studies, it provides reliable rCBV measurements and excellent qualitative visualization of brain lesions, particularly in the context of brain tumors.

  • When compared to the blood-pool agent Ferumoxytol , this compound offers superior lesion delineation, though it yields lower rCBV values. The choice between the two may depend on the specific clinical question, with Ferumoxytol potentially providing additional information on tumor biology due to its different pharmacokinetic profile.

  • Against another gadolinium-based agent, Gadobutrol , this compound demonstrates comparable performance in terms of rCBV and qualitative image assessment at standard clinical doses.

The detailed experimental protocols and an understanding of the underlying principles of DSC-MRI are paramount for obtaining accurate and reproducible CBV maps. The continued validation and standardization of these protocols will further enhance the role of this compound in both clinical practice and neuroscience research.

References

Unveiling the Microscopic Truth: A Comparative Guide to the Histological Validation of Gadoteridol Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise correlation between magnetic resonance imaging (MRI) signal enhancement and underlying tissue histology is paramount. This guide provides an objective comparison of Gadoteridol, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), with other alternatives, supported by experimental data. We delve into the histological validation of this compound-induced enhancement, offering insights into its performance and reliability in preclinical and clinical research.

This compound has been shown to be an effective contrast agent for MRI, providing comparable diagnostic information to other macrocyclic GBCAs like Gadobutrol. Studies have demonstrated similar qualitative and quantitative enhancement in brain tumors, with no significant differences in lesion enhancement, extent, delineation, or internal morphology.[1][2] Furthermore, objective analysis using dedicated software has confirmed that the enhancement of glioblastoma with this compound is similar to that of Gadobutrol at equivalent doses.[3][4]

This guide will explore the experimental evidence that substantiates the relationship between this compound enhancement observed on MRI and the corresponding microscopic tissue characteristics.

Comparative Performance of this compound

To contextualize the performance of this compound, it is essential to compare it with other commonly used GBCAs. The following table summarizes quantitative data from comparative studies.

Contrast AgentApplicationKey Quantitative FindingsReference
This compound vs. GadobutrolBrain Tumor Imaging (Glioblastoma)No significant difference in net quantitative enhancement (QE) (mean difference -24.37 ± 620.8, p = 0.840) or per-ROI average QE (mean difference 0.0043 ± 0.0218, p = 0.313).[3][4][3][4]
This compound vs. GadobutrolBrain Tumor ImagingMean percentage signal enhancement of lesions on T1 SE images was similar for both agents across three readers (Reader 1: 97.3% vs. 96.9%; Reader 2: 95.6% vs. 98.8%; Reader 3: 92.8% vs. 95.3%).[2][2]
This compound vs. Linear GBCAs (Gadodiamide, Gadopentetate dimeglumine)Gadolinium Concentration in Rodent Brain (8 weeks post-administration)Significantly lower gadolinium concentration in the brain for this compound (0.5 ± 0.2 nmol Gd/g tissue) compared to linear agents (Gadodiamide: 11.1 ± 5.1 nmol Gd/g; Gadopentetate dimeglumine: 13.1 ± 7.3 nmol Gd/g).[5][6][5][6]
This compound vs. Linear GBCAs (Gadodiamide, Gadopentetate dimeglumine)Gadolinium Concentration in Rodent Skin (8 weeks post-administration)Significantly lower gadolinium concentration in the skin for this compound (1.7 ± 0.8 nmol Gd/g tissue) compared to Gadodiamide (1472 ± 115 nmol Gd/g) and Gadopentetate dimeglumine (80.8 ± 6.2 nmol Gd/g).[5][5]

Experimental Protocols for Histological Validation

The validation of MRI enhancement with histology requires a meticulous experimental workflow. The following protocol is a synthesis of methodologies reported in preclinical studies involving GBCAs.

Animal Model and GBCA Administration

A study investigating gadolinium distribution and histology utilized male Wistar-Han rats.[5][6] The animals were divided into groups, each receiving a specific GBCA, including this compound, or saline as a control. The GBCAs were administered via daily intravenous injections for a specified period to simulate cumulative dosing.[5][6]

MRI Acquisition

While the cited study on gadolinium distribution did not focus on correlating enhancement with histology, a typical workflow would involve performing MRI scans on the animals after the final GBCA administration. T1-weighted sequences are acquired before and after contrast injection to visualize and quantify the enhancement in the tissues of interest.

Tissue Collection and Histopathological Assessment

Following the final imaging session, animals are euthanized, and the tissues of interest (e.g., brain, skin) are collected for histological analysis. A typical protocol involves the following steps:[5][6]

  • Fixation: Tissues are fixed in a solution like 10% neutral buffered formalin to preserve their structure.

  • Processing and Embedding: The fixed tissues are dehydrated through a series of alcohol grades, cleared with xylene, and embedded in paraffin wax to create solid blocks.

  • Sectioning: The paraffin blocks are sectioned into thin slices (typically 2-5 µm) using a microtome.

  • Staining: The tissue sections are mounted on glass slides and stained with various histological stains to visualize different cellular components. Common stains include:

    • Hematoxylin and Eosin (H&E): A standard stain for visualizing general tissue morphology.

    • Cresyl Violet (Nissl): Used to stain neurons in the brain.

  • Immunohistochemistry: This technique can be used to detect specific proteins or markers within the tissue, providing more detailed information about cellular processes.

  • Microscopic Examination: The stained slides are examined by a pathologist under a microscope to assess for any pathological changes. In studies involving GBCAs, this includes looking for signs of tissue damage or cellular alterations.[5][6]

Gadolinium Concentration Analysis

To quantify the amount of gadolinium retained in the tissues, samples can be analyzed using inductively coupled plasma mass spectroscopy (ICP-MS).[5] This technique provides a precise measurement of the gadolinium concentration in different organs.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the histological validation of this compound enhancement.

GBCAs_in_Tissues cluster_mri MRI Enhancement cluster_histology Histological Correlation This compound This compound Administration MRI T1-weighted MRI This compound->MRI Enables Enhancement Signal Enhancement in Tissue MRI->Enhancement Visualizes Validation Microscopic Validation Enhancement->Validation Correlates with Tissue_Properties Underlying Tissue (e.g., Vascularity, Cell Density) Microscopy Histological Analysis Tissue_Properties->Microscopy Reveals Microscopy->Validation Provides Histology_Workflow start Animal Model with GBCA Administration mri Contrast-Enhanced MRI start->mri euthanasia Euthanasia and Tissue Collection mri->euthanasia fixation Tissue Fixation (e.g., Formalin) euthanasia->fixation icpms Gadolinium Quantification (ICP-MS) euthanasia->icpms processing Processing and Paraffin Embedding fixation->processing sectioning Microtome Sectioning processing->sectioning staining Histological Staining (H&E, etc.) sectioning->staining microscopy Microscopic Examination by Pathologist staining->microscopy end Data Analysis and Correlation microscopy->end icpms->end

References

A Comparative Guide to Macrocyclic Gadolinium-Based Contrast Agents: Gadoteridol in Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gadoteridol with other widely used macrocyclic gadolinium-based contrast agents (GBCAs), specifically gadobutrol and gadoterate meglumine, based on key performance and safety parameters evaluated in preclinical studies. The data presented herein focuses on relaxivity, stability, and in vivo gadolinium retention, offering a comprehensive overview for research and drug development applications.

Relaxivity: The Engine of Contrast Enhancement

Relaxivity (r1) is a crucial measure of a GBCA's efficiency. It quantifies the ability of a gadolinium agent to increase the longitudinal relaxation rate of water protons in surrounding tissues. A higher r1 relaxivity generally translates to greater signal enhancement and better contrast in T1-weighted magnetic resonance imaging (MRI) at a given dose.

Preclinical studies have consistently demonstrated that among the three major macrocyclic agents, gadobutrol exhibits the highest relaxivity across various magnetic field strengths and in different media like human plasma and blood.[1][2] This is often attributed to its unique molecular structure, which includes an intramolecular hydrogen bond that reduces the rotational motion of the inner-sphere water molecule, thereby increasing relaxivity.[1] While both are non-ionic macrocycles, this compound generally shows slightly higher relaxivity than the ionic macrocycle, gadoterate, in plasma at 1.5 T and 7 T.[1][2]

Table 1: T1 Relaxivity (r1) of Macrocyclic GBCAs in Human Plasma and Blood
Contrast AgentMediumr1 at 1.5 T [L/(mmol·s)]r1 at 3 T [L/(mmol·s)]r1 at 7 T [L/(mmol·s)]
This compound Human Plasma3.80 ± 0.103.28 ± 0.093.21 ± 0.07
Human Blood-2.61 ± 0.16-
Gadobutrol Human Plasma4.78 ± 0.124.97 ± 0.593.83 ± 0.24
Human Blood-3.47 ± 0.16-
Gadoterate Human Plasma3.32 ± 0.133.00 ± 0.132.84 ± 0.09
Human Blood-2.72 ± 0.17-
Data sourced from a comparative study determining relaxivities under standardized, clinically relevant conditions at 37°C.[1][2]
Experimental Protocol: T1 Relaxivity Measurement

Objective: To determine the T1 relaxivity (r1) of GBCAs in a clinically relevant medium (human plasma or blood).

Methodology:

  • Sample Preparation: Phantoms are prepared containing four different concentrations of each macrocyclic GBCA (this compound, gadobutrol, gadoterate) in human plasma or blood.

  • Temperature Control: The phantoms are maintained at a physiological temperature of 37°C.

  • MRI Acquisition: T1 measurements are performed on MRI scanners at different field strengths (e.g., 1.5 T, 3 T, and 7 T). An inversion recovery turbo spin echo sequence is utilized, acquiring images at multiple inversion times (e.g., 0, 23, 50, 100, 250, 375, 500, 750, and 1500 ms).[1]

  • T1 Time Calculation: The signal intensities from the acquired images are fitted to the standard signal equation for an inversion recovery sequence to determine the T1 relaxation time for each concentration.

  • Relaxivity Calculation: The relaxation rate (R1 = 1/T1) is plotted against the GBCA concentration. The relaxivity (r1) is then calculated as the slope of the line from a 1/y-weighted linear regression of this data.[2]

G cluster_prep Sample Preparation cluster_mri MRI Acquisition (at 1.5T, 3T, 7T) cluster_analysis Data Analysis prep1 Prepare 4 concentrations of each GBCA prep2 Dissolve in human plasma/blood prep1->prep2 mri1 Place samples in scanner (maintain 37°C) prep2->mri1 mri2 Run Inversion Recovery Turbo Spin Echo Sequence mri1->mri2 analysis1 Fit signal intensities to calculate T1 times mri2->analysis1 analysis2 Plot 1/T1 vs. Concentration analysis1->analysis2 analysis3 Calculate slope via linear regression analysis2->analysis3 result Final r1 Value [L/(mmol·s)] analysis3->result Slope = r1 Relaxivity

Caption: Workflow for T1 Relaxivity Measurement.

Chelate Stability: Ensuring Safety by Preventing Gadolinium Release

The stability of the chelate complex is a critical safety feature of any GBCA. It refers to the strength of the bond between the gadolinium ion (Gd³⁺) and its surrounding ligand molecule. Macrocyclic agents are known for their high stability, which is attributed to the "cage-like" structure that entraps the toxic Gd³⁺ ion.[3][4] This structural rigidity provides high kinetic inertness, meaning the rate of dissociation (release of free Gd³⁺) is extremely slow.[5][6]

In preclinical studies simulating physiological conditions, all three macrocyclic agents—this compound, gadobutrol, and gadoterate—demonstrated exceptional stability. When incubated in human serum at 37°C for 15 days, the amount of Gd³⁺ released from all three was below the limit of quantification (<0.1%).[7][8] This stands in stark contrast to linear GBCAs, which show measurable dissociation under the same conditions.[7]

Table 2: Gadolinium Release from GBCAs in Human Serum
GBCA ClassContrast Agent% Gd³⁺ Release after 15 days in Human Serum
Macrocyclic This compound (ProHance) < 0.1% (Below Limit of Quantification)
Gadobutrol (Gadovist) < 0.1% (Below Limit of Quantification)
Gadoterate (Dotarem) < 0.1% (Below Limit of Quantification)
Linear (Non-ionic) Omniscan20%
Optimark21%
Linear (Ionic) Magnevist1.9%
Data from a study assessing complex stability in human serum at pH 7.4 and 37°C.[7][8]
Experimental Protocol: In Vitro Stability Assessment

Objective: To assess the kinetic stability and Gd³⁺ dissociation rate of GBCAs in human serum.

Methodology:

  • Incubation: The GBCAs are incubated at a concentration of 1 mmol/L in human serum from healthy volunteers. The incubation is carried out for 15 days at a physiological pH of 7.4 and a temperature of 37°C.[7]

  • Phosphate Challenge (Optional): To simulate conditions in patients with renal impairment, a parallel experiment can be run with the addition of 10 mmol/L phosphate to the serum.[7]

  • Sample Analysis: At various time points, aliquots are taken from the incubation mixture.

  • Quantification: The amount of released Gd³⁺ is established using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This technique allows for the separation and quantification of the free gadolinium ion from the chelated form.

  • Rate Calculation: The initial rates of Gd³⁺ release and the total amount released after the 15-day period are determined to rank the stability of the agents.

G cluster_ligand Macrocyclic Ligand (Cage) cluster_stability Stability Concept N1 N N2 N N1->N2 N3 N N2->N3 N4 N N3->N4 N4->N1 Gd Gd³⁺ Gd->N1 Gd->N2 Gd->N3 Gd->N4 Kinetic Kinetic Stability (Dissociation Rate) Gd->Kinetic Dissociation Thermodynamic Thermodynamic Stability (Equilibrium Constant) HighKinetic High Kinetic Inertness (Slow Gd³⁺ Release) Kinetic->HighKinetic

Caption: Chelation and the high kinetic stability of macrocyclic GBCAs.

Gadolinium Retention: A Preclinical Look at Long-Term Safety

Following the discovery of gadolinium deposition in the brain and other tissues, even in patients with normal renal function, the long-term safety profile of GBCAs has become a significant area of research.[9] Preclinical animal studies are vital for comparing the propensity of different agents to be retained in tissues over time.

A key preclinical study in rats compared gadolinium retention after multiple administrations of this compound, gadobutrol, and gadoterate. After a 28-day recovery period, gadolinium levels were measured in various tissues. The results showed that this compound led to significantly lower levels of retained gadolinium in both the cerebellum and cerebrum compared to gadobutrol and gadoterate.[10] this compound was also the most efficiently cleared from the kidneys.[10] This suggests differences in the washout rates among macrocyclic agents, with this compound showing a potential advantage in minimizing long-term tissue retention in this experimental model.[10][11]

Table 3: Gadolinium Concentration in Rat Tissues 28 Days Post-Administration
TissueThis compound (nmol/g)Gadoterate (nmol/g)Gadobutrol (nmol/g)
Cerebellum 0.150 ± 0.0220.292 ± 0.0570.287 ± 0.056
Cerebrum 0.116 ± 0.0360.250 ± 0.0320.263 ± 0.045
Kidneys 25 ± 13139 ± 88204 ± 109
Femur 7.48 ± 1.375.69 ± 1.758.60 ± 2.04
Data represents mean ± SD. Animals received 20 administrations of 0.6 mmol/kg bodyweight.[10]
P-values: this compound vs. both gadoterate and gadobutrol were <0.001 for cerebellum and cerebrum, and <0.01 and <0.001 for kidneys, respectively.[10]
Experimental Protocol: In Vivo Gadolinium Retention Study

Objective: To compare the levels of gadolinium retention in various tissues after multiple exposures to different macrocyclic GBCAs.

Methodology:

  • Animal Model: Male Wistar Han rats are randomized into exposure groups (e.g., n=15 per GBCA) and a control group (n=5).[10]

  • Dosing Regimen: Animals in the exposure groups receive a total of 20 intravenous administrations of a GBCA (e.g., this compound, gadobutrol, or gadoterate) at a dose of 0.6 mmol/kg bodyweight. The administrations are typically given four times per week for five consecutive weeks.[10][11]

  • Recovery Period: After the final administration, the animals are allowed a 28-day recovery (washout) period.[10]

  • Sacrifice and Tissue Harvesting: Following the recovery period, the animals are sacrificed. Blood and various tissues of interest (e.g., cerebrum, cerebellum, kidneys, liver, femur, skin) are harvested.

  • Gadolinium Determination: The concentration of gadolinium in the harvested tissues is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.[10]

G cluster_dosing Dosing Phase (5 Weeks) cluster_washout Washout Phase cluster_analysis Analysis Phase dosing1 Randomize rats into GBCA groups & control dosing2 Administer 20 doses of 0.6 mmol/kg GBCA dosing1->dosing2 washout1 28-Day Recovery Period dosing2->washout1 analysis1 Sacrifice & Harvest Tissues (Brain, Kidney, Femur, etc.) washout1->analysis1 analysis2 Measure Gd levels via ICP-MS analysis1->analysis2 analysis3 Compare retention between GBCA groups analysis2->analysis3 result Tissue Gd Concentration (nmol/g) analysis3->result

Caption: Workflow for In Vivo Gadolinium Retention Study.

In Vivo Signal Enhancement

While relaxivity is an intrinsic property of a GBCA, its performance in a living system also depends on its pharmacokinetic profile. A preclinical study in healthy rabbits compared the signal enhancement (SE) and enhancement kinetics of the three macrocyclic agents in various body regions.[12]

The study found that while the pharmacokinetic profiles (time course of enhancement) were similar for all three agents, the magnitude of SE was consistently higher for gadobutrol in most tissues, including the tongue, liver, spleen, and muscle.[12] This in vivo result aligns with the higher r1 relaxivity of gadobutrol measured in vitro. No significant difference in the magnitude of SE was observed between this compound and gadoterate meglumine. Importantly, analysis of the tissues 30 minutes post-injection revealed no differences in the actual gadolinium concentrations between the GBCAs, confirming that the observed differences in signal enhancement were due to differences in relaxivity.[12]

Conclusion

The preclinical data provides a nuanced comparison of this compound, gadobutrol, and gadoterate meglumine.

  • Gadobutrol stands out for its superior T1 relaxivity, which translates to greater signal enhancement in vivo.[1][12]

  • This compound , while having a lower relaxivity than gadobutrol, demonstrates a significant advantage in preclinical models regarding lower long-term gadolinium retention in the brain and kidneys.[10]

  • All three macrocyclic agents exhibit excellent chemical stability, with negligible gadolinium release in preclinical tests, underscoring the safety of the macrocyclic class compared to linear agents.[7]

For researchers and drug development professionals, the choice between these agents may depend on the specific requirements of the study. Applications demanding the highest possible signal enhancement might favor gadobutrol. However, for longitudinal studies or applications where minimizing long-term tissue retention is a primary concern, the preclinical data suggests this compound presents a compelling profile. This guide underscores the importance of considering multiple performance and safety metrics when selecting a contrast agent for preclinical research.

References

A Comparative Analysis of Gadoteridol and Linear Contrast Agents in Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, safety profiles, and diagnostic efficacy of macrocyclic versus linear gadolinium-based contrast agents, supported by experimental data.

This guide provides a comprehensive comparison of gadoteridol, a macrocyclic gadolinium-based contrast agent (GBCA), and linear GBCAs for researchers, scientists, and drug development professionals. The analysis focuses on key performance indicators, including gadolinium retention, agent stability, and diagnostic efficacy, substantiated by experimental evidence.

Executive Summary

Gadolinium-based contrast agents are crucial for enhancing the quality of magnetic resonance imaging (MRI). They are broadly categorized into two structural classes: macrocyclic and linear agents. This compound is a non-ionic, macrocyclic GBCA, a structure that encages the gadolinium ion more tightly compared to the open-chain structure of linear agents. This structural difference is fundamental to their differing safety and stability profiles. Experimental data consistently demonstrate that linear GBCAs are associated with higher levels of gadolinium retention in various tissues, including the brain, bone, and skin, compared to macrocyclic agents like this compound.[1][2][3] While the long-term clinical significance of gadolinium deposition is still under investigation, the use of more stable macrocyclic agents is generally preferred as a precautionary measure.[4][5]

Physicochemical Properties

The stability of the chelate binding the toxic gadolinium ion is a critical determinant of a GBCA's safety. This stability is described by both thermodynamic and kinetic parameters. Macrocyclic agents like this compound exhibit higher thermodynamic and kinetic stability compared to linear agents.[6][7] This increased stability minimizes the dissociation of the gadolinium ion from its chelate, a process known as transmetallation, which can be facilitated by endogenous ions like zinc.[7][8]

Relaxivity (r1), the measure of a contrast agent's ability to increase the relaxation rate of water protons, is a key indicator of its efficacy in enhancing MRI signals.[9] While there are variations among different agents, both this compound and some linear agents demonstrate comparable r1 relaxivity values in human plasma at typical clinical magnetic field strengths.[9]

PropertyThis compound (Macrocyclic)Representative Linear GBCAsReference
Structure Macrocyclic, non-ionicLinear, ionic or non-ionic[6][10]
Thermodynamic Stability (log Ktherm) HighLower than macrocyclic agents[11]
Kinetic Stability HighLower than macrocyclic agents[7]
r1 Relaxivity (L·mmol⁻¹·s⁻¹) in Human Plasma at 1.5 T 4.1 - 4.3~3.8 (Gadopentetate dimeglumine), ~4.1 (Gadodiamide)[9]

Gadolinium Retention: A Comparative Overview

A significant body of research has focused on the retention of gadolinium in the body following the administration of GBCAs. Studies involving human cadavers and animal models have consistently shown that linear GBCAs lead to higher concentrations of residual gadolinium in tissues compared to macrocyclic agents.

One study on human cadavers found that the median gadolinium retention from the linear agent gadobenate dimeglumine was 3.0 to 6.5 times higher in the brain, 4.4 times higher in bone, and 2.9 times higher in skin compared to the macrocyclic agent this compound.[1][2][3] Animal studies have corroborated these findings, showing significantly lower gadolinium concentrations in the cerebellum, cerebrum, and kidneys of rats administered this compound compared to those given linear agents.[12]

TissueThis compound (Macrocyclic)Gadobenate Dimeglumine (Linear)Fold Increase with Linear AgentReference
Brain Lower RetentionHigher Retention3.0 - 6.5[1][2][3]
Bone Lower RetentionHigher Retention4.4[2][3]
Skin Lower RetentionHigher Retention2.9[2][3]

Safety and Efficacy

Both macrocyclic and linear GBCAs are generally considered to have good safety profiles and are well-tolerated by most patients.[13] Immediate adverse reactions are rare for both classes of agents.[13] However, the primary long-term safety concern is related to gadolinium retention. The dissociation of gadolinium from less stable linear chelates has been linked to nephrogenic systemic fibrosis (NSF), a rare but serious condition seen in patients with severe renal impairment.[14][15] Due to their higher stability, macrocyclic agents like this compound are associated with a much lower risk of NSF.[14]

In terms of diagnostic efficacy, studies comparing this compound to other macrocyclic and linear agents for central nervous system (CNS) MRI have found no significant differences in image quality or diagnostic accuracy for malignancy.[16][17] this compound has been shown to be safe and effective for contrast-enhanced MRI of the CNS in children, including those two years of age and younger.[18]

Experimental Protocols

Measurement of Gadolinium Retention in Tissue by ICP-MS

A common method for quantifying gadolinium in biological tissues is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Sample Preparation:

  • Tissue samples (e.g., brain, bone, skin) are excised and weighed.

  • The samples are dried to a constant weight.

  • Acid digestion is performed, typically using nitric acid, often with the aid of a microwave digestion system to ensure complete dissolution of the tissue matrix.[19]

  • The digested sample is then diluted to a known volume with deionized water.[19]

ICP-MS Analysis:

  • The instrument is calibrated using a series of gadolinium standards of known concentrations.

  • The diluted sample solutions are introduced into the ICP-MS.

  • The instrument measures the intensity of the signal corresponding to the mass-to-charge ratio of gadolinium isotopes.

  • The gadolinium concentration in the original tissue sample is calculated based on the calibration curve and the dilution factor.

Determination of r1 Relaxivity

The r1 relaxivity of a contrast agent is determined by measuring the T1 relaxation times of a series of phantoms containing different concentrations of the agent.

Phantom Preparation:

  • A stock solution of the contrast agent in a relevant medium (e.g., water, plasma) is prepared.

  • A series of dilutions are made from the stock solution to create phantoms with varying, known concentrations of the contrast agent.

MRI Measurement:

  • The phantoms are placed within the MRI scanner.

  • A T1-weighted pulse sequence, such as an inversion recovery sequence, is used to acquire images of the phantoms.[7]

  • The signal intensity from a region of interest within each phantom is measured at different inversion times.

Data Analysis:

  • The T1 relaxation time for each phantom is calculated by fitting the signal intensity data to the inversion recovery signal equation.

  • The relaxation rate (R1 = 1/T1) is plotted against the concentration of the contrast agent.

  • The r1 relaxivity is determined from the slope of the resulting linear plot.[7]

Visualizing Experimental Workflows and Cellular Pathways

G cluster_0 Experimental Workflow: Gadolinium Retention Analysis A Tissue Sample Collection (e.g., Brain, Bone, Skin) B Sample Preparation: - Weighing - Drying - Acid Digestion A->B Excision C ICP-MS Analysis B->C Introduction of Digested Sample D Data Quantification and Comparison C->D Signal Intensity Measurement

Caption: Workflow for comparing gadolinium retention in tissues.

G cluster_1 Signaling Pathway: Gadolinium-Induced Cellular Effects Gd Free Gadolinium (Gd³⁺) (Higher dissociation from linear agents) ROS Increased Reactive Oxygen Species (ROS) Gd->ROS MAPK MAPK/ERK Pathway Activation ROS->MAPK PI3K PI3K/Akt Pathway Activation ROS->PI3K Inflammation Pro-inflammatory Cytokine Release MAPK->Inflammation Fibrosis Pro-fibrotic Gene Expression MAPK->Fibrosis Apoptosis Apoptosis PI3K->Apoptosis Dysregulation leads to

Caption: Potential cellular signaling pathways affected by gadolinium.

Conclusion

References

A Comparative Guide to the Cross-Platform Performance of Gadoteridol Imaging Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Gadoteridol with other gadolinium-based contrast agents (GBCAs), supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of contrast agents for magnetic resonance imaging (MRI). While direct cross-platform validation studies of this compound on different MRI scanner models are not extensively available in the public domain, this guide synthesizes data from comparative clinical trials and outlines a standardized protocol for conducting such validation.

Comparative Performance of this compound

This compound is a non-ionic, macrocyclic GBCA widely used for contrast-enhanced MRI.[1][2] Its performance is often compared with other macrocyclic agents like Gadobutrol and Gadoteric acid, as well as linear agents.

Diagnostic Efficacy and Image Quality

Clinical studies have demonstrated that this compound provides good to excellent image quality, comparable to other macrocyclic GBCAs.[3][4] In a study involving 460 patients undergoing central nervous system (CNS) MRI at 1.5T, there were no significant differences in sensitivity, specificity, or diagnostic accuracy for the determination of malignancy between this compound and a group comprising Gadoteric acid and Gadobutrol.[3][4]

Specifically, for this compound, the sensitivity was 88.2%, specificity was 96.5%, and diagnostic accuracy was 95.4%. For the comparator group, these values were 93.7%, 97.4%, and 96.9%, respectively, with no statistically significant difference observed.[3][4] Furthermore, a study focused on glioblastoma imaging found no significant differences in quantitative enhancement between this compound and Gadobutrol.[5][6][7]

Physicochemical and Pharmacokinetic Properties

The efficacy of a GBCA is influenced by its relaxivity (r1), which is a measure of its ability to shorten the T1 relaxation time of water protons. Gadobutrol has been noted to have a higher r1 relaxivity compared to this compound, which is attributed to its molecular structure and higher gadolinium concentration in its formulation (1.0 M for Gadobutrol vs. 0.5 M for this compound).[8] However, studies have indicated that this difference in relaxivity does not always translate to a clinical benefit in routine imaging.[5][9]

The stability of the gadolinium complex is a critical safety consideration. Macrocyclic agents like this compound are generally more stable than linear agents, showing less propensity for the release of free gadolinium ions.[10]

Quantitative Data Summary

The following tables summarize the key performance indicators for this compound in comparison to other commonly used GBCAs.

Parameter This compound Gadobutrol Gadoteric acid Gadopentetate dimeglumine (linear) Gadodiamide (linear)
Structure MacrocyclicMacrocyclicMacrocyclicLinearLinear
Ionicity Non-ionicNon-ionicIonicIonicNon-ionic
Concentration (mol/L) 0.51.00.50.50.5
r1 Relaxivity (s⁻¹mM⁻¹) at 1.5T in plasma ~3.80~4.7 - 5.2~3.32~3.8~4.1
Standard Dosage (mmol/kg) 0.10.10.10.10.1

Data compiled from multiple sources. Absolute values may vary slightly between studies.[8][11]

Diagnostic Performance in CNS Malignancy (1.5T) This compound Gadobutrol / Gadoteric acid
Sensitivity 88.2%93.7%
Specificity 96.5%97.4%
Diagnostic Accuracy 95.4%96.9%

No significant difference was found between the groups (P>0.75).[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of contrast agent performance. Below are generalized protocols based on methodologies cited in comparative studies.

Measurement of T1 Relaxivity

The T1 relaxivity of a contrast agent is determined by measuring the T1 relaxation times of phantom solutions containing varying concentrations of the agent.

  • Phantom Preparation : Prepare a series of phantoms (e.g., in human plasma or a saline solution) with known, varying concentrations of the GBCA.

  • MRI Acquisition : Use an inversion recovery spin-echo pulse sequence with a range of inversion times (TI) to acquire images of the phantoms.

  • Data Analysis : Measure the signal intensity from each phantom at each TI. Fit the signal intensity data to the inversion recovery signal equation to determine the T1 relaxation time for each concentration.

  • Relaxivity Calculation : Plot the inverse of the T1 relaxation times (R1 = 1/T1) against the concentration of the GBCA. The slope of the resulting line from a linear regression analysis represents the T1 relaxivity (r1).[11]

Intra-individual Crossover Comparison for Diagnostic Efficacy

This study design is a robust method for comparing the diagnostic performance of two contrast agents within the same patient, thereby minimizing inter-subject variability.

  • Patient Recruitment : Enroll a cohort of patients with known or suspected pathology for which contrast-enhanced MRI is indicated.

  • Randomization : Randomly assign the order in which each patient receives the two contrast agents (e.g., this compound and a comparator) for two separate MRI examinations.

  • Washout Period : Ensure a sufficient time interval (e.g., 48 hours to 7 days) between the two MRI scans to allow for the complete clearance of the first contrast agent.[6][12]

  • Standardized Imaging Protocol : Perform both MRI examinations on the same scanner and at the same magnetic field strength. Use identical imaging sequences and parameters for both scans.

  • Standardized Administration : Administer a standard dose of each contrast agent (e.g., 0.1 mmol/kg body weight) via intravenous injection, followed by a saline flush.[13][14]

  • Blinded Image Evaluation : Have two or more experienced radiologists, who are blinded to the contrast agent used, independently evaluate the images. The evaluation should include both qualitative (e.g., lesion enhancement, border delineation) and quantitative (e.g., lesion size, signal-to-noise ratio) assessments.[3][12]

  • Statistical Analysis : Use appropriate statistical tests to compare the diagnostic performance of the two agents.

Visualized Experimental Workflow

G cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis cluster_output Phase 4: Reporting P1 Define MRI Platforms (e.g., Siemens, GE, Philips) P3 Establish Standardized Imaging Protocol P1->P3 P2 Select Comparator GBCAs P2->P3 E1 Phantom Preparation (Varying this compound Concentrations) P3->E1 E2 Patient Recruitment & Randomization P3->E2 A1 Quantitative Analysis: - SNR - CNR - Relaxivity E1->A1 E3 MRI Scan 1: This compound Administration E2->E3 E4 Washout Period E3->E4 E3->A1 A2 Qualitative Analysis: (Blinded Radiologist Review) - Image Quality - Diagnostic Confidence E3->A2 E5 MRI Scan 2: Comparator GBCA Administration E4->E5 E5->A1 E5->A2 A3 Statistical Comparison A1->A3 A2->A3 O1 Comparison Tables A3->O1 O2 Publish Comparison Guide O1->O2

Caption: Workflow for Cross-Platform Validation of this compound.

This guide provides a summary of the available comparative data for this compound. For specific applications, researchers should refer to the detailed findings in the cited literature and consider designing validation studies tailored to their unique research questions and available MRI platforms.

References

Assessing Gadoteridol as a Control for Novel Contrast Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gadoteridol with other alternatives, supported by experimental data, to assist researchers in its assessment as a control for novel contrast agents. This compound (ProHance®) is a well-established gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI).[1][2] Its macrocyclic, non-ionic structure contributes to a favorable safety profile, making it a reliable benchmark for the evaluation of new imaging agents.[3][4]

Mechanism of Action

This compound is a paramagnetic agent that, when introduced into a magnetic field, develops a magnetic moment.[5] This locally alters the magnetic field, enhancing the relaxation rates of nearby water protons.[3][5] This shortening of the T1 relaxation time results in a brighter signal on T1-weighted MRI scans, improving the visualization of tissues and pathologies.[3][6] The gadolinium ion (Gd³⁺), responsible for this effect, is tightly bound within a macrocyclic chelate, minimizing the risk of toxic free gadolinium release.[1][3]

The following diagram illustrates the general mechanism of action for gadolinium-based contrast agents like this compound.

cluster_0 In Vivo Process cluster_1 MRI Signal Enhancement cluster_2 Clearance Intravenous\nAdministration Intravenous Administration Distribution in\nExtracellular Space Distribution in Extracellular Space Intravenous\nAdministration->Distribution in\nExtracellular Space Bloodstream Accumulation in\nTarget Tissue Accumulation in Target Tissue Distribution in\nExtracellular Space->Accumulation in\nTarget Tissue e.g., lesions with disrupted BBB Renal\nExcretion Renal Excretion Distribution in\nExtracellular Space->Renal\nExcretion Primary Route Interaction with\nWater Protons Interaction with Water Protons Accumulation in\nTarget Tissue->Interaction with\nWater Protons Shortening of\nT1 Relaxation Time Shortening of T1 Relaxation Time Interaction with\nWater Protons->Shortening of\nT1 Relaxation Time Paramagnetic Effect Increased Signal\nIntensity (T1-weighted MRI) Increased Signal Intensity (T1-weighted MRI) Shortening of\nT1 Relaxation Time->Increased Signal\nIntensity (T1-weighted MRI) Increased Signal\nIntensity (T1-weighted MRI)->Renal\nExcretion

Mechanism of Action of this compound

Physicochemical and Pharmacokinetic Properties

This compound's properties make it an effective and safe contrast agent. A summary of its key characteristics in comparison to other macrocyclic GBCAs is presented below.

PropertyThis compound (ProHance®)Gadobutrol (Gadavist®)Gadoterate (Dotarem®)
Structure Macrocyclic, Non-ionicMacrocyclic, Non-ionicMacrocyclic, Ionic
T1 Relaxivity in Human Plasma (1.5T) 3.80 ± 0.10 L/(mmol·s)[7]4.78 ± 0.12 L/(mmol·s)[7]3.32 ± 0.13 L/(mmol·s)[7]
T1 Relaxivity in Human Plasma (3T) 3.28 ± 0.09 L/(mmol·s)[7]4.97 ± 0.59 L/(mmol·s)[7]3.00 ± 0.13 L/(mmol·s)[7]
Recommended Dosage 0.1 mmol/kg[1][8]0.1 mmol/kg0.1 mmol/kg
Excretion >90% renal excretion within 24 hours[9][10]Primarily renalPrimarily renal
Distribution Half-life 0.20 ± 0.04 hours[10][11]~0.2 hours~0.2 hours
Elimination Half-life 1.57 ± 0.08 hours[10][11]~1.8 hours~1.6 hours

Experimental Protocols for Comparative Assessment

When using this compound as a control for a novel contrast agent, a standardized set of experiments is crucial for objective comparison. The following protocols outline key in vitro and in vivo assessments.

In Vitro Relaxivity Measurement

Objective: To determine the T1 and T2 relaxivity of the novel contrast agent in comparison to this compound.

Methodology:

  • Prepare a series of phantoms with varying concentrations of the novel contrast agent and this compound in a relevant medium (e.g., saline, human plasma).

  • Use an inversion recovery turbo spin echo sequence on an MRI scanner (e.g., 1.5T, 3T) to acquire images of the phantoms.

  • Vary the inversion times to accurately measure the T1 relaxation times for each concentration.

  • Fit the signal intensity data to the signal equation to calculate the T1 values.

  • Plot the inverse of the T1 relaxation time (1/T1) against the concentration of the contrast agent.

  • The slope of the resulting line from a weighted linear regression represents the T1 relaxivity (r1) in L/(mmol·s).[7]

  • A similar process using a multi-echo spin echo sequence can be used to determine T2 relaxivity (r2).

In Vivo Signal Enhancement

Objective: To compare the signal enhancement and enhancement kinetics of the novel contrast agent with this compound in a relevant animal model.

Methodology:

  • Anesthetize the animal model (e.g., rabbit, rat) and acquire pre-contrast T1-weighted MR images of the target region (e.g., brain, liver).

  • Administer a standardized dose (e.g., 0.1 mmol/kg) of either the novel contrast agent or this compound via intravenous injection.

  • Acquire a series of dynamic T1-weighted images at multiple time points post-injection to assess the enhancement kinetics.

  • Calculate the signal enhancement (SE) in specific regions of interest (ROIs) using the formula: SE = (SI_post - SI_pre) / SI_pre, where SI_post is the post-contrast signal intensity and SI_pre is the pre-contrast signal intensity.

  • Compare the magnitude and time course of SE between the novel agent and this compound.[12]

Biodistribution and Clearance

Objective: To compare the biodistribution and elimination profile of the novel contrast agent with this compound.

Methodology:

  • Administer a radiolabeled version (if applicable) or a standard dose of the novel contrast agent and this compound to separate groups of animals.

  • At various time points post-injection (e.g., 1h, 4h, 24h, 7 days), euthanize the animals and collect major organs and tissues (e.g., liver, kidneys, spleen, bone, muscle, brain).

  • Determine the concentration of the contrast agent (or its metal ion) in each tissue sample using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or gamma counting for radiolabeled agents.[12][13]

  • Collect urine and feces over a set period to quantify the excretion of the contrast agents.

  • Compare the percentage of the injected dose per gram of tissue and the excretion profiles between the novel agent and this compound.

The following diagram illustrates a typical experimental workflow for comparing a novel contrast agent to this compound.

Start Start In Vitro\nRelaxivity In Vitro Relaxivity Start->In Vitro\nRelaxivity In Vivo\nSignal Enhancement In Vivo Signal Enhancement Start->In Vivo\nSignal Enhancement Biodistribution\n& Clearance Biodistribution & Clearance Start->Biodistribution\n& Clearance Toxicity\nAssessment Toxicity Assessment Start->Toxicity\nAssessment Comparative\nData Analysis Comparative Data Analysis In Vitro\nRelaxivity->Comparative\nData Analysis In Vivo\nSignal Enhancement->Comparative\nData Analysis Biodistribution\n& Clearance->Comparative\nData Analysis Toxicity\nAssessment->Comparative\nData Analysis Conclusion Conclusion Comparative\nData Analysis->Conclusion

Workflow for Comparative Assessment

Comparative Data

Signal Enhancement

A study comparing gadobutrol, this compound, and gadoterate meglumine in rabbits showed that while the enhancement kinetics were similar, the magnitude of signal enhancement was tissue-dependent and consistently higher for gadobutrol.[12] No significant difference in the magnitude of signal enhancement was found between this compound and gadoterate meglumine.[12]

TissueGadobutrol SE (Arbitrary Units)This compound SE (Arbitrary Units)Gadoterate Meglumine SE (Arbitrary Units)
Muscle ~1.8~1.4~1.4
Kidney Cortex ~3.5~2.8~2.8
Liver ~2.2~1.7~1.7
Spleen ~2.5~2.0~2.0
Data adapted from a comparative animal study.[12] Absolute values are illustrative.
Biodistribution

Studies in rats and mice have demonstrated that macrocyclic chelates like this compound result in lower residual gadolinium in tissues over time compared to linear chelates.[9][13] This is attributed to the higher in vivo stability of the macrocyclic structure.

Organ (at 14 days post-injection)This compound (% Injected Dose/g)Gadopentetate (Linear) (% Injected Dose/g)Gadodiamide (Linear) (% Injected Dose/g)
Liver < 0.001~0.002~0.01
Femur < 0.001~0.003~0.02
Data adapted from comparative animal studies.[9][13] Values are approximations for illustrative purposes.

Safety Profile

This compound has a well-established safety profile with a low incidence of adverse effects.[3][14] The most common adverse events are nausea and taste perversion.[14] As with all GBCAs, there is a risk of nephrogenic systemic fibrosis (NSF) in patients with impaired renal function, although the risk is considered lower with macrocyclic agents like this compound compared to linear agents.[4][15]

The logical relationship for assessing a novel contrast agent against this compound is depicted below.

cluster_0 Performance Metrics cluster_1 Control cluster_2 Safety Profile Novel Agent\nRelaxivity Novel Agent Relaxivity Comparison Comparison Novel Agent\nRelaxivity->Comparison Novel Agent\nSignal Enhancement Novel Agent Signal Enhancement Novel Agent\nSignal Enhancement->Comparison Novel Agent\nBiodistribution Novel Agent Biodistribution Novel Agent\nBiodistribution->Comparison This compound\nRelaxivity This compound Relaxivity This compound\nRelaxivity->Comparison This compound\nSignal Enhancement This compound Signal Enhancement This compound\nSignal Enhancement->Comparison This compound\nBiodistribution This compound Biodistribution This compound\nBiodistribution->Comparison Novel Agent\nToxicity Novel Agent Toxicity Novel Agent\nToxicity->Comparison This compound\nEstablished Safety This compound Established Safety This compound\nEstablished Safety->Comparison Assessment Assessment Comparison->Assessment

Logical Assessment Framework

Conclusion

This compound serves as an excellent control for the preclinical and clinical assessment of novel contrast agents due to its well-characterized physicochemical properties, established safety profile, and extensive history of clinical use. Its macrocyclic structure provides high stability, leading to low levels of gadolinium retention in the body. By using the standardized protocols and comparative data presented in this guide, researchers can effectively evaluate the performance and safety of new contrast agents relative to a clinically relevant and reliable benchmark.

References

Reproducibility of Gadoteridol-Based Perfusion Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of gadoteridol in perfusion magnetic resonance imaging (MRI), with a focus on reproducibility. While direct test-retest reproducibility data for this compound remains limited in publicly available literature, this document synthesizes findings from comparative studies with other gadolinium-based contrast agents (GBCAs) and outlines standard experimental protocols to inform study design and data interpretation.

Comparative Performance of this compound in Perfusion MRI

This compound (ProHance®) is a non-ionic, macrocyclic gadolinium-based contrast agent commonly used in clinical and research settings.[1] Its performance in perfusion MRI, particularly Dynamic Susceptibility Contrast (DSC)-MRI and Dynamic Contrast-Enhanced (DCE)-MRI, is often compared to other agents, most notably gadobutrol (Gadavist®), another macrocyclic agent with a higher gadolinium concentration (1.0 M vs. 0.5 M for this compound).

A key study comparing this compound and gadobutrol in DSC-MRI evaluated the maximum signal change ratio (SCRmax) and the full width at half maximum (FWHM) of the time-intensity curves at various injection speeds.[2][3] The results indicated that while FWHM did not show statistically significant differences between the two agents, gadobutrol generally produced a larger SCRmax, especially at slower injection speeds.[2][3] However, this difference diminished with faster injection rates and larger saline flushes.[2][3]

Another study focusing on quantitative enhancement in glioblastoma found no significant differences in net quantitative enhancement between this compound and gadobutrol, suggesting that for this specific application, the two agents could be used interchangeably.[4] The authors of this study did, however, note that direct comparative studies for perfusion MRI had yet to be performed.[4]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies involving this compound and other GBCAs.

Table 1: Comparison of DSC-MRI Parameters - this compound vs. Gadobutrol [2][3]

ParameterContrast AgentInjection Speed (mL/s)Saline Flush (mL)Mean ValueStatistical Significance
FWHM (s) This compound1-420 / 50No significant difference reportedNot Applicable
Gadobutrol1-420 / 50No significant difference reportedNot Applicable
SCRmax (%) This compound120Lower than GadobutrolP < 0.01
Gadobutrol120Higher than this compoundP < 0.01
This compound220Lower than GadobutrolP < 0.01
Gadobutrol220Higher than GadobutrolP < 0.01
This compound320Lower than GadobutrolP < 0.01
Gadobutrol320Higher than GadobutrolP < 0.01
This compound420No significant differenceNot Statistically Significant
Gadobutrol420No significant differenceNot Statistically Significant

Table 2: Quantitative Enhancement in Glioblastoma - this compound vs. Gadobutrol [4]

ParameterThis compound (Mean ± SD)Gadobutrol (Mean ± SD)Mean Differencep-valuePearson Correlation (r)
Net QE ---24.37 ± 620.80.8400.989
Per-ROI Average QE --0.0043 ± 0.02180.3130.958

QE: Quantitative Enhancement; ROI: Region of Interest; SD: Standard Deviation

Reproducibility of Perfusion MRI Measurements

The reproducibility of quantitative perfusion parameters is crucial for longitudinal studies and for detecting subtle changes in response to therapy. While specific test-retest data for this compound is scarce, studies with other GBCAs provide insights into the expected variability of perfusion measurements. Key metrics for assessing reproducibility include the within-subject coefficient of variation (wCV) and the intraclass correlation coefficient (ICC).

A study on the reproducibility of DCE-MRI in various tumors using gadopentetate dimeglumine reported wCV values for Ktrans (volume transfer constant) to be in the range of 24% to 29%. Another study found that changes in DCE-MRI kinetic parameters of up to 9-15% may be attributable to measurement error.[5] For DSC-MRI, a study assessing inter-observer reliability in glioma found good to excellent ICC values (0.741–0.963) for cerebral blood volume (CBV) measurements in untreated tumors.[6]

It is important to note that the lack of direct reproducibility studies for this compound necessitates caution when interpreting longitudinal data. Researchers are encouraged to establish their own site-specific reproducibility metrics.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible perfusion MRI results. Below are generalized protocols for DSC-MRI and DCE-MRI, based on common practices reported in the literature.

Dynamic Susceptibility Contrast (DSC)-MRI Protocol

DSC-MRI is a perfusion technique that tracks the first pass of a bolus of contrast agent through the vasculature to measure hemodynamic parameters.

  • Patient Preparation: Establish intravenous access, typically with a 20-gauge or larger catheter to accommodate rapid injection rates.

  • Pre-Contrast Imaging: Acquire anatomical reference images (e.g., T1-weighted, T2-weighted, FLAIR).

  • Perfusion Sequence:

    • Sequence: T2*-weighted gradient-echo echo-planar imaging (GRE-EPI).

    • Temporal Resolution: Typically < 2 seconds per volume.

    • Acquisition: Initiate the dynamic scan and acquire several baseline images before contrast injection.

  • Contrast Administration:

    • Agent: this compound (0.5 mmol/mL).

    • Dosage: 0.1 mmol/kg of body weight.[7]

    • Injection Rate: A rapid bolus injection is crucial. Rates of 3-5 mL/s are commonly used.[7]

    • Saline Flush: Follow the contrast injection with a 20-30 mL saline flush at the same injection rate to ensure a compact bolus.[2]

  • Post-Contrast Imaging: Continue the dynamic acquisition for a sufficient duration (e.g., 90-120 seconds) to capture the full first pass and recirculation of the contrast agent.

  • Data Analysis: Post-processing of the dynamic data is performed to generate perfusion maps, including cerebral blood volume (CBV), cerebral blood flow (CBF), and mean transit time (MTT).

Dynamic Contrast-Enhanced (DCE)-MRI Protocol

DCE-MRI is a technique that measures the leakage of contrast agent from the vasculature into the extravascular extracellular space, providing information on vessel permeability and tissue perfusion.

  • Patient Preparation: Similar to DSC-MRI, ensure reliable intravenous access.

  • Pre-Contrast T1 Mapping: Acquire data to generate a baseline T1 map of the tissue of interest. This is essential for accurate pharmacokinetic modeling.

  • Perfusion Sequence:

    • Sequence: T1-weighted spoiled gradient-recalled echo (SPGR) or similar sequence with high temporal resolution.

    • Temporal Resolution: Typically 5-15 seconds per volume.

  • Contrast Administration:

    • Agent: this compound (0.5 mmol/mL).

    • Dosage: 0.1 mmol/kg of body weight.[7]

    • Injection Rate: Typically 2-3 mL/s.

    • Saline Flush: Follow with a 20 mL saline flush.

  • Dynamic Imaging: Begin the T1-weighted dynamic scan just before contrast injection and continue for several minutes (e.g., 5-10 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.

  • Data Analysis: Apply pharmacokinetic models (e.g., Tofts model, extended Tofts model) to the dynamic data to derive parameters such as Ktrans (volume transfer constant), ve (extravascular extracellular space volume fraction), and vp (plasma volume fraction).

Visualizations

Experimental Workflow for Perfusion MRI

G cluster_pre Pre-Acquisition cluster_acq Dynamic Acquisition cluster_post Post-Processing patient_prep Patient Preparation (IV Access) anatomic_scan Anatomical Scans (T1w, T2w, FLAIR) patient_prep->anatomic_scan t1_map Pre-Contrast T1 Mapping (for DCE-MRI) anatomic_scan->t1_map dynamic_scan Initiate Dynamic Scan (T2*w for DSC, T1w for DCE) anatomic_scan->dynamic_scan t1_map->dynamic_scan contrast_injection Contrast Injection (this compound Bolus) dynamic_scan->contrast_injection saline_flush Saline Flush contrast_injection->saline_flush post_contrast_acq Continue Dynamic Acquisition saline_flush->post_contrast_acq data_transfer Data Transfer & QC post_contrast_acq->data_transfer dsc_analysis DSC Analysis (CBV, CBF, MTT maps) data_transfer->dsc_analysis dce_analysis DCE Analysis (Ktrans, ve, vp maps) data_transfer->dce_analysis report Reporting & Interpretation dsc_analysis->report dce_analysis->report

Caption: General workflow for conducting a perfusion MRI study.

Signaling Pathway for Contrast Enhancement in Perfusion MRI

G cluster_systemic Systemic Circulation cluster_tissue Tissue Microvasculature cluster_mri MRI Signal Detection iv_injection IV Injection (this compound) heart Heart iv_injection->heart arterial_system Arterial System heart->arterial_system capillary Capillary Bed arterial_system->capillary ees Extravascular Extracellular Space (EES) capillary->ees Leakage (DCE) t1_shortening T1 Relaxation Time Shortening capillary->t1_shortening susceptibility T2* Susceptibility Effect (DSC) capillary->susceptibility ees->t1_shortening signal_increase Signal Intensity Increase (T1w) t1_shortening->signal_increase signal_decrease Signal Intensity Decrease (T2*w) susceptibility->signal_decrease

Caption: Mechanism of signal change in perfusion MRI after this compound administration.

References

Head-to-Head Comparison: Gadoteridol vs. Ferumoxytol in Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of magnetic resonance imaging (MRI) contrast agents, Gadoteridol and Ferumoxytol represent two distinct classes of compounds with unique physicochemical properties, mechanisms of action, and clinical applications. This guide provides an objective, data-driven comparison of these two agents to inform researchers, scientists, and drug development professionals in their selection and application.

Executive Summary

This compound, a gadolinium-based contrast agent (GBCA), is a paramagnetic, macrocyclic, non-ionic molecule that functions as a T1 relaxation agent. It is primarily utilized for enhancing the visualization of lesions with abnormal vascularity in the central nervous system (CNS). Ferumoxytol, on the other hand, is a superparamagnetic iron oxide nanoparticle with a carbohydrate shell. While its primary FDA-approved indication is the treatment of iron deficiency anemia, it is increasingly used off-label as an MRI contrast agent, particularly in patients with contraindications to GBCAs. Ferumoxytol acts as a blood-pool agent and is taken up by macrophages, offering a different mechanism of contrast enhancement.

Physicochemical and Pharmacokinetic Properties

A fundamental understanding of the distinct properties of this compound and Ferumoxytol is crucial for their appropriate application in experimental and clinical settings.

PropertyThis compoundFerumoxytol
Class Gadolinium-Based Contrast Agent (GBCA)Superparamagnetic Iron Oxide (SPIO) Nanoparticle
Mechanism of Action Paramagnetic T1 relaxation agentSuperparamagnetic T2/T2* and T1 relaxation agent
Molecular Structure Macrocyclic, non-ionic chelateIron oxide core with a polyglucose sorbitol carboxymethyl ether coating
Primary Clinical Use MRI of the central nervous system (brain, spine) and other tissues[1]Treatment of iron deficiency anemia[2]
Off-Label MRI Use Not applicable (primary use is MRI)MRA, neuroimaging, imaging inflammation[3][4]
Distribution Extracellular fluidIntravascular (blood pool), followed by uptake into the reticuloendothelial system (macrophages)[3][5]
T1 Relaxivity (r1) at 3T ~4 mM⁻¹s⁻¹~15 mM⁻¹s⁻¹
T2 Relaxivity (r2) at 3T ~6 mM⁻¹s⁻¹~89 mM⁻¹s⁻¹

Head-to-Head Imaging Performance: Neuroimaging

A key study by Hamilton et al. provides a direct comparison of this compound and Ferumoxytol in neuroimaging, offering valuable quantitative insights.

ParameterThis compoundFerumoxytolp-value
T1-weighted Estimated Enhancing Size Different between agents as a groupDifferent between agents as a group0.0456
T1-weighted Enhancement Intensity Significantly different between agents for the groupSignificantly different between agents for the group0.0006
T2-weighted Hypointensity 0/51 scans (0%)26/51 scans (51%)N/A

Data extracted from Hamilton et al. "Comparative analysis of ferumoxytol and this compound enhancement using T1- and T2-weighted MRI in neuroimaging".[3][5][6]

These findings highlight that while both agents provide contrast enhancement, their effects differ. Ferumoxytol's strong T2/T2* effect results in signal loss (hypointensity) on T2-weighted images, a characteristic not observed with this compound.[3][5][6]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. The following protocols are based on the comparative study by Hamilton et al.

This compound-Enhanced MRI Protocol for Neuroimaging
  • Patient Preparation: No specific pre-medication is typically required. Ensure adequate hydration.

  • Dosage and Administration: Administer this compound intravenously at a dose of 0.1 mmol/kg body weight.[1][7] The injection can be performed as a bolus or a rapid infusion.

  • Imaging Sequences:

    • Pre-contrast: Acquire T1-weighted (e.g., spin-echo [SE] or magnetization-prepared rapid gradient-echo [MPRAGE]) and T2-weighted (e.g., turbo spin-echo [TSE]) images.

    • Post-contrast: Immediately following this compound administration, repeat the T1-weighted sequences.

  • Imaging Parameters: Utilize identical sequence parameters for both pre- and post-contrast acquisitions to ensure comparability.

Ferumoxytol-Enhanced MRI Protocol for Neuroimaging
  • Patient Preparation: Screen for any history of allergic reactions to parenteral iron products.

  • Dosage and Administration: Administer Ferumoxytol intravenously. Dosing can vary depending on the specific application (e.g., 2 mg/kg to 4 mg/kg for neuroimaging).[3][5][6]

  • Imaging Sequences:

    • Pre-contrast: Acquire T1-weighted (SE or MPRAGE) and T2-weighted (TSE) images.

    • Post-contrast: Imaging can be performed at various time points. For blood-pool imaging (e.g., MRA), imaging is performed shortly after administration. For imaging inflammation and tumor microenvironments, delayed imaging at 24 hours is often employed to allow for macrophage uptake.[8][9]

  • Image Analysis: On T1-weighted images, assess for hyperintensity. On T2/T2*-weighted images, assess for areas of hypointensity, which indicate the accumulation of iron oxide nanoparticles.

Mechanism of Action and Signaling Pathways

The fundamental differences in the mechanism of action between this compound and Ferumoxytol are crucial for interpreting imaging results.

This compound: Physicochemical Contrast Enhancement

This compound's mechanism is primarily a physical interaction. The gadolinium ion (Gd³⁺) is a paramagnetic substance with seven unpaired electrons.[10] When placed in a strong magnetic field, it creates a large local magnetic moment that enhances the relaxation rates of nearby water protons, primarily shortening the T1 relaxation time. This leads to a brighter signal (hyperintensity) on T1-weighted MR images in areas where this compound has accumulated.[10] As an extracellular agent, it does not typically enter cells and its distribution is dependent on blood flow and capillary permeability.[10] Therefore, it does not directly engage with specific cellular signaling pathways to exert its contrast effect.

Gadoteridol_Mechanism cluster_blood_vessel Blood Vessel cluster_extracellular_space Extracellular Space cluster_mri MRI Signal Gadoteridol_IV This compound (IV) Gadoteridol_Distributed Distributed this compound Gadoteridol_IV->Gadoteridol_Distributed Distribution Water_Protons Water Protons Gadoteridol_Distributed->Water_Protons Paramagnetic Interaction T1_Shortening T1 Relaxation Time Shortening Water_Protons->T1_Shortening Alters Relaxation Signal_Enhancement Signal Enhancement (Hyperintensity) T1_Shortening->Signal_Enhancement Results in

This compound's Physicochemical Mechanism of Action
Ferumoxytol: Cellular Uptake and Biological Interaction

Ferumoxytol's mechanism is more complex and involves biological processes. After intravenous administration, the iron oxide nanoparticles circulate in the bloodstream, providing a prolonged blood-pool contrast effect. Subsequently, they are taken up by phagocytic cells, primarily macrophages, in the reticuloendothelial system (liver, spleen, and bone marrow) and at sites of inflammation or in the tumor microenvironment.[3][5] This cellular uptake is a key differentiator from this compound.

Research has shown that the uptake of Ferumoxytol by macrophages is mediated by Scavenger Receptor Type A I/II (SR-AI/II).[3] This interaction leads to the internalization of the nanoparticles. The accumulation of iron within these cells causes significant T2 and T2* shortening, leading to a dark signal (hypointensity) on T2/T2*-weighted images. This allows for the visualization of macrophage activity. Furthermore, there is evidence that Ferumoxytol can induce a pro-inflammatory (M1) macrophage phenotype through the activation of the MAPK and Syk/NF-κB signaling pathways.[11]

Ferumoxytol_Signaling cluster_extracellular Extracellular cluster_macrophage Macrophage Ferumoxytol Ferumoxytol Nanoparticle SR_A Scavenger Receptor A (SR-AI/II) Ferumoxytol->SR_A Binding Internalization Internalization (Phagocytosis) SR_A->Internalization Triggers MAPK_Syk_NFkB MAPK & Syk/NF-κB Pathways Internalization->MAPK_Syk_NFkB Activates T2_Shortening T2/T2* Relaxation Time Shortening Internalization->T2_Shortening Leads to Iron Accumulation & M1_Polarization M1 Polarization (Pro-inflammatory) MAPK_Syk_NFkB->M1_Polarization Induces Signal_Loss Signal Loss (Hypointensity) T2_Shortening->Signal_Loss Results in

Ferumoxytol Uptake and Associated Signaling in Macrophages

Conclusion

This compound and Ferumoxytol are valuable but fundamentally different MRI contrast agents. This compound remains a standard-of-care for routine contrast-enhanced MRI of the CNS due to its well-characterized T1 enhancement properties and safety profile in patients with normal renal function. Ferumoxytol offers a unique alternative, particularly in patients with contraindications to GBCAs, and its distinct mechanism of action provides an opportunity to probe biological processes such as macrophage activity. The choice between these agents should be guided by the specific research question, the patient population, and a thorough understanding of their differing imaging characteristics and underlying mechanisms. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these agents across a broader range of clinical and preclinical applications.

References

Safety Operating Guide

Navigating the Disposal of Gadoteridol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of gadoteridol, a gadolinium-based contrast agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also mitigates the potential for environmental contamination. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The usual precautionary measures for handling chemicals should be followed, including ensuring good ventilation and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[1] In the event of a spill, absorb the liquid with a non-combustible material like sand or vermiculite, place it in a suitable container for disposal, and decontaminate the affected area.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] Improper disposal, such as flushing down the drain, is strongly discouraged due to the environmental persistence of gadolinium.

  • Segregation of Waste : Isolate all materials contaminated with this compound, including unused solutions, empty vials, syringes, and contaminated labware. These items should be treated as pharmaceutical waste.

  • Packaging and Labeling :

    • Liquid Waste : Collect unused this compound solutions in a designated, leak-proof, and clearly labeled waste container.

    • Solid Waste : Place empty vials, syringes, and other contaminated materials into a separate, puncture-resistant container. If packaging cannot be thoroughly cleaned, it must be disposed of in the same manner as the product itself.[1]

    • All waste containers must be clearly labeled as "Hazardous Waste" or as required by your institution's and local regulations, and should specify the contents (this compound).

  • On-Site Storage : Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Access to this storage area should be restricted to authorized personnel.

  • Final Disposal : Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service. The preferred method for pharmaceutical waste is typically high-temperature incineration.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key information related to this compound.

ParameterValueSource
LD50 (Intravenous, Rat)5,880 mg/kg[1]
LD50 (Intravenous, Mouse)3,906 mg/kg (Male), 7,598 mg/kg (Female)[1]
Elimination Half-LifeApproximately 1.57 ± 0.08 hours in subjects with normal renal function[3]
ExcretionPrimarily via the kidneys, with 94.4 ± 4.8% of the dose excreted in urine within 24 hours[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

GadoteridolDisposalWorkflow This compound Disposal Workflow cluster_0 This compound Disposal Workflow start This compound Waste Generated segregate Segregate Waste (Liquid vs. Solid) start->segregate package_liquid Package Liquid Waste in Labeled, Leak-Proof Container segregate->package_liquid Liquid package_solid Package Solid Waste (Vials, Syringes, PPE) in Labeled, Puncture-Resistant Container segregate->package_solid Solid store Store in Designated Secure Area package_liquid->store package_solid->store disposal Arrange for Professional Waste Disposal (Incineration) store->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should always be guided by the specific protocols established by your institution's Environmental Health and Safety (EHS) department. These protocols should align with federal and local regulations for pharmaceutical waste management.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within their organizations.

References

Navigating the Safe Handling of Gadoteridol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of Gadoteridol are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides immediate and essential safety and logistical information, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

This compound, a gadolinium-based contrast agent, is a valuable tool in magnetic resonance imaging (MRI) for visualizing lesions and abnormalities in the brain, spine, and associated tissues. While generally considered to have a good safety profile in clinical use, proper handling and disposal in a laboratory setting are paramount to minimize any potential risks associated with chemical exposure and environmental contamination. Adherence to established safety protocols is the cornerstone of a responsible and secure research practice.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE, providing quantitative specifications where available. It is important to note that specific breakthrough time and permeation data for this compound with common laboratory gloves are not widely available. Therefore, a conservative approach is recommended, treating any splash or direct contact as an indication to immediately remove and replace the affected PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Disposable Nitrile GlovesMaterial: Nitrile or Latex.[1] Thickness: A minimum of 4-5 mil is recommended for incidental contact and splash protection, offering a balance of durability and tactile sensitivity. For tasks with a higher risk of tearing or puncture, a thickness of 6-8 mil should be considered. Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use. Practice: Double-gloving may be considered for procedures involving larger volumes or extended handling times.
Eye Protection Safety Glasses with Side Shields or GogglesStandard: Should meet ANSI Z87.1 or equivalent standards. Use: Must be worn at all times when handling this compound solutions to protect against splashes.
Body Protection Laboratory CoatMaterial: Standard cotton or polyester/cotton blend. Use: A clean, buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Not generally requiredCondition: Use in a well-ventilated area is sufficient for routine handling of solutions.[1] If significant aerosolization is anticipated, a risk assessment should be conducted to determine if respiratory protection is necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key steps for the safe preparation of a this compound solution in a laboratory setting.

Experimental Protocol: Preparation of a Standard this compound Solution

This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound Injection.[2]

Objective: To prepare a standard solution of this compound for experimental use.

Materials:

  • This compound powder or stock solution

  • High-purity water (e.g., Water for Injection)

  • Appropriate volumetric flasks and pipettes

  • Magnetic stirrer and stir bar (optional)

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation of the Work Area:

    • Ensure the work area (e.g., a chemical fume hood or a designated benchtop in a well-ventilated lab) is clean and free of clutter.

    • Gather all necessary materials and equipment.

    • Don the appropriate personal protective equipment, including a lab coat, safety glasses, and nitrile gloves.

  • Calculating and Weighing:

    • Calculate the required mass of this compound powder or volume of stock solution needed to achieve the desired final concentration.

    • If using a powder, accurately weigh the required amount using an analytical balance.

  • Dissolution:

    • Carefully transfer the weighed this compound powder or measured stock solution into the appropriate volumetric flask.

    • Add a portion of the high-purity water to the flask, ensuring not to fill to the final volume mark.

    • Gently swirl the flask or use a magnetic stirrer to dissolve the this compound completely. Avoid vigorous shaking that could lead to splashing.

  • Dilution to Final Volume:

    • Once the this compound is fully dissolved, add more high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the flask with the name of the solution (this compound), the concentration, the date of preparation, and the initials of the preparer.

    • Store the solution according to the manufacturer's recommendations, typically at a controlled room temperature and protected from light.[1]

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound is not typically classified as a hazardous waste under RCRA regulations; however, institutional and local regulations must always be followed.

Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all unused this compound solutions and the first rinse of any emptied containers in a clearly labeled, sealed, and chemically compatible waste container.

    • The container should be labeled as "Non-hazardous this compound Waste" or as required by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated solid waste container.

    • This container should also be clearly labeled for non-hazardous chemical waste.

  • Empty Containers:

    • Empty this compound vials and bottles should be triple-rinsed with water. The first rinseate must be collected as chemical waste.

    • After triple-rinsing, the containers can typically be disposed of in the regular trash or recycling, provided the label has been defaced or removed.

Disposal Pathway:

  • Do not pour this compound waste down the sanitary sewer unless explicitly permitted by your institution's EHS guidelines for non-hazardous aqueous waste.

  • Arrange for the pickup and disposal of the collected chemical waste through your institution's EHS department.

Visualizing the Workflow for Safe Handling

To provide a clear and immediate understanding of the operational process, the following diagram illustrates the logical flow of safely handling this compound from preparation to disposal.

Safe_Handling_of_this compound prep_area 1. Prepare Work Area don_ppe 2. Don PPE gather_materials 3. Gather Materials weigh_measure 4. Weigh/Measure This compound gather_materials->weigh_measure dissolve 5. Dissolve in Solvent dilute 6. Dilute to Final Volume label_store 7. Label and Store segregate_waste 8. Segregate Waste (Liquid & Solid) label_store->segregate_waste label_waste 9. Label Waste Container ehs_pickup 10. Arrange EHS Pickup

Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gadoteridol
Reactant of Route 2
Reactant of Route 2
Gadoteridol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.